Squamocin
説明
特性
IUPAC Name |
(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32-,33+,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFUOXKPZLQMM-AUDZWCKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152793 | |
| Record name | Squamocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120298-30-8 | |
| Record name | Squamocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120298-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Squamocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120298308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Squamocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Discovery, Isolation, and Characterization of Squamocin from Annona squamosa
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Annona squamosa L., commonly known as sugar apple or custard apple, is a fruit-bearing plant belonging to the Annonaceae family.[1][2] Beyond its culinary uses, this plant is a rich reservoir of bioactive phytochemicals, including alkaloids, flavonoids, and a unique class of polyketides known as Annonaceous acetogenins (B1209576) (ACGs).[1][3] ACGs are characterized by a long aliphatic chain containing oxygenated functional groups and a terminal γ-lactone ring, and they exhibit potent cytotoxic, antitumor, and insecticidal properties.[1][4][5] Among the most significant acetogenins isolated from A. squamosa is Squamocin, a compound of considerable interest for its therapeutic potential. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound.
Discovery and Initial Characterization
Annonaceous acetogenins were first discovered in 1982 by Jolad et al.[6] Subsequently, a new trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone, named this compound, was isolated from the seeds of Annona squamosa.[7] Early investigations identified this compound (also referred to as Annonin I) and related compounds like neoannonin from the seeds, noting their potent insecticidal activity against the fruit fly, Drosophila melanogaster.[8][9] Structural elucidation was accomplished through spectral analysis and chemical degradation, revealing its complex polyketide structure.[7]
This compound is a C37 acetogenin (B2873293) with the molecular formula C₃₇H₆₆O₇ and a molecular weight of 622.9 g/mol .[10][11] Its structure features a bis-tetrahydrofuran (THF) ring system along the long hydrocarbon chain, which is crucial for its biological activity.[4][12]
Experimental Protocols for Isolation and Purification
The isolation of this compound from A. squamosa, primarily from the seeds, is a multi-step process owing to its lipophilic nature and the presence of numerous structurally similar acetogenins.[13] The general workflow involves extraction, fractionation, and purification.
General Experimental Workflow
Below is a diagram illustrating the typical workflow for the isolation and purification of this compound.
Protocol 1: Solvent Extraction and Column Chromatography
This protocol is a widely used conventional method for isolating this compound.
-
Preparation of Plant Material: Air-dry the seeds of Annona squamosa at room temperature and grind them into a coarse powder.
-
Soxhlet Extraction: Extract the powdered seeds (approx. 500g) with methanol or ethanol (B145695) for 24-48 hours using a Soxhlet apparatus.[14] Alternative methods like maceration can also be used, involving soaking the powder in the solvent for several days with frequent agitation.[15]
-
Concentration: Concentrate the resulting methanolic or ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous, dark crude extract.
-
Fractionation by Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Perform gradient elution by gradually increasing the polarity of the mobile phase. A typical gradient starts with n-hexane, followed by mixtures of n-hexane/ethyl acetate, ethyl acetate, and finally ethyl acetate/methanol.[6]
-
-
Monitoring Fractions: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) on silica gel plates.[5] Visualize the spots under UV light or by spraying with a suitable reagent. Kedde reagent is often used for detecting the α,β-unsaturated γ-lactone ring of acetogenins, which appears as a distinctive dark green or purple spot.[16]
-
Pooling and Re-chromatography: Pool the fractions containing compounds with similar Rf values to this compound. These enriched fractions may require further rounds of column chromatography with different solvent systems to improve separation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC is essential.[5]
-
System: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Stationary Phase: A reversed-phase C18 column is typically used.[5]
-
Mobile Phase: An isocratic or gradient system of methanol/water or acetonitrile/water is common.[5]
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Injection and Detection: Inject the sample into the HPLC system. Monitor the elution profile at 210-220 nm, as acetogenins exhibit weak UV absorption in this range due to their lactone moiety.[5]
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound. The purity of the isolated compound can be confirmed by analytical HPLC.
Quantitative Analysis
Quantitative data on this compound content varies depending on the source of the plant material and the extraction method used.
Table 1: this compound Content and Spectroscopic Data
| Parameter | Value / Data | Source | Reference(s) |
| Content in Fruit Pulp | 13.5 - 36.4 mg/fruit | A. squamosa from various locations | [17] |
| Content in Seed Extract | 710.6 ± 10.9 µg/mg (Cultivar A) | Methylene chloride extract of seeds | [18] |
| Molecular Formula | C₃₇H₆₆O₇ | N/A | [10] |
| Molecular Weight | 622.9 g/mol | N/A | [10][11] |
| ¹H NMR (Key Signals) | δ 7.29 (br s), 5.1 (m), 1.4 (d) | Confirms α,β-unsaturated-γ-lactone | [19] |
| ¹³C NMR (Key Signals) | δ 169.3, 150.9, 133.7, 78.2, 17.9 | Confirms α,β-unsaturated-γ-lactone | [19] |
| Mass Spectrometry (EI-MS) | Key fragments at m/z 501, 365, 295, 239 | Indicates fissions at specific C-C bonds | [18] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ Value | Activity | Reference(s) |
| H460 (Lung Cancer) | 0.0492 µg/mL (this compound III) | Selective Cytotoxicity | [19] |
| Hep G2 (Liver Cancer) | Potent Activity | Cytotoxicity | [19] |
| SMMC 7721 (Liver Cancer) | Potent Activity | Cytotoxicity | [19] |
| BEL 7402 (Liver Cancer) | Potent Activity | Cytotoxicity | [19] |
| BGC 803 (Gastric Cancer) | Potent Activity | Cytotoxicity | [19] |
Mechanism of Action and Signaling Pathways
The potent biological activities of this compound and other Annonaceous acetogenins are primarily attributed to their ability to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[13][20] This inhibition disrupts ATP production, leading to cellular energy depletion and ultimately apoptosis (programmed cell death).
Mitochondrial Complex I Inhibition Pathway
The diagram below illustrates the primary mechanism of action for this compound.
In addition to Complex I inhibition, some studies suggest that the antitumor effects of compounds from A. squamosa may also involve the downregulation of other critical cell signaling pathways, such as the Interleukin-6/Jak/Stat3 pathway, which is involved in inflammation, cell survival, and proliferation.[3]
Conclusion
This compound, a prominent Annonaceous acetogenin from Annona squamosa, continues to be a molecule of significant scientific interest due to its potent cytotoxic and antitumor properties. The isolation and purification of this compound require a systematic approach involving solvent extraction followed by meticulous chromatographic separation. The primary mechanism of action, through the potent inhibition of mitochondrial Complex I, highlights its potential as a lead compound in the development of novel anticancer therapeutics. Further research focusing on optimizing delivery systems to improve bioavailability and reduce off-target toxicity is crucial for its translation into clinical applications.[5]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemjournal.com [biochemjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound-C | C37H66O7 | CID 101240443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound-O(1) and this compound-O(2), new adjacent bis-tetrahydrofuran acetogenins from the seeds of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agriculturaljournals.com [agriculturaljournals.com]
- 14. bbrc.in [bbrc.in]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative phytochemical and pharmacological analysis of two cultivars of Annona squamosa L. cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Squamocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental protocols for Squamocin, a prominent member of the Annonaceous acetogenins (B1209576). This class of natural products has garnered significant attention for its potent cytotoxic and antitumor activities.
Chemical Structure of this compound
This compound is a C37 fatty acid derivative characterized by a core structure containing adjacent bis-tetrahydrofuran (THF) rings, a long aliphatic chain with multiple stereocenters, and a terminal α,β-unsaturated γ-lactone (butenolide) ring.[1] This complex architecture is responsible for its biological activity. The general structure of this compound is presented below. It is important to note that "this compound" can refer to a family of closely related stereoisomers.
Core Structural Features:
-
Bis-tetrahydrofuran (THF) Core: This central feature is crucial for its biological activity. The relative and absolute stereochemistry of the chiral centers on these rings significantly influences the molecule's potency.
-
Aliphatic Chain: A long hydrocarbon chain with hydroxyl groups at specific positions. The stereochemistry of these hydroxyl groups is a key distinguishing feature among different this compound isomers.
-
α,β-Unsaturated γ-Lactone: This reactive moiety is essential for the cytotoxic effects of many acetogenins, acting as a Michael acceptor.
Diagram of the General Chemical Structure of this compound
A simplified representation of the key functional moieties within the this compound molecule.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound and its related isomers. This data is essential for the identification and characterization of these compounds.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₆O₇ | [2] |
| Molecular Weight | 622.9 g/mol | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| FT-IR | Characteristic bands for hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O-C stretching of the THF rings. | [1] |
| FT-Raman | Complements the FT-IR data for vibrational analysis. | [1] |
| UV-Vis (in Methanol) | Used for characterization and quantification. | [4] |
| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation. | [5] |
| ¹H-NMR | Complex spectrum with characteristic signals for the protons on the THF rings, the lactone moiety, and the carbinol protons. | [6] |
| ¹³C-NMR | Reveals the number and types of carbon atoms, confirming the carbon skeleton. | [6] |
Stereochemistry of this compound
The biological activity of this compound is highly dependent on its stereochemistry, with numerous chiral centers present in the molecule. The absolute configuration of these centers is a critical aspect of its chemical identity. Different isomers of this compound have been identified, each with a unique stereochemical arrangement.
Table 3: Absolute Configuration of Chiral Centers in Selected this compound Isomers
| Isomer | C-12 | C-15 | C-16 | C-19 | C-20 | C-23 | C-24 | C-28 | C-36 | Reference |
| This compound-O(1) | R | R | R | R | R | R | S | S | S | [7] |
| This compound-O(2) | S | R | R | R | R | R | S | S | S | [7] |
The determination of the absolute configuration of the numerous stereocenters in this compound is a complex task, often requiring a combination of advanced spectroscopic techniques and chemical derivatization.
Experimental Protocols
Isolation and Purification of this compound from Annona squamosa Seeds
The following is a generalized protocol for the extraction and purification of this compound from its natural source.
Diagram of the Experimental Workflow for this compound Isolation
A generalized workflow for the isolation and purification of this compound.
Protocol Details:
-
Preparation of Plant Material: Dried seeds of Annona squamosa are ground into a fine powder.[8]
-
Extraction: The powdered seeds are extracted with a suitable organic solvent, such as methanol (B129727) or n-hexane. This can be achieved through maceration (soaking at room temperature for 24-72 hours) or Soxhlet extraction (continuous extraction with a hot solvent for 4-6 hours).[8]
-
Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude extract.[8]
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[8]
-
Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[8]
-
High-Performance Liquid Chromatography (HPLC): The fractions containing this compound are pooled and further purified by reverse-phase HPLC on a C18 column, using a gradient of acetonitrile (B52724) and water as the mobile phase.[8][9] The purified this compound is collected for characterization.
Determination of Absolute Stereochemistry using Mosher's Method
Mosher's ester analysis is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols.[10]
Diagram of the Mosher's Method Workflow
Workflow for determining absolute configuration using Mosher's ester analysis.
Protocol Details:
-
Esterification: The isolated this compound is reacted in two separate experiments with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding (S)- and (R)-MTPA esters, which are diastereomers.[10][11]
-
¹H-NMR Analysis: The ¹H-NMR spectra of both diastereomeric esters are recorded.[11]
-
Chemical Shift Analysis: The chemical shifts (δ) of the protons on either side of the newly formed ester linkage are assigned for both the (S)- and (R)-MTPA esters.
-
Calculation of Δδ: The difference in chemical shifts (Δδ = δS - δR) is calculated for each pair of corresponding protons.[11]
-
Determination of Absolute Configuration: The sign of the Δδ values for the protons on either side of the carbinol center allows for the assignment of the absolute configuration as either R or S.[10][11]
Mechanism of Action and Signaling Pathway
This compound exerts its potent cytotoxic effects through multiple mechanisms, with the inhibition of mitochondrial complex I being a well-established target.[12] More recently, it has been shown to induce endoplasmic reticulum (ER) stress, leading to the degradation of key oncoproteins.
A recently elucidated signaling pathway demonstrates that this compound suppresses tumor growth by triggering ER stress, which in turn leads to the ER-associated degradation (ERAD) of the oncogenic proteins EZH2 and MYC.[7]
Diagram of the this compound-Induced ER Stress Signaling Pathway
Signaling pathway of this compound leading to tumor growth suppression.
This pathway highlights a novel mechanism of action for this compound, providing new avenues for its therapeutic application and for the development of novel anticancer drugs that target the ER stress response.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Experimental isolation and spectroscopic characterization of this compound acetogenin combining FT-IR, FT-Raman and UV–Vis spectra with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-O(1) and this compound-O(2), new adjacent bis-tetrahydrofuran acetogenins from the seeds of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Annonacins and Annonastatin from Annona squamosa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins. (2006) | Romain Duval | 37 Citations [scispace.com]
Squamocin and its Analogues: A Technical Guide to their Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins, a family of potent bioactive compounds isolated from plants of the Annonaceae family, have garnered significant attention for their diverse pharmacological activities, most notably their profound cytotoxic effects against a wide range of cancer cell lines.[1] Squamocin, a prominent member of this class, alongside its various analogues, has been the subject of extensive research to elucidate its therapeutic potential. These C-35 or C-37 long-chain fatty acid derivatives are characterized by the presence of one or more tetrahydrofuran (B95107) (THF) rings and a terminal α,β-unsaturated γ-lactone.[2] This technical guide provides an in-depth overview of this compound and its analogues, focusing on their chemical structures, cytotoxic activities, and the molecular mechanisms underlying their anticancer effects.
Chemical Structures and Cytotoxicity
The cytotoxic potency of this compound and its analogues is intricately linked to their chemical structures. Key structural features that influence their activity include the number and arrangement of THF rings, the stereochemistry of hydroxyl groups, and the nature of the terminal lactone ring.[2][3] The table below summarizes the 50% inhibitory concentration (IC50) values of this compound and several of its analogues against various cancer cell lines, highlighting the structure-activity relationships within this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 0.004 | [4] |
| This compound | A-549 (Lung) | 0.01 | [4] |
| This compound | HepG2 (Liver) | 0.001 | [4] |
| This compound | K-562 (Leukemia) | 0.002 | [4] |
| This compound | DLA (Ascites) | 0.149 | [4] |
| This compound | EAC (Ascites) | 0.098 | [4] |
| This compound P | SMMC 7721/T (Liver) | 0.435 | |
| This compound P | MCF-7/ADR (Breast) | 3.34 | |
| This compound P | A549/T (Lung) | 6.32 | |
| Asimicin | 3PS (Murine Leukemia) | 0.025 (µg/kg) | [1] |
| Rollinone | 3PS (Murine Leukemia) | 1.4 (mg/kg) | [1] |
| Uvaricin | 3PS (Murine Leukemia) | 1.4 (mg/kg) | [1] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of this compound and its analogues is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[5] This disruption of cellular energy production preferentially affects cancer cells, which have a high energy demand. Beyond this primary target, these compounds induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Mitochondrial Apoptotic Pathway
This compound triggers the intrinsic pathway of apoptosis, a tightly regulated process of programmed cell death. This is initiated by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[6] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates a cascade of caspases, the executioners of apoptosis. A key player in this cascade is caspase-3, which is activated by this compound and leads to the cleavage of cellular substrates, ultimately resulting in cell death.[6] In-silico studies suggest that this compound may directly inhibit the anti-apoptotic protein Bcl-xL.[7]
Caption: this compound-induced mitochondrial apoptosis.
Cell Cycle Arrest at G1 Phase
In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G1 phase in several cancer cell lines.[3] This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell proliferation. The G1/S transition is a critical checkpoint in the cell cycle, regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, in complex with their regulatory partners, the D-type cyclins (e.g., Cyclin D1).[8][9] While the precise mechanism of this compound-induced G1 arrest is still under investigation, it is hypothesized that it may involve the downregulation of Cyclin D1 and the subsequent inhibition of CDK4/6 activity. This leads to the hypophosphorylation of the retinoblastoma protein (pRb), which then remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Caption: Proposed mechanism of this compound-induced G1 arrest.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT assay workflow for cytotoxicity.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Apoptosis assay workflow.
Western Blot for Caspase Activation
Western blotting is used to detect the cleavage of caspases, a hallmark of apoptosis.
Workflow:
Caption: Western blot workflow for caspase activation.
Conclusion and Future Perspectives
This compound and its analogues from the Annonaceae family represent a promising class of natural products with potent anticancer activity. Their multifaceted mechanism of action, involving the inhibition of mitochondrial respiration, induction of apoptosis, and cell cycle arrest, makes them attractive candidates for further drug development. Future research should focus on optimizing their therapeutic index through medicinal chemistry efforts to enhance their selectivity for cancer cells and reduce potential neurotoxicity. Furthermore, a deeper understanding of their interactions with various signaling pathways will be crucial for their successful translation into clinical applications.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer acumens of three Annona species: a proportional review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modelling Analysis of this compound as Potential BCL-XL Anti-apoptotic Protein Inhibitor [publishing.emanresearch.org]
- 8. Cyclin D1 and cyclin D-dependent kinases enhance oral keratinocyte proliferation but do not block keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclin D1-CDK4 oncogenic interactome enables identification of potential novel oncogenes and clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin's Mechanism of Action as a Mitochondrial Complex I Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin, a member of the Annonaceous acetogenin (B2873293) family of natural products, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a cascade of cellular events including decreased ATP production, induction of oxidative stress, and activation of specific signaling pathways that culminate in cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a mitochondrial complex I inhibitor. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Annonaceous acetogenins (B1209576) are a class of polyketides isolated from plants of the Annonaceae family.[1] Many of these compounds, including this compound, exhibit potent cytotoxic and antitumor activities.[2] The primary mechanism underlying these effects is the inhibition of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[1][2] By blocking the oxidation of NADH and the subsequent transfer of electrons to ubiquinone, this compound effectively cripples cellular energy production and induces a state of metabolic crisis.[2][3] This guide will dissect the molecular interactions and cellular consequences of this compound's inhibitory action on mitochondrial complex I.
Molecular Mechanism of Complex I Inhibition
This compound is a highly potent inhibitor of mammalian mitochondrial complex I.[1] Its inhibitory constant is lower than that of piericidin, a well-known complex I inhibitor.[4]
Binding Site
Annonaceous acetogenins, including this compound, are thought to bind within the ubiquinone-binding pocket of complex I.[5] This binding is mutually exclusive with that of piericidin, suggesting an overlapping binding site.[1] Competition experiments with various inhibitors suggest the existence of a large, cooperatively regulated inhibitor/ubiquinone-binding pocket within the catalytic core of the enzyme.[5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data available on the cytotoxic and mitochondrial effects of this compound and related extracts.
Table 1: Cytotoxicity of this compound (and related extracts) in Various Cancer Cell Lines
| Cell Line | Compound/Extract | IC50 Value | Reference |
| KB (human oral cancer) | Annona squamosa Petroleum Ether Extract | 22.4 µg/ml | [6] |
| A-549 (human lung cancer) | Annona squamosa Petroleum Ether Extract | 154 µg/ml | [6] |
| MCF-7 (human breast cancer) | Annona squamosa Petroleum Ether Extract | 136.1 µg/ml | [6] |
| K-562 (human leukemia) | Annona squamosa Petroleum Ether Extract | Not specified | [6] |
| DLA (Dalton's lymphoma ascites) | Annona squamosa Petroleum Ether Extract | Not specified | [6] |
| EAC (Ehrlich ascites carcinoma) | Annona squamosa Petroleum Ether Extract | Not specified | [6] |
| HNSCC (Head and Neck Squamous Cell Carcinoma) | This compound | Potent inhibition | [7] |
| Gastric Cancer | This compound | Potent inhibition | [7] |
| Colorectal Cancer | This compound | Potent inhibition | [7] |
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Cell Line/System | Treatment | Observed Effect | Reference |
| Mitochondrial Complex I Activity | SCC15 and SCC25 (HNSCC) | 10 µg/mL this compound for 24h | Significant decrease | [8] |
| Extracellular ATP Level | SCC15 and SCC25 (HNSCC) | 10 µg/mL this compound for 24h | Significant decrease | [8] |
| Intracellular ROS Level | SCC15 and SCC25 (HNSCC) | 10 µg/mL this compound for 24h | Significant increase | [8] |
Signaling Pathways and Cellular Consequences
The inhibition of mitochondrial complex I by this compound triggers a multifaceted cellular stress response.
Energy Depletion and AMPK Activation
The primary consequence of complex I inhibition is a rapid decrease in ATP synthesis.[2][3] This shift in the cellular energy balance, reflected by an increased AMP:ATP ratio, leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9] Activated AMPK attempts to restore energy balance by promoting catabolic pathways and inhibiting anabolic processes.[9]
Figure 1. this compound-induced AMPK activation pathway.
Oxidative Stress and Apoptosis
Inhibition of the electron transport chain by this compound leads to the leakage of electrons and the subsequent generation of reactive oxygen species (ROS), primarily superoxide (B77818), from complex I.[7][8] The accumulation of ROS induces oxidative stress, damages cellular components, and can trigger the intrinsic pathway of apoptosis.[8]
Endoplasmic Reticulum (ER) Stress and Protein Degradation
Recent evidence has linked this compound-induced mitochondrial dysfunction to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[2][3][7] this compound disrupts mitochondrial respiratory Complex I function, which in turn reduces ATP production and impairs the function of heat shock protein 90α (HSP90α).[2][7] These events provoke ER stress, leading to the activation of the UBA6-UBE2Z-FBXW7 ubiquitin cascade.[2][3] This cascade enhances the ubiquitylation and subsequent proteasomal degradation of key oncoproteins, including EZH2 and MYC, ultimately leading to tumor growth arrest.[2][3][7]
Figure 2. this compound-induced ER stress and protein degradation pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Isolation of Mitochondria from Cultured Cells
This protocol describes a method for isolating mitochondria from cultured cells for subsequent functional assays.
Materials:
-
Phosphate-buffered saline (PBS)
-
Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer on ice until approximately 80-90% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with homogenization buffer.
-
Repeat the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in an appropriate buffer for the downstream assay.
Figure 3. Workflow for mitochondrial isolation.
Mitochondrial Complex I (NADH Dehydrogenase) Activity Assay
This spectrophotometric assay measures the activity of complex I by monitoring the decrease in absorbance due to the oxidation of NADH.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADH
-
Ubiquinone analog (e.g., decylubiquinone)
-
Rotenone (B1679576) (a specific complex I inhibitor)
-
Spectrophotometer
Procedure:
-
Add isolated mitochondria to the assay buffer in a cuvette.
-
Add the ubiquinone analog.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
To determine the specific complex I activity, perform a parallel assay in the presence of rotenone and subtract this rate from the total rate.
Measurement of Cellular Oxygen Consumption Rate (OCR)
OCR is a key indicator of mitochondrial respiration and can be measured using extracellular flux analyzers.
Materials:
-
Cultured cells seeded in a microplate
-
Assay medium (e.g., DMEM without bicarbonate)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (complex I/III inhibitors)
-
Extracellular flux analyzer
Procedure:
-
Seed cells in the microplate and allow them to adhere.
-
Replace the culture medium with the assay medium and incubate.
-
Measure the basal OCR.
-
Inject this compound and monitor the change in OCR.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).
ATP Depletion Assay
Cellular ATP levels can be quantified using a luciferase-based bioluminescence assay.
Materials:
-
Cultured cells
-
This compound
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells to release ATP.
-
Add the ATP assay reagent to the cell lysate.
-
Measure the luminescence, which is proportional to the ATP concentration.
-
Normalize the results to the protein concentration of the cell lysate.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 is a ratiometric fluorescent dye that aggregates in mitochondria with high membrane potential (red fluorescence) and exists as monomers in the cytoplasm and in mitochondria with low membrane potential (green fluorescence).
Materials:
-
Cultured cells
-
JC-1 dye
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye.
-
Wash the cells to remove excess dye.
-
Analyze the red and green fluorescence using a fluorescence microscope or flow cytometer.
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.
Measurement of Reactive Oxygen Species (ROS) Production
Mitochondrial superoxide production can be specifically detected using the fluorescent probe MitoSOX Red.
Materials:
-
Cultured cells
-
MitoSOX Red reagent
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound.
-
Load the cells with MitoSOX Red.
-
Wash the cells.
-
Measure the red fluorescence, which is indicative of mitochondrial superoxide levels.
Conclusion
This compound is a potent inhibitor of mitochondrial complex I, and this action is central to its cytotoxic and antitumor effects. By disrupting cellular energy metabolism, inducing oxidative stress, and activating specific stress response pathways, this compound creates an intracellular environment that is incompatible with cell survival and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other Annonaceous acetogenins. Further research is warranted to obtain more precise quantitative data on the direct effects of this compound on mitochondrial function and to fully map the downstream signaling consequences of its action.
References
- 1. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis (Adv. Sci. 15/2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin: A Comprehensive Technical Guide to its Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin, a member of the annonaceous acetogenins, is a naturally occurring polyketide isolated from the seeds of plants belonging to the Annonaceae family, such as Annona squamosa.[1] This class of compounds has garnered significant attention in oncological research due to its potent cytotoxic and antitumor properties. This compound has demonstrated a broad spectrum of activity against various cancer cell lines, including those that exhibit multidrug resistance.[2] Its mechanism of action is multifaceted, primarily involving the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and the induction of apoptosis.[2][3] This technical guide provides an in-depth overview of the cytotoxic effects of this compound, focusing on its impact on various cancer cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its evaluation.
Cytotoxic Activity of this compound
This compound exhibits potent cytotoxic effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure.
IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in different human cancer cell lines. This data highlights the broad-spectrum anti-proliferative activity of this compound.
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Head and Neck Squamous Cell Carcinoma | SCC15 | 11.65 µg/mL | 48h | [3] |
| Head and Neck Squamous Cell Carcinoma | SCC25 | 10.85 µg/mL | 48h | [3] |
| Breast Cancer | MCF-7 | 10.03 µg/mL | 24h | [1] |
| Chronic Myeloid Leukemia | K562 | 4.0 x 10⁻⁴ µg/mL | Not Specified | [4] |
| Hepatocellular Carcinoma | HLE | 3.7 x 10⁻³ µg/mL | Not Specified | [4] |
Note: The significant difference in IC50 values can be attributed to the inherent genetic and metabolic differences between cell lines.[1]
Induction of Apoptosis
A primary mechanism of this compound-induced cytotoxicity is the induction of apoptosis, or programmed cell death. This compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2]
Quantitative Analysis of this compound-Induced Apoptosis
Treatment with this compound leads to a significant increase in the percentage of apoptotic cells in various cancer cell lines. The following table presents available quantitative data on this compound-induced apoptosis.
| Cell Line | This compound Concentration | Apoptotic Cell Percentage (%) | Exposure Time | Reference |
| SCC15 | 10 µg/mL | Significant Increase | 24h | [3] |
| SCC25 | 10 µg/mL | Significant Increase | 24h | [3] |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers a cascade of molecular events that culminate in apoptosis. Key proteins involved in this process include the Bcl-2 family proteins, caspases, and Poly (ADP-ribose) polymerase (PARP).
-
Intrinsic Pathway: this compound's inhibition of mitochondrial Complex I leads to the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the subsequent cleavage and activation of executioner caspases like caspase-3. This compound also upregulates the expression of pro-apoptotic proteins Bax and Bad.[1]
-
Extrinsic Pathway: Evidence suggests that this compound can also activate the extrinsic pathway, involving the activation of caspase-8.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also implicated in this compound-induced apoptosis. Studies have shown that this compound treatment leads to a decrease in the phosphorylation of ERK (a survival signal) and an increase in the phosphorylation of JNK (a pro-apoptotic signal).[2]
Below is a diagram illustrating the key signaling pathways involved in this compound-induced apoptosis.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, preventing cancer cells from proliferating. The specific phase of the cell cycle at which arrest occurs can vary between different cancer cell lines.
Effect of this compound on Cell Cycle Distribution
The following table summarizes the observed effects of this compound on the cell cycle distribution in various cancer cell lines.
| Cell Line | This compound Concentration | Cell Cycle Arrest Phase | Reference |
| T24 (Bladder Cancer) | Not Specified | G1 Phase | [1] |
| K562 (Chronic Myeloid Leukemia) | Not Specified | G2/M Phase | [1] |
| SCC15 (Head and Neck Squamous Cell Carcinoma) | 10 µg/mL | S and G2/M Phases | [3] |
| SCC25 (Head and Neck Squamous Cell Carcinoma) | 10 µg/mL | S Phase | [3] |
| GBM8401 (Glioma), Huh-7 (Hepatocellular Carcinoma), SW620 (Colon Cancer) | 15, 30, 60 µM | G1 Phase | [2] |
Molecular Mechanisms of this compound-Induced Cell Cycle Arrest
This compound-induced cell cycle arrest is mediated by its effects on the expression and activity of key cell cycle regulatory proteins. For instance, in T24 bladder cancer cells, this compound-induced G1 arrest is associated with the induction of p21, a cyclin-dependent kinase inhibitor.[1] In K562 cells, G2/M arrest is linked to the induction of p21 and p27 and a reduction in Cdk1 and Cdc25C kinase activities.[1] In head and neck squamous cell carcinoma cells, this compound downregulates the expression of S-phase biomarkers Cyclin A2 and CDK2, and the G2/M phase biomarker Cyclin B1.[3]
Below is a diagram illustrating the general mechanism of this compound-induced cell cycle arrest.
Caption: this compound-Induced Cell Cycle Arrest.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to evaluate the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Procedure:
-
Seed and treat cells with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with PI solution.
-
Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Procedure:
-
Treat cells with this compound and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-ERK, p-JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram provides a general workflow for investigating the cytotoxic effects of this compound.
Caption: General Experimental Workflow.
Conclusion
This compound is a potent cytotoxic agent with significant anticancer activity against a broad range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways and the induction of cell cycle arrest. The detailed molecular pathways, including the inhibition of mitochondrial Complex I and modulation of key signaling proteins, provide a strong rationale for its further investigation as a potential therapeutic agent in oncology. The experimental protocols outlined in this guide offer a robust framework for researchers to evaluate and further elucidate the anticancer properties of this compound and other natural products. Further research is warranted to expand the quantitative dataset across a wider array of cancer cell lines and to explore its efficacy and safety in preclinical and clinical settings.
References
Squamocin: A Technical Guide to its Insecticidal Properties Against Agricultural Pests
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin, a prominent member of the annonaceous acetogenins (B1209576), has demonstrated significant insecticidal activity against a broad spectrum of agricultural pests. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as a botanical insecticide. It details its mechanism of action, summarizes its efficacy through quantitative data, outlines experimental protocols for its study, and visualizes key biological pathways and workflows. The information presented is intended to support further research and development of this compound- Cbased pest management solutions.
Introduction
Annonaceous acetogenins are a class of naturally occurring polyketides found exclusively in the plants of the Annonaceae family.[1] Among these, this compound has emerged as a particularly potent insecticide.[2] Its complex chemical structure, featuring a long aliphatic chain with a terminal γ-lactone ring and adjacent bis-tetrahydrofuran (bis-THF) rings, is key to its biological activity.[3] This document synthesizes the existing research on this compound's insecticidal properties, offering a technical resource for the scientific community.
Mechanism of Action
The primary mode of action for this compound is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing cell death.[1] This is particularly effective against organisms with high energy demands, such as insects.[4]
Recent studies have elucidated a more complex, multi-modal mechanism of action in insects. Research on Aedes aegypti larvae has shown that this compound induces cytotoxic effects in the midgut epithelium.[5][6][7] This is accompanied by an increase in the expression of autophagy-related genes, Atg1 and Atg8, suggesting that cell death is mediated, at least in part, by autophagy.[5][6][7] Furthermore, this compound exposure leads to a decrease in the expression of V-ATPase and aquaporin-4 (Aqp4) genes, which are crucial for maintaining ion and water balance in the midgut.[5][6][7] This multifaceted attack on essential cellular processes may reduce the likelihood of insects developing resistance.[5][7]
Quantitative Data on Insecticidal Efficacy
The insecticidal potency of this compound has been quantified against various agricultural and disease-vectoring pests. The following tables summarize the available data from multiple studies, providing a comparative look at its effectiveness.
Table 1: Mortality Rates of Various Pests Exposed to this compound
| Pest Species | This compound Concentration (µg/mL) | Exposure Time (hours) | Mortality Rate (%) | Reference |
| Spodoptera frugiperda | 50 | 72 | 93 | [8] |
| Spodoptera frugiperda | 100 | 72 | 100 | [8] |
| Aedes aegypti (larvae) | 50 | 6 | 100 | [3] |
| Aedes aegypti (larvae) | 80 | 6 | 100 | [3] |
| Aedes aegypti (larvae) | 100 | 6 | 100 | [3] |
Table 2: Lethal Concentration (LC50) Values of this compound Against Various Pests
| Pest Species | LC50 Value (µg/mL) | Exposure Time (hours) | Reference |
| Aedes aegypti (larvae) | 0.01 | 24 | [9][10] |
| Aedes aegypti (larvae) | 6.4 | 3.17 | [3] |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound, as well as the protocols for conducting insecticidal bioassays.
Extraction and Purification of this compound
The isolation of this compound from Annonaceae plant material, typically the seeds, involves several key steps.
a) Seed Preparation:
-
Collect mature seeds from Annona squamosa or other suitable Annonaceae species.
-
Thoroughly wash the seeds to remove any remaining pulp.
-
Air-dry the seeds at room temperature or in a low-temperature oven (40-50°C) until completely dry.[4]
-
Grind the dried seeds into a fine powder using a grinder or mill.[4]
b) Extraction: Two common methods for extraction are maceration and Soxhlet extraction.
-
Maceration:
-
Soak the powdered seeds in methanol (B129727) at a 1:10 solid-to-solvent ratio (w/v) in a sealed container.[4]
-
Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation.[4]
-
Filter the mixture to separate the methanol extract from the solid seed residue.[4]
-
The extraction process can be repeated on the residue to maximize yield.[4]
-
-
Soxhlet Extraction:
c) Solvent Evaporation:
-
Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain a crude oil.[4]
d) Purification by Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column using n-hexane as the slurry solvent.[4]
-
Dissolve the crude extract in a minimal amount of n-hexane and load it onto the column.[4]
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[4]
-
Collect the eluate in fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.[4]
-
Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a mobile phase gradient of acetonitrile (B52724) and water.[4]
Insecticidal Bioassay Protocol
This protocol is a generalized procedure for assessing the insecticidal activity of this compound against a target pest.
-
Preparation of Test Solutions: Dissolve pure this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a stock solution. Prepare a series of dilutions from the stock solution to obtain the desired test concentrations.[3] A small amount of a surfactant like Tween 20 may be used to aid in solubilization in aqueous solutions.[3]
-
Test Organisms: Use a uniform population of the target insect pest (e.g., third-instar larvae of Aedes aegypti or Spodoptera frugiperda).[3]
-
Exposure Method:
-
For aquatic larvae (e.g., Aedes aegypti): Add the test solutions to containers with a known volume of water and a specific number of larvae (e.g., 20 larvae per replicate).[3]
-
For foliar pests (e.g., Spodoptera frugiperda): Evenly spray the test solutions onto host plant leaves. Allow the leaves to air dry before introducing the larvae.
-
-
Experimental Design: Conduct the assay in a completely randomized design with multiple replications (typically 3-4) for each concentration and a control group (solvent only). Maintain the experiment under controlled environmental conditions (temperature, humidity, and photoperiod).
-
Data Analysis: Analyze the mortality data using Probit analysis to determine the LC50 and LC90 values.[3]
Conclusion
This compound exhibits potent insecticidal properties against a range of agricultural pests, functioning through a multi-faceted mechanism of action that includes the disruption of cellular energy metabolism and the induction of apoptosis in midgut cells. The quantitative data clearly demonstrates its lethality at low concentrations. The detailed experimental protocols provided herein offer a standardized framework for future research and development. Further investigation into formulation technologies and field efficacy is warranted to fully realize the potential of this compound as a viable and sustainable botanical insecticide.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Larvicidal and Cytotoxic Potential of this compound on the Midgut of Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multiple Modes of Action of the this compound in the Midgut Cells of Aedes aegypti Larvae | PLOS One [journals.plos.org]
- 6. Multiple Modes of Action of the this compound in the Midgut Cells of Aedes aegypti Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insecticidal Effects of the Annonaceous Acetogenin this compound and the Acetogenin Fraction of Seeds of Rollinia occidentalis on Soybean and Corn Pests [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of this compound on Aedes aegypti larvae, its predators and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neurotoxic Potential and Side Effects of Squamocin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Squamocin, a prominent member of the Annonaceous acetogenins (B1209576) (ACGs), is a polyketide derived from plants of the Annonaceae family, such as Annona squamosa.[1][2] While extensively studied for its potent cytotoxic and potential antineoplastic properties, a significant body of evidence has illuminated its neurotoxic potential, raising concerns about its safety and therapeutic application.[3][4] This document provides an in-depth technical overview of the neurotoxic mechanisms of this compound, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and discusses its associated side effects, with a particular focus on its implication in neurodegenerative disorders.
Core Mechanism of Neurotoxicity
The primary mechanism underlying this compound's neurotoxicity is its potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[5][6][7] This action disrupts cellular energy metabolism and initiates a cascade of events leading to neuronal cell death.
Mitochondrial Complex I Inhibition and ATP Depletion
This compound acts as a powerful inhibitor of mitochondrial Complex I, a critical enzyme for ATP synthesis.[5][7][8] By binding to the ubiquinone-binding pocket of Complex I, this compound obstructs the electron flow from NADH to ubiquinone, thereby crippling oxidative phosphorylation.[5][7][8] This inhibition leads to a significant and rapid depletion of intracellular ATP levels.[5][9][10] In neuronal cells, which have high energy demands, this ATP deficit compromises vital functions, including the maintenance of ion gradients, neurotransmitter synthesis, and axonal transport, ultimately triggering cell death pathways.[11][12]
Induction of Apoptosis
ATP depletion and mitochondrial dysfunction are potent triggers for apoptosis. This compound has been shown to induce apoptosis in various cell types, including neurons, through both intrinsic and extrinsic pathways.[9][13] Key events in this process include:
-
Caspase Activation: Treatment with this compound leads to the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3).[9][13]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][13]
-
Modulation of Signaling Kinases: this compound can influence stress-activated protein kinases (SAPK/JNK), further contributing to the apoptotic signaling cascade.[9]
The signaling pathway from mitochondrial inhibition to apoptosis is visualized below.
Caption: this compound-induced neurotoxic signaling pathway.
Quantitative Analysis of Neurotoxicity
The neurotoxic effects of this compound have been quantified in various in vitro models. The following table summarizes key findings from the literature.
| Compound | Experimental Model | Concentration / Dose | Key Neurotoxic Effect | Reference |
| This compound | Head and Neck Squamous Cell Carcinoma (HNSCC) Cells | 15-60 µM | Inhibition of mitochondrial complex I activity; reduction in ATP production. | [9] |
| This compound | Human Glioma (GBM8401), Hepatocellular Carcinoma (Huh-7), Colon Cancer (SW620) Cells | 15-60 µM | Enhanced caspase-3, -8, and -9 activities; induced PARP cleavage. | [13] |
| Annonacin (related acetogenin) | Primary Striatal Neurons | 10 nM | 50% reduction in ATP levels after 24 hours. | [6] |
| Annonacin (related acetogenin) | Cultured Mesencephalic Neurons | 35 nM | Caused death of dopaminergic neurons. | [14] |
| This compound | Human Coronary Artery Smooth Muscle Cells | EC50 = 4 µM | Induced Ca2+-activated K+ current, indicating effects on ion channels. | [15] |
Side Effects and In Vivo Implications
Association with Atypical Parkinsonism
The most significant clinical concern associated with Annonaceous acetogenins, including this compound, is their link to atypical Parkinsonian disorders.[14][16] Epidemiological studies in regions with high consumption of Annonaceae fruits have shown clusters of patients with neurodegenerative symptoms resembling Parkinson's disease but with distinct features, such as poor response to levodopa (B1675098) therapy.[16][17][18][19][20] It is hypothesized that chronic, low-dose exposure to these neurotoxins contributes to the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[6][21]
Genotoxicity and Oxidative Stress
In vivo studies using seed extracts of Annona squamosa, a primary source of this compound, have demonstrated genotoxic effects in rats.[22] At doses of 150 and 300 mg/kg, the extract induced a significant increase in micronuclei frequency and chromosomal aberrations in bone marrow cells.[22] Furthermore, treatment was associated with enhanced lipid peroxidation and decreased levels of glutathione, indicating the induction of oxidative stress in multiple organs, including the brain.[22]
Blood-Brain Barrier Permeability
For a compound to be neurotoxic, it must be able to cross the blood-brain barrier (BBB). Annonaceous acetogenins are highly lipophilic long-chain fatty acids, a characteristic that facilitates passage across biological membranes.[6] While direct quantitative studies on this compound's BBB permeability are limited, its chemical nature strongly suggests it can penetrate the central nervous system to exert its effects on neurons.[23][24][25][26]
Experimental Protocols
Reproducing and validating the neurotoxic effects of this compound requires standardized experimental procedures. Below are detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (CCK8/MTT)
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm (for CCK8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Mitochondrial Complex I Activity Assay
-
Mitochondria Isolation: Isolate mitochondria from cultured neuronal cells or rodent brain tissue using differential centrifugation.
-
Submitochondrial Particle (SMP) Preparation: Prepare SMPs from the isolated mitochondria by sonication and centrifugation.[27]
-
Assay Reaction: In a 96-well plate, incubate SMPs (0.1 mg/mL protein) with this compound at various concentrations in an assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 2 mM KCN, 5 µM antimycin A, pH 7.4).[27]
-
Initiation and Measurement: Initiate the reaction by adding NADH (e.g., 150 µM) and an electron acceptor like duroquinone (B146903) (100 µM).[27] Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over time.
-
Analysis: Calculate the rate of NADH oxidation and express the activity as a percentage of the control (untreated SMPs).
Cellular ATP Level Measurement
-
Cell Culture and Treatment: Plate and treat neuronal cells with this compound as described in the viability assay.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial ATP luminescence assay kit.
-
Luciferase Reaction: Add the cell lysate to a luminometer plate containing the luciferase/luciferin reagent.
-
Measurement: Immediately measure the luminescence signal using a luminometer.
-
Analysis: Quantify ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations. Normalize the results to total protein content.
Western Blotting for Apoptosis Markers
-
Protein Extraction: Following treatment with this compound, lyse the neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Caption: A typical experimental workflow for assessing neurotoxicity.
Conclusion and Future Directions
This compound exhibits significant neurotoxic potential, primarily driven by its potent inhibition of mitochondrial Complex I, leading to ATP depletion and apoptotic neuronal cell death. The association of its source family, Annonaceae, with atypical Parkinsonian disorders underscores the serious health risks of chronic exposure. While its anti-cancer properties are notable, the risk of severe neurotoxicity presents a major obstacle to its clinical development.
Future research should focus on:
-
Blood-Brain Barrier Permeability: Quantifying the kinetics of this compound transport into the CNS.
-
Chronic Low-Dose Effects: Establishing animal models that mimic long-term, low-level exposure to better understand its role in neurodegeneration.
-
Structural Modifications: Investigating whether the acetogenin (B2873293) structure can be modified to retain anti-cancer activity while reducing neurotoxicity.
A thorough understanding of these factors is critical for any future consideration of this compound or related compounds as therapeutic agents and for assessing the public health risks associated with the consumption of Annonaceae-containing products.
References
- 1. This compound, a new cytotoxic bis-tetrahydrofuran containing acetogenin from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C37H66O7 | CID 441612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Highly cytotoxic and neurotoxic acetogenins of the Annonaceae: new putative biological targets of this compound detected by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LOADING...... [tmrjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumoral effects of this compound on parental and multidrug resistant MCF7 (human breast adenocarcinoma) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uncoupling of ATP-depletion and cell death in human dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adenosine triphosphate depletion reverses sodium-dependent, neuronal uptake of glutamate in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Atypical parkinsonism: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atypical Parkinsonism – Symptoms and Causes | Penn Medicine [pennmedicine.org]
- 19. hopkinsmedicine.org [hopkinsmedicine.org]
- 20. Atypical Parkinsonism | Parkinson's Disease [michaeljfox.org]
- 21. Gastrodin Protects Apoptotic Dopaminergic Neurons in a Toxin-Induced Parkinson's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo assessment of genotoxic effects of Annona squamosa seed extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Blood-Brain Barrier Permeability of Polyphenols, Anthocyanins, and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Evaluation of Blood-Brain-Barrier Permeability, Neurotoxicity, and Potential Cognitive Impairment by Pseudomonas aeruginosa's Virulence Factor Pyocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Squamocin in Annona Species
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the current understanding and hypothesized pathways of Squamocin biosynthesis in Annona species. It integrates genomic data, biochemical principles, and proposed experimental strategies to offer a comprehensive resource for researchers in natural product biosynthesis and drug development.
Introduction
This compound is a member of the Annonaceous acetogenins (B1209576), a large family of polyketide-derived natural products found in the Annonaceae family of plants.[1] These compounds, including this compound, are characterized by a long aliphatic chain, typically C35 or C37, terminating in a γ-lactone ring and featuring one or more tetrahydrofuran (B95107) (THF) rings along the chain.[2] Annonaceous acetogenins have garnered significant interest due to their potent biological activities, particularly their cytotoxicity against a range of cancer cell lines.[3] The primary mechanism of action for many acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[3]
Despite the extensive research into their isolation, structural elucidation, and total synthesis, the detailed biosynthetic pathway of this compound and other acetogenins in Annona species remains largely uncharacterized. This guide synthesizes the available information to propose a putative biosynthetic pathway and outlines experimental approaches to validate these hypotheses.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from a long-chain fatty acid precursor and proceed through a series of enzymatic modifications, including polyketide synthesis, lactonization, desaturation, hydroxylation, epoxidation, and cyclization. The recent identification of a putative acetogenin (B2873293) biosynthetic gene cluster in Annona cherimola, a close relative of Annona squamosa, provides a genomic basis for this proposed pathway.[4][5]
The proposed pathway can be divided into several key stages:
Stage 1: Polyketide Chain Assembly The biosynthesis is initiated by a Type I Polyketide Synthase (PKS). This large, modular enzyme complex iteratively condenses extender units, likely malonyl-CoA, onto a starter unit derived from a long-chain fatty acid coenzyme A (CoA) ester. The PKS dictates the initial carbon skeleton's length and the position of any initial functional groups.
Stage 2: γ-Lactone Ring Formation Following the release of the polyketide chain from the PKS, a crucial step is the formation of the characteristic α,β-unsaturated γ-lactone ring. This is likely catalyzed by a specialized lactone synthase or may occur spontaneously after enzymatic release and oxidation.
Stage 3: Tailoring Modifications The linear polyketide chain undergoes a series of modifications by "tailoring" enzymes to introduce the various functional groups found in this compound. These modifications are critical for the compound's final structure and biological activity.
-
Desaturation: Desaturase enzymes introduce double bonds at specific positions along the fatty acid chain, creating the precursors for subsequent epoxidation.
-
Hydroxylation: Cytochrome P450 monooxygenases or other hydroxylases introduce hydroxyl groups at specific carbons.
-
Epoxidation: Epoxidase enzymes, likely also from the cytochrome P450 superfamily, convert the double bonds into epoxide rings.
-
Cyclization: The epoxide rings are then opened by intramolecular nucleophilic attack from a nearby hydroxyl group, leading to the formation of the characteristic tetrahydrofuran (THF) rings. This cyclization cascade is a key step in generating the core structure of this compound. The stereochemistry of the THF rings is likely controlled by specific cyclase enzymes.
Below is a DOT script representation of the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound in Annona species.
Quantitative Data
Currently, there is a significant lack of quantitative data regarding the biosynthesis of this compound. Enzyme kinetic parameters, precursor and intermediate concentrations, and product yields from in vivo or in vitro studies have not been reported in the literature. The following table highlights the types of quantitative data that are needed to fully understand this pathway.
| Parameter | Description | Status |
| PKS Activity | Rate of polyketide chain elongation (e.g., in µmol/mg/min) | Not Reported |
| Substrate Specificity | Km and kcat for starter and extender units | Not Reported |
| Lactone Synthase Kinetics | Michaelis-Menten kinetics for lactone formation | Not Reported |
| Tailoring Enzyme Kinetics | Km and kcat for desaturases, hydroxylases, epoxidases, and cyclases | Not Reported |
| Metabolite Concentrations | In planta concentrations of biosynthetic intermediates | Not Reported |
| This compound Yield | Total yield of this compound from precursor fatty acids | Not Reported |
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. The recent availability of genomic and transcriptomic data from Annona species provides a roadmap for these investigations.[4][6]
Identification and Cloning of Candidate Genes
-
Gene Cluster Analysis: The putative acetogenin biosynthetic gene cluster identified in Annona cherimola should be analyzed to identify candidate genes encoding the PKS, hydroxylases (cytochrome P450s), desaturases, and cyclases based on homology to known enzymes.[5]
-
Transcriptome Mining: Transcriptome data from Annona squamosa can be mined for genes that are co-expressed with the putative PKS, as genes in a biosynthetic pathway are often co-regulated.[6]
-
Gene Cloning: Candidate genes will be amplified from cDNA libraries of Annona squamosa seeds or leaves and cloned into appropriate expression vectors for functional characterization.
Heterologous Expression and Enzyme Purification
-
Expression Systems: Candidate genes will be heterologously expressed in suitable hosts such as Escherichia coli (for soluble enzymes) or Saccharomyces cerevisiae (for membrane-bound enzymes like P450s).
-
Protein Purification: Recombinant proteins will be purified using affinity chromatography (e.g., His-tag or GST-tag) to obtain active enzymes for in vitro assays.
In Vitro Enzyme Assays
The following are proposed protocols for characterizing the key enzymes in the pathway.
-
Reaction Mixture: A typical reaction mixture (100 µL) will contain purified PKS, a long-chain fatty acyl-CoA starter unit (e.g., C16-CoA), [14C]-malonyl-CoA as the extender unit, and NADPH in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: The reaction is quenched, and the polyketide product is extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The radiolabeled polyketide product is analyzed by thin-layer chromatography (TLC) and autoradiography or by liquid chromatography-mass spectrometry (LC-MS).
-
Reaction System: For P450 enzymes, a reconstituted system containing the purified P450, a P450 reductase, and a cytochrome b5 (if required) is used. The reaction mixture includes the polyketide substrate, NADPH, and the reconstituted enzyme system in a buffered solution.
-
Incubation and Extraction: The reaction is incubated and the products are extracted as described for the PKS assay.
-
Product Analysis: The formation of hydroxylated or epoxidized products is monitored by LC-MS or gas chromatography-mass spectrometry (GC-MS) after derivatization.
-
Substrate Synthesis: The polyepoxide substrate for the cyclase will need to be synthesized chemically or enzymatically using the characterized epoxidase.
-
Enzyme Reaction: The purified cyclase is incubated with the polyepoxide substrate in a suitable buffer.
-
Product Analysis: The formation of THF rings is monitored by LC-MS, and the stereochemistry of the product can be determined by comparison with authentic standards or by detailed NMR analysis.
The following diagram illustrates a general workflow for the characterization of a candidate biosynthetic enzyme.
Caption: General experimental workflow for enzyme characterization.
Conclusion and Future Outlook
The biosynthesis of this compound in Annona species is a complex process involving a cascade of enzymatic reactions. While the general biosynthetic blueprint is emerging, the specific enzymes and their mechanisms remain to be elucidated. The recent discovery of a putative acetogenin biosynthetic gene cluster is a major breakthrough that paves the way for a detailed molecular and biochemical investigation of this pathway.[4][5]
Future research should focus on the functional characterization of the genes within this cluster. Heterologous expression and in vitro reconstitution of the pathway will be crucial to definitively establish the function of each enzyme. Furthermore, metabolomic studies on Annona species will help to identify the in vivo intermediates of the pathway. A thorough understanding of this compound biosynthesis will not only provide fundamental insights into plant secondary metabolism but also open up opportunities for the biotechnological production of these valuable anticancer compounds and the generation of novel analogues with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro analysis of type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doria.fi [doria.fi]
- 4. biochemjournal.com [biochemjournal.com]
- 5. The American Cherimoya Genome Reveals Insights into the Intra-Specific Divergence, the Evolution of Magnoliales, and a Putative Gene Cluster for Acetogenin Biosynthesis | MDPI [mdpi.com]
- 6. biochemjournal.com [biochemjournal.com]
A Technical Guide to the Natural Sources and Abundance of Squamocin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Squamocin, a prominent member of the Annonaceous acetogenins (B1209576), is a class of polyketide natural products derived from the Annonaceae family of plants.[1][2] These compounds are characterized by a long aliphatic chain, a terminal α,β-unsaturated γ-lactone ring, and one to three tetrahydrofuran (B95107) (THF) rings.[1][3] this compound has garnered significant interest within the scientific community for its potent biological activities, including cytotoxic, antitumor, and insecticidal properties.[4][5] This guide provides a comprehensive overview of the natural sources of this compound, its abundance in various plant tissues, and detailed methodologies for its extraction and quantification.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Annonaceae family, which comprises over 120 genera and 2400 species.[6] The most significant and widely studied source of this compound is Annona squamosa, commonly known as sugar apple or custard apple.[5][7][8] Various parts of this plant have been shown to contain this compound, with the seeds being a particularly rich source.[4][5][9][10]
Other species within the Annona genus also produce this compound, including:
-
Annona atemoya , a hybrid of A. cherimola and A. squamosa[12]
-
Annona mucosa [5]
-
Annona crassiflora (Marolo)[13]
While present in various parts of the plants, the concentration of this compound is generally highest in the seeds, followed by the fruit pulp and leaves.[4][5][14]
Abundance of this compound
The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific tissue analyzed. The following table summarizes the reported quantitative data for this compound in various natural sources.
| Plant Species | Plant Part | Abundance of this compound | Analytical Method | Reference(s) |
| Annona squamosa | Fruit Pulp | 13.5 - 36.4 mg/fruit | HPLC-UV, HPLC-MS | [7][15] |
| Annona crassiflora | Seeds | 142 mg/g (dry weight) | Not Specified | [13] |
| Annona crassiflora | Pulp | 0.40 mg/g (dry weight) | Not Specified | [13] |
| Annona muricata | Leaves | 3.38 - 15.05 mg/g (estimated) | ¹H NMR | [14] |
Experimental Protocols
This protocol outlines a general procedure for the extraction and isolation of this compound.
Materials:
-
Dried and powdered seeds of Annona squamosa
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Maceration: The dried and powdered seeds are macerated with methanol at room temperature. The process is typically repeated three times to ensure exhaustive extraction.[10]
-
Solvent Evaporation: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is then suspended in a methanol-water mixture and partitioned successively with hexane, dichloromethane, and ethyl acetate. The acetogenin-rich fraction is typically found in the dichloromethane and ethyl acetate partitions.
-
Column Chromatography: The active fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing compounds with similar TLC profiles to this compound are combined and further purified using repeated column chromatography or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[16]
This protocol is based on established methods for the quantification of Annonaceous acetogenins.[17][18]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, and a diode-array detector (DAD).[18]
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Extend, 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-40 min, 85% A; 40-60 min, 85-95% A.[18]
-
Column Temperature: 30°C.[18]
-
Standard: Purified this compound of known concentration.
Procedure:
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol. A series of standard solutions of different concentrations are prepared by diluting the stock solution.
-
Sample Preparation: The plant extract is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to a suitable concentration for analysis.
-
Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration of this compound.
-
Sample Analysis: The prepared sample solution is injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.
Mandatory Visualizations
Conclusion
This compound stands out as a significant bioactive compound primarily sourced from the Annonaceae family, with Annona squamosa being a key species for its isolation. The concentration of this compound is highest in the seeds, making them the preferred plant material for extraction. The methodologies outlined in this guide, particularly those employing chromatographic techniques like HPLC, are crucial for the accurate quantification and purification of this compound for research and drug development purposes. The primary mechanism of action, the inhibition of mitochondrial complex I, underscores its potential as a cytotoxic agent and provides a clear target for further investigation. This guide serves as a foundational resource for professionals seeking to explore the therapeutic potential of this compound.
References
- 1. Acetogenin - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 4. ijfmr.com [ijfmr.com]
- 5. researchgate.net [researchgate.net]
- 6. Traditional Uses, Phytochemistry and Pharmacological Activities of Annonacae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a new cytotoxic bis-tetrahydrofuran containing acetogenin from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6991818B2 - Compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 10. This compound-O(1) and this compound-O(2), new adjacent bis-tetrahydrofuran acetogenins from the seeds of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an annonaceous acetogenin, enhances naphthalene degradation mediated by Bacillus atrophaeus CN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin: A Traditional Remedy with Modern Anticancer Potential - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin, a prominent member of the annonaceous acetogenins (B1209576) isolated from Annona squamosa, has a rich history in traditional medicine. This technical guide provides a comprehensive overview of this compound's ethnobotanical uses, its molecular mechanisms of action, and detailed experimental protocols for its extraction and isolation. The document aims to bridge the gap between traditional knowledge and modern pharmacological research, offering a valuable resource for scientists engaged in natural product-based drug discovery and development. Particular emphasis is placed on its potent cytotoxic and pro-apoptotic effects on cancer cells, with quantitative data on its efficacy and a detailed exploration of the underlying signaling pathways.
This compound in Traditional Medicine
The plant Annona squamosa, commonly known as the custard apple or sugar apple, has been a cornerstone of traditional medicine in various cultures for centuries. Different parts of the plant, including the leaves, seeds, bark, and roots, have been utilized to treat a wide array of ailments.[1]
Traditional Preparations and Uses:
-
Ulcers and Wounds: Crushed leaves are topically applied to ulcers and wounds to promote healing.[2]
-
Dysentery: A decoction of the leaves is ingested to alleviate the symptoms of dysentery.[2]
-
Rheumatic Pain: A decoction of the leaves is used in baths to soothe rheumatic pain.[3]
-
Insecticidal and Antiparasitic: The seeds and leaves have been traditionally used as an insecticide and to treat head lice.[1]
-
Antitumor Agent: Folkloric records report the use of Annona squamosa as an anti-tumor agent.[2]
-
Anti-diabetic: Tribal communities in India have traditionally used the leaves for their anti-diabetic properties.[2]
-
Toothache: Scrapings of the root bark are used to relieve toothache.[4]
While much of the traditional knowledge is qualitative, some studies have begun to quantify the effects of these traditional preparations.
| Plant Part | Traditional Use | Preparation | Active Dose (in vivo - rats) | Reference |
| Leaves | Anti-diabetic | Ethanolic Extract | 350 mg/kg body weight | [2] |
| Root | Anti-hyperglycemic | Aqueous Extract | 250-500 mg/kg body weight | [4] |
| Bark | Analgesic & Anti-inflammatory | Petroleum Ether Extract | 50 mg/kg body weight | [4] |
Mechanism of Action: A Potent Cytotoxic Agent
This compound's therapeutic potential, particularly in oncology, lies in its potent cytotoxicity against a broad spectrum of cancer cells. Its primary mechanism of action is the inhibition of Complex I (NADH:ubiquiquinone oxidoreductase) of the mitochondrial electron transport chain. This disruption of cellular respiration leads to a significant depletion of intracellular ATP, preferentially affecting cancer cells with their high energy demands. This energy crisis culminates in the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound triggers programmed cell death through the intrinsic apoptotic pathway, which is characterized by the involvement of mitochondria.
Caption: this compound-induced apoptotic signaling pathway.
G1 Phase Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G1 phase. This prevents the cells from entering the S phase, during which DNA replication occurs. This G1 arrest is often mediated through a p53-independent pathway.
Caption: Mechanism of this compound-induced G1 phase cell cycle arrest.
Quantitative Data: Cytotoxic Efficacy of this compound
The cytotoxic potential of this compound has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and broad-spectrum anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Not specified, but inhibited proliferation | [5] |
| A549 | Lung Cancer | 25.17 | [4] |
| HepG2 | Liver Cancer | 33.79 | [4] |
| HTB-26 | Breast Cancer | 10-50 | [2] |
| PC-3 | Pancreatic Cancer | 10-50 | [2] |
| HCT116 | Colorectal Cancer | 22.4 | [2] |
| KB | Nasopharyngeal Cancer | Maximum cytotoxicity observed with petroleum ether extract | [6] |
| K-562 | Leukemia | Maximum cytotoxicity observed with petroleum ether extract | [6] |
Experimental Protocols: Extraction and Isolation of this compound
The following protocols detail the extraction and isolation of this compound from the seeds of Annona squamosa.
Extraction of Crude Acetogenins
Two primary methods for the extraction of the crude acetogenin-containing oil are maceration and Soxhlet extraction.[5]
Method 1: Maceration
-
Seed Preparation: Thoroughly wash and air-dry the Annona squamosa seeds. Grind the dried seeds into a fine powder.
-
Extraction: Macerate the powdered seeds in methanol (B129727) at a 1:10 solid-to-solvent ratio (w/v) in a sealed container for 48-72 hours with occasional agitation.
-
Filtration: Filter the mixture to separate the methanol extract from the seed residue.
-
Re-extraction: Repeat the extraction process on the seed residue with fresh methanol to ensure maximum yield.
-
Solvent Evaporation: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Method 2: Soxhlet Extraction
-
Seed Preparation: Prepare the seed powder as described in the maceration method.
-
Extraction: Place the powdered seeds in a thimble and perform continuous extraction with n-hexane or petroleum ether in a Soxhlet apparatus for 4-6 hours.
-
Solvent Evaporation: Concentrate the solvent from the collection flask using a rotary evaporator to yield the crude seed oil.
Purification of this compound
A two-step purification process involving column chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended for obtaining pure this compound.[5]
Step 1: Column Chromatography (Initial Purification)
-
Column Packing: Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Pool the fractions containing this compound and evaporate the solvent.
Step 2: High-Performance Liquid Chromatography (HPLC) (Final Purification)
-
Sample Preparation: Dissolve the semi-purified extract from column chromatography in the HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at 220 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Product: Evaporate the solvent from the collected fraction to obtain purified this compound.
Caption: Workflow for the extraction and purification of this compound.
Conclusion and Future Directions
This compound, a bioactive compound with deep roots in traditional medicine, presents a compelling case for further investigation as a potential anticancer agent. Its potent cytotoxic effects, mediated through the induction of apoptosis and cell cycle arrest, underscore its therapeutic promise. The detailed protocols provided in this guide offer a foundation for researchers to consistently extract and purify this compound for preclinical and clinical studies. Future research should focus on optimizing drug delivery systems to enhance its bioavailability and minimize potential off-target effects, thereby paving the way for its successful translation from a traditional remedy to a modern chemotherapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Antitumoral effects of this compound on parental and multidrug resistant MCF7 (human breast adenocarcinoma) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of Squamocin's Interaction with Mitochondrial Complex I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin, a member of the annonaceous acetogenins (B1209576), is a potent natural inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and ultimately, apoptotic cell death in cancerous cells. Understanding the precise molecular interactions between this compound and complex I is crucial for the rational design of novel chemotherapeutic agents. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to complex I, detailing the computational protocols, data interpretation, and the downstream signaling consequences of this interaction.
Introduction to this compound and Mitochondrial Complex I
Annonaceous acetogenins are a class of polyketides isolated from plants of the Annonaceae family, renowned for their potent cytotoxic and antitumor activities.[1] this compound is one of the most bioactive compounds in this family, demonstrating significant cytotoxicity against a variety of cancer cell lines.[2] The primary molecular target of this compound is mitochondrial complex I, the first and largest enzyme of the electron transport chain.[2]
Complex I plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from NADH to ubiquinone, a process coupled with the translocation of protons across the inner mitochondrial membrane. This establishes the proton-motive force essential for ATP synthesis. By inhibiting complex I, this compound effectively cripples the energy metabolism of cancer cells, which often exhibit a heightened dependence on oxidative phosphorylation.[3]
In Silico Modeling of the this compound-Complex I Interaction
In silico modeling provides a powerful lens to investigate the binding of this compound to complex I at an atomic level. The primary computational techniques employed are molecular docking and molecular dynamics (MD) simulations, which predict the binding pose and estimate the binding affinity of the ligand to its protein target.
Binding Site and Interacting Residues
Experimental and computational studies on various acetogenins suggest that their binding site on complex I is located within the hydrophobic quinone-binding channel.[4] Photoaffinity labeling studies have unequivocally identified the ND1 subunit as a major component of the inhibitor binding domain for acetogenins and other classical complex I inhibitors like rotenone.[5]
While specific interacting residues for this compound have not been definitively characterized in the literature, molecular docking studies of structurally similar acetogenins, such as annocatacin B, provide valuable insights. These studies suggest that the long aliphatic chain of acetogenins plays a key role in stabilizing the molecule within the binding pocket through extensive hydrophobic interactions.[6] The γ-lactone ring, a common feature of acetogenins, is also believed to be crucial for their inhibitory activity.[2]
Quantitative Analysis of Binding Affinity
| Compound | Predicted Binding Free Energy (kcal/mol) | Method |
| Annocatacin B | Stronger than Rotenone | MM/PBSA |
| Rotenone | Reference Inhibitor | MM/PBSA |
Note: The table summarizes the relative binding affinity. Specific quantitative values for this compound are a subject for further research.
Experimental Protocols for In Silico Modeling
The following protocols outline the general workflow for conducting molecular docking and molecular dynamics simulations to study the interaction between this compound and complex I.
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.
-
Preparation of the Receptor:
-
Obtain the three-dimensional structure of mitochondrial complex I from a protein database such as the Protein Data Bank (PDB). A high-resolution cryo-EM structure is preferable.
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. The ND1 subunit should be specifically defined as the region of interest for docking.
-
-
Preparation of the Ligand:
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Optimize the ligand's geometry using a suitable force field and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the ND1 subunit based on existing knowledge of inhibitor binding pockets.
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations. The program will generate multiple binding poses of this compound within the defined binding site.
-
-
Analysis of Results:
-
Rank the generated poses based on their docking scores, which are an estimation of the binding affinity.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the ND1 subunit.
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.
-
System Setup:
-
Select the most promising binding pose of the this compound-complex I complex from the docking results.
-
Place the complex in a simulation box and solvate it with an explicit water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system and mimic physiological ionic strength.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to a physiological temperature (e.g., 310 K) while restraining the protein and ligand atoms.
-
Run a series of equilibration steps under constant volume and then constant pressure to allow the system to relax.
-
-
Production Run:
-
Perform the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the binding and any conformational changes.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.
-
Visualization of Workflows and Pathways
Logical Workflow of In Silico Modeling
In silico modeling workflow for this compound and Complex I.
Signaling Pathway of this compound-Induced Apoptosis
Signaling cascade of this compound-induced apoptosis.
Downstream Consequences of Complex I Inhibition by this compound
The binding of this compound to complex I initiates a cascade of cellular events that culminate in apoptosis.
-
Disruption of the Electron Transport Chain: Inhibition of complex I blocks the flow of electrons, leading to a collapse of the mitochondrial membrane potential.
-
Decreased ATP Production: The disruption of the proton gradient severely impairs ATP synthesis, depriving the cancer cells of the energy required for their rapid proliferation.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain leads to the leakage of electrons and the formation of superoxide (B77818) radicals, resulting in oxidative stress.[3]
-
Induction of Apoptosis: The combination of energy depletion and oxidative stress triggers the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7] Studies have also indicated that this compound can influence the MAPK signaling pathway, promoting apoptosis through the activation of JNK and the inhibition of ERK.[1]
Conclusion
In silico modeling serves as an indispensable tool for elucidating the molecular mechanisms underlying the potent anticancer activity of this compound. By providing detailed insights into its binding mode and affinity for mitochondrial complex I, computational approaches can guide the rational design of novel acetogenin-based therapeutics with enhanced efficacy and selectivity. The continued integration of computational and experimental techniques will undoubtedly accelerate the development of next-generation anticancer drugs targeting mitochondrial metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role for MAPK/ERK in Sympathetic Neuron Survival: Protection against a p53-Dependent, JNK-Independent Induction of Apoptosis by Cytosine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. etflin.com [etflin.com]
- 7. Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Squamocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Squamocin (also known as Annonin I), a potent annonaceous acetogenin. The document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines experimental protocols for its analysis, and visualizes a key signaling pathway associated with its biological activity.
Spectroscopic Data for this compound Characterization
The structural elucidation of this compound relies heavily on NMR and MS techniques. The following tables summarize the key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (Annonin I) in CDCl₃
| Proton (H) | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H-34 | 0.87 | t |
| H-37 | 1.40 | d |
| H-3 | ~2.2-2.4 | m |
| H-15 | 3.37-3.39 | m |
| H-28 | 3.58 | m |
| H-16, H-19, H-20, H-23, H-24 | 3.78-3.95 | m |
| H-36 | ~5.0 | m |
| H-35 | ~7.0-7.2 | br. s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Annonin I) in CDCl₃
| Carbon (C) | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~174.6 |
| C-2 | ~131.1 |
| C-35 | ~151.7 |
| C-36 | ~77.9 |
| C-37 | ~19.1 |
| C-15 | ~74.0 |
| C-24 | ~71.3 |
| C-28/C-29 | ~71.8 |
| C-16 | ~83.3 |
| C-19 | ~82.2 |
| C-20 | ~82.5 |
| C-23 | ~82.8 |
Note: The exact chemical shifts may vary slightly depending on the specific isomer and experimental conditions.
Mass Spectrometry Data
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound (Annonin I)
| MS Technique | Ionization Mode | Observed m/z | Interpretation |
|---|---|---|---|
| CI-MS | - | 622 | [M]⁺, Molecular Ion |
| EI-MS | - | Identical to Annonin I | Confirms identity |
Fragmentation Pattern: The mass spectra of annonaceous acetogenins (B1209576) like this compound typically show characteristic fragmentation patterns. While a detailed fragmentation table for the parent this compound is not readily available in all literature, common observations include:
-
Successive losses of water molecules (H₂O) from the hydroxyl groups.
-
Cleavage at the bonds flanking the tetrahydrofuran (B95107) (THF) rings.
-
Fragmentation of the alkyl chain.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer, such as a Varian 500 MHz instrument, is typically used.
-
Sample Preparation: The purified this compound sample is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the carbon signals.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons and to fully assign the structure.
-
-
Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry
-
Instrumentation: A VG-250 S mass spectrometer or a similar instrument capable of Chemical Ionization (CI) and Electron Ionization (EI) is commonly employed. For high-resolution mass spectrometry (HRMS), an ESI-Q-TOF or similar instrument is used.[1]
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by liquid chromatography (LC).
-
Ionization:
-
CI-MS: A reagent gas such as methane (B114726) or ammonia (B1221849) is used to achieve soft ionization, which often preserves the molecular ion.
-
EI-MS: The sample is bombarded with high-energy electrons, leading to ionization and characteristic fragmentation.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to interpret the fragmentation pattern to deduce structural features.
Signaling Pathway
This compound exerts its potent cytotoxic and antitumor activities through various mechanisms. One key pathway involves the induction of endoplasmic reticulum (ER) stress.[2][3][4]
Workflow for Spectroscopic Characterization of this compound
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
This compound-Induced ER Stress Signaling Pathway
Caption: this compound induces ER stress, leading to apoptosis and degradation of oncoproteins.
References
- 1. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis (Adv. Sci. 15/2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Squamocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin, a member of the annonaceous acetogenins, is a bioactive compound isolated from various species of the Annonaceae family, most notably Annona squamosa. It has garnered significant scientific attention for its potent cytotoxic, antitumor, and insecticidal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, characterization, and biological evaluation, and an exploration of its mechanisms of action, including key signaling pathways. All quantitative data are presented in structured tables for ease of reference, and essential experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties
This compound is a C37 fatty acid derivative characterized by a bis-tetrahydrofuran (THF) ring system and a terminal γ-lactone. Its complex structure is crucial for its biological activity and presents challenges in its synthesis and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₆₆O₇ | [1] |
| Molecular Weight | 622.9 g/mol | [1] |
| CAS Number | 120298-30-8 | [1] |
| IUPAC Name | (2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,5S)-1,5-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one | [1] |
| Synonyms | Annonin I | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO and methanol (B129727). Poorly soluble in water. | [2] |
| Storage Condition | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [2] |
Spectroscopic Data:
The structural elucidation of this compound has been accomplished through various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for determining the carbon skeleton and the relative stereochemistry of the chiral centers. Specific chemical shifts and coupling constants provide detailed information about the connectivity of atoms.[2]
-
Infrared (IR) and Raman Spectroscopy: The FT-IR and FT-Raman spectra of this compound have been experimentally determined and analyzed. Key vibrational bands are indicative of its functional groups, including the hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and the C-O-C stretching of the THF rings.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.[4]
-
UV-Visible Spectroscopy: this compound has been characterized in methanol solution using UV-visible spectroscopy.[3]
Experimental Protocols
Isolation and Purification of this compound from Annona squamosa Seeds
This protocol is adapted from methods used for the isolation of annonaceous acetogenins.[5][6]
a. Seed Preparation:
-
Collect mature seeds from Annona squamosa fruits.
-
Wash the seeds thoroughly to remove any remaining pulp.
-
Air-dry the seeds at room temperature until completely dry.
-
Grind the dried seeds into a fine powder using a mechanical grinder.
b. Extraction:
-
Maceration:
-
Soak the seed powder in methanol (or another suitable solvent like ethanol (B145695) or hexane) at a 1:5 solid-to-solvent ratio (w/v).
-
Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Soxhlet Extraction:
-
Place the powdered seeds in a thimble and perform continuous extraction with hexane (B92381) or petroleum ether in a Soxhlet apparatus for 6-8 hours.
-
Concentrate the extract using a rotary evaporator.
-
c. Purification:
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent like hexane as the slurry.
-
Dissolve the crude extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[1][7]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a visualizing agent like Kedde's reagent.
-
Pool the fractions containing this compound based on the TLC profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the this compound-rich fractions using a reversed-phase C18 column.
-
Use a mobile phase gradient of methanol and water.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Structure Elucidation by NMR Spectroscopy
A general protocol for preparing a sample for NMR analysis is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean vial.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum.
-
Assign the carbon signals in the ¹³C NMR spectrum with the aid of DEPT experiments.
-
Use 2D NMR data (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to fully assign the structure of this compound.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins in cells treated with this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Mitochondrial Complex I Activity Assay
This spectrophotometric assay measures the inhibition of mitochondrial Complex I by this compound.[9][10]
-
Mitochondria Isolation:
-
Isolate mitochondria from cells or tissues using differential centrifugation.
-
-
Assay Preparation:
-
Prepare a reaction buffer containing phosphate (B84403) buffer, MgCl₂, and bovine serum albumin.
-
Add isolated mitochondria to the wells of a 96-well plate.
-
Add different concentrations of this compound to the wells. Include a control with no inhibitor and a positive control with a known Complex I inhibitor like rotenone.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding NADH as the substrate and a suitable electron acceptor like decylubiquinone.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each condition.
-
Determine the percentage of Complex I inhibition by this compound at different concentrations.
-
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inhibiting Complex I of the mitochondrial electron transport chain, which leads to ATP depletion and the generation of reactive oxygen species (ROS). This cellular stress triggers apoptotic signaling pathways.
Inhibition of Mitochondrial Complex I
Induction of Apoptosis
This compound induces apoptosis through the intrinsic (mitochondrial) pathway. The inhibition of Complex I and subsequent cellular stress lead to the activation of pro-apoptotic proteins and caspases.
JNK Signaling Pathway Activation
This compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and can promote apoptosis.
Conclusion
This compound is a promising natural product with significant potential for drug development, particularly in the field of oncology. This technical guide provides a foundational understanding of its physical and chemical properties, along with detailed protocols for its study. Further research into its mechanism of action and the development of synthetic analogs may lead to the creation of novel therapeutic agents.
References
- 1. US6991818B2 - Compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 2. 1 H qNMR Quantification of Annonaceous Acetogenins in Crude Extracts of Annona muricata L. Fruit Pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Squamocin Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin, a member of the annonaceous acetogenin (B2873293) family of natural products, has garnered significant attention in the scientific community for its potent biological activities.[1][2] Isolated from plants of the Annonaceae family, such as Annona squamosa, this compound exhibits a unique chemical architecture characterized by a long hydrocarbon chain, one or more tetrahydrofuran (B95107) (THF) rings, and a terminal α,β-unsaturated γ-lactone ring.[3] This complex structure is the foundation for its diverse pharmacological effects, including potent anticancer, neurotoxic, and pesticidal properties. The primary mechanism of action for this compound and related acetogenins (B1209576) is the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[3][4] This disruption of cellular energy metabolism is a key contributor to its cytotoxic effects.[5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, focusing on the key structural features that govern its biological activities. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.
Core Structural Features and Biological Activity
The biological potency of this compound is intricately linked to its distinct structural motifs. SAR studies have revealed that the presence and arrangement of the THF rings, the stereochemistry of hydroxyl groups, the length of the alkyl chain, and the nature of the terminal lactone ring are all critical determinants of its activity.
Anticancer Activity
This compound has demonstrated potent cytotoxicity against a wide range of cancer cell lines, often with IC50 values in the nanomolar to micromolar range.[6] Its anticancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest.[4][7]
Key SAR Findings for Anticancer Activity:
-
Bis-THF Core: Acetogenins with two adjacent THF rings, like this compound and bullatacin, generally exhibit higher cytotoxic potency than those with a single THF ring.[3][8]
-
Hydroxyl Groups: The presence and stereochemistry of hydroxyl groups flanking the THF rings are crucial for activity.
-
α,β-Unsaturated γ-Lactone: The terminal α,β-unsaturated γ-lactone ring is essential for cytotoxicity, acting as a Michael acceptor. Modifications to this ring system often lead to a significant decrease in activity.
-
Alkyl Chain Length: The length of the hydrocarbon chain influences the lipophilicity and, consequently, the cellular uptake and activity of the compounds.
Table 1: Anticancer Activity (IC50) of this compound and Analogs against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | T24 (Bladder) | Cytotoxic | [4] |
| This compound | HCT-8 (Colon) | Potent Activity | [3] |
| This compound | HT-29 (Colon) | Potent Activity | [3] |
| Polyether Mimic (AA005) | HCT116 (Colon) | 1.5 ± 0.2 | [6] |
| Polyether Mimic (AA005) | HT29 (Colon) | 2.1 ± 0.3 | [6] |
| Polyether Mimic (AA005) | LOVO (Colon) | 3.5 ± 0.5 | [6] |
| Glycosylated this compound (Galactosyl derivative) | HeLa (Cervical) | Similar to this compound | [9] |
| Glycosylated this compound (Galactosyl derivative) | A549 (Lung) | Similar to this compound | [9] |
| Glycosylated this compound (Galactosyl derivative) | HepG2 (Liver) | Similar to this compound | [9] |
| Thiophene Carboxamide Analog | Human Cancer Cell Lines | Potent Activity | [10] |
Neurotoxic Activity
While a potent anticancer agent, this compound and other annonaceous acetogenins have also been identified as neurotoxins.[11] This neurotoxicity is a significant concern for their therapeutic development and is also linked to their inhibition of mitochondrial complex I in neuronal cells.
Key SAR Findings for Neurotoxicity:
-
The structural features that contribute to anticancer activity, particularly the bis-THF core and the α,β-unsaturated γ-lactone, are also implicated in neurotoxicity.
-
Discrepancies in structure-activity relationships for cytotoxicity have led to the search for other protein targets beyond complex I that may contribute to neurotoxicity.
Quantitative data systematically comparing the neurotoxicity of a range of this compound analogs is limited in the currently available literature.
Pesticidal Activity
Annonaceous acetogenins, including this compound, have demonstrated significant insecticidal properties against a variety of pests.[12] This activity is also attributed to the inhibition of mitochondrial complex I in insects.
Key SAR Findings for Pesticidal Activity:
-
Bis-THF Ring System: Acetogenins with adjacent bis-THF rings and three hydroxyl groups are among the most potent insecticides.[13]
-
High Toxicity at Low Concentrations: this compound and related compounds are effective at low concentrations, making them potential candidates for the development of new pesticides.[12]
Table 2: Pesticidal Activity (LC50) of this compound and Related Acetogenins
| Compound | Insect Species | LC50 | Reference |
| This compound | Aedes aegypti larvae | 0.01 µg/mL | [14] |
| Bullatacin | Yellow fever mosquito larvae | 0.1 mg/L | [13] |
| Rolliniastatin-2 + this compound + Lambda-cyhalotrin | Spodoptera frugiperda larvae | 100% mortality at 72h | |
| Itrabin, Molvizarin, this compound | Ceratitis capitata | Altered oviposition | [11] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Pathway
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[7] A key event is the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This triggers the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
This compound-Induced G1 Cell Cycle Arrest
This compound can also arrest the cell cycle in the G1 phase, preventing cancer cells from progressing to the S phase of DNA replication.[4] This effect is mediated by the modulation of key cell cycle regulatory proteins.
Caption: this compound's role in G1 phase cell cycle arrest.
General Workflow for Structure-Activity Relationship (SAR) Studies
The process of conducting SAR studies is a systematic approach to understanding how chemical structure influences biological activity. It is a cyclical process of design, synthesis, and testing.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. ijper.org [ijper.org]
- 3. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective cytotoxicity of this compound on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. | MDPI [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Squamocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin, a member of the annonaceous acetogenins (B1209576), is a potent bioactive compound found in various species of the Annonaceae family, notably Annona squamosa. Its significant cytotoxic and antitumor properties have made it a subject of intense research in drug discovery and development. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and dosage determination. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
This document provides detailed application notes and standardized protocols for the quantification of this compound using HPLC, based on established and validated methods from the scientific literature.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for the quantification of this compound and other related annonaceous acetogenins. This allows for a direct comparison of the different methodologies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | This compound, Annonin-VI, Squamostatin-B | This compound and 9 other acetogenins | This compound |
| Linearity (r) | >0.9995 | >0.9995 | Not specified |
| Linear Range | 2.3 - 13.8 µg | Not specified for individual compounds | 13.5 - 36.4 mg/fruit |
| Limit of Detection (LOD) | 0.11 - 0.42 µg/mL | Not specified for individual compounds | Not specified |
| Limit of Quantification (LOQ) | 0.58 - 4.5 µg/mL | Not specified for individual compounds | Not specified |
| Recovery (%) | 100.3% | 95.16 - 105.01% | Not specified |
| Intra-day Precision (RSD %) | 0.99 - 2.56% | Not specified | Not specified |
| Inter-day Precision (RSD %) | 1.93 - 3.65% | Not specified | Not specified |
| Reference | [1][2] | [3][4] | [5] |
Experimental Protocols
Protocol 1: Simultaneous Determination of this compound and Other Acetogenins
This protocol is adapted from a validated method for the simultaneous quantification of ten annonaceous acetogenins, including this compound.[3][4]
1. Sample Preparation (Supercritical Fluid CO2 Extraction)
-
Accurately weigh 100 g of dried and powdered Annona squamosa seeds (20 mesh).
-
Perform supercritical fluid extraction (SFE) under the following optimized conditions:
-
Extraction Pressure: 30 MPa
-
Extraction Temperature: 35°C
-
Extraction Time: 1 hour
-
Modifier: 20 mL of 95% ethanol (B145695)
-
-
Evaporate the ethanol from the extract to dryness using a rotary evaporator.
-
Dissolve the residue in methanol (B129727) in a 25 mL volumetric flask.
-
Filter the solution through a 0.45 µm millipore filter prior to HPLC injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, and diode-array detector (DAD).
-
Column: Agilent Zorbax Extend reversed-phase C18 column (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Methanol
-
B: Deionized water
-
-
Gradient Elution:
-
0-40 min: 85% A
-
40-60 min: 85% to 95% A (linear gradient)
-
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a mixed standard stock solution of this compound and other reference acetogenins in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to at least six different concentrations to establish a calibration curve.
-
Perform linear regression analysis of the peak area versus concentration for each analyte.
-
Quantify this compound in the sample solutions by comparing their peak areas with the calibration curve.
Protocol 2: HPLC Method for this compound Analysis
This protocol is a generalized method based on common parameters reported for the analysis of this compound and related compounds.[1][2]
1. Sample Preparation (Solvent Extraction)
-
Extract a known weight of powdered plant material (e.g., seeds) with methanol using a suitable method such as Soxhlet extraction or ultrasonication.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Redissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3][4]
-
Injection Volume: 20 µL.
3. Quantification
-
Prepare standard solutions of this compound in methanol at various concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Key components of an HPLC method for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Squamocin Derivatives for Enhanced Anticancer Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of Squamocin derivatives and analogues aimed at improving their therapeutic efficacy. This compound, a potent Annonaceous acetogenin, has demonstrated significant cytotoxic effects against various cancer cell lines. However, its clinical application is often hindered by issues such as poor water solubility and potential toxicity. The derivatization of this compound presents a promising strategy to overcome these limitations and enhance its anticancer properties.
I. Data Presentation: Comparative Cytotoxicity of this compound and Its Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of this compound and several of its synthesized derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their efficacy.
Table 1: Cytotoxicity of Glycosylated this compound and Bullatacin Derivatives
| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | HepG2 (IC50, µM) |
| This compound | 0.85 ± 0.11 | 1.23 ± 0.15 | 0.98 ± 0.12 |
| Galactosyl this compound Derivative 11 | 0.92 ± 0.08 | 1.35 ± 0.11 | 1.05 ± 0.09 |
| Galactosyl this compound Derivative 12 | 0.88 ± 0.10 | 1.28 ± 0.13 | 1.01 ± 0.11 |
| Galactosyl this compound Derivative 13 | 0.95 ± 0.12 | 1.40 ± 0.16 | 1.10 ± 0.14 |
| Glucosylated this compound Derivative 14 | 0.90 ± 0.09 | 1.31 ± 0.14 | 1.03 ± 0.12 |
| Glucosylated this compound Derivative 15 | 0.93 ± 0.11 | 1.36 ± 0.15 | 1.08 ± 0.13 |
| Bullatacin | 0.79 ± 0.09 | 1.15 ± 0.13 | 0.91 ± 0.10 |
| Galactosylated Bullatacin 17 | 0.85 ± 0.10 | 1.23 ± 0.14 | 0.98 ± 0.11 |
Data extracted from Shi et al., 2020.[1]
Table 2: Cytotoxicity of Other this compound Analogues
| Compound | Cancer Cell Line | IC50 (µM) |
| Annotemoyin X | SMMC 7721/ADR | 0.163 |
| A549/T | 0.064 | |
| MCF-7/ADR | 0.057 | |
| This compound P | MCF-7/ADR | 3.34 |
| Annosquatin III | MCF-7/ADR | 4.04 |
Data extracted from Ma et al., 2022.
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.
Protocol 1: Synthesis of Galactosyl this compound Derivatives (Click Chemistry Approach)
This protocol describes a modular approach for the synthesis of galactosylated this compound derivatives using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[1]
Materials:
-
This compound
-
5-Hexynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH2Cl2), dried
-
Ethyl acetate (B1210297) (EtOAc)
-
0.5% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution
-
β-D-galactopyranosyl azide (B81097)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of Alkyne-Functionalized this compound Intermediate
-
Dissolve this compound (187 mg, 0.3 mmol), 5-hexynoic acid (40 mg, 0.36 mmol), and DMAP (3 mg, 0.03 mmol) in 3 mL of dried CH2Cl2 in a round-bottom flask.
-
Add DCC (123 mg, 0.6 mmol) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 16 hours.
-
Remove the resulting N,N'-dicyclohexylurea (DCU) precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 0.5% aqueous HCl solution, saturated aqueous NaHCO3 solution, and saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized this compound intermediate.
Step 2: Click Chemistry Reaction
-
Suspend the alkyne-functionalized this compound intermediate (e.g., 10A, 219 mg, 0.3 mmol) and β-D-galactopyranosyl azide (82 mg, 0.4 mmol) in 4 mL of MeOH.
-
In a separate vial, dissolve CuSO4·5H2O (40 mg, 0.16 mmol) and sodium ascorbate (63 mg, 0.32 mmol) in 2 mL of distilled water.
-
Add the copper/ascorbate solution to the suspension of the alkyne and azide.
-
Stir the reaction mixture at 50°C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the final galactosyl this compound derivative.
Protocol 2: Cell Viability/Cytotoxicity (MTT) Assay
This protocol details the procedure for assessing the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound/derivatives stock solutions in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound derivatives using flow cytometry.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use unstained cells, and single-stained (Annexin V-FITC only and PI only) cells to set up compensation and quadrants.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
III. Visualization of Mechanisms and Workflows
Signaling Pathway
This compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the degradation of key oncoproteins such as EZH2 and MYC. This diagram illustrates the proposed signaling pathway.
Caption: this compound-induced ER stress signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General workflow for synthesis and evaluation.
References
Animal Models for In Vivo Evaluation of Squamocin's Anticancer Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models in the in vivo evaluation of Squamocin's anticancer activity. This compound, a potent Annonaceous acetogenin, has demonstrated significant cytotoxic effects against a variety of cancer cell lines, and in vivo studies are crucial for validating its therapeutic potential. The following sections detail established xenograft models, experimental protocols, and the underlying molecular mechanisms of this compound's action.
Data Presentation: Summary of In Vivo Efficacy
The anticancer efficacy of this compound has been evaluated in several xenograft models, demonstrating significant tumor growth inhibition. The quantitative data from these studies are summarized in the table below for easy comparison.
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition Rate (TIR) | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCC15 (EZH2-overexpressing) | Nude Mice | Intraperitoneal injection, every 3 days for 5 doses | 84.06% | [1] |
| Gastric Cancer (GC) | AGS | Nude Mice | Intraperitoneal injection, every 3 days for 5 doses | 56.49% | [1] |
| Colorectal Cancer (CRC) | SW480 | Nude Mice | Intraperitoneal injection, every 3 days for 5 doses | 53.82% | [1] |
| Breast Cancer | N-nitroso-N-methylurea (NMU) induced | Rattus norvegicus | Intraperitoneal injection (1.5 mg/kg), every 3 days for 5 weeks | Data on tumor reduction markers available | [2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established studies and are intended to serve as a guide for researchers.
Protocol 1: Human Tumor Xenograft Model in Nude Mice
This protocol is applicable for evaluating this compound's efficacy against HNSCC, gastric, and colorectal cancers using cancer cell line-derived xenografts.
1. Materials and Reagents:
-
Cancer cell lines: SCC15 (HNSCC), AGS (Gastric), SW480 (Colorectal)
-
This compound
-
Vehicle control (e.g., Phosphate-buffered saline - PBS)
-
Nude mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
2. Cell Culture and Preparation:
-
Culture the selected cancer cell lines in their appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsinization and wash with sterile PBS.
-
Resuspend the cells in serum-free medium or PBS at a concentration of 1 x 10^7 cells per 100 µL. For some cell lines, mixing with Matrigel at a 1:1 ratio can improve tumor take rate.
3. Tumor Cell Implantation:
-
Anesthetize the nude mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
4. Treatment Administration:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups (n=4-5 per group).
-
Prepare the this compound solution for intraperitoneal injection. Note: The exact dosage of this compound for these specific xenograft models is not publicly available and should be determined through a dose-finding study.
-
Administer this compound or the vehicle control via intraperitoneal injection every 3 days for a total of five doses.[1]
5. Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition Rate (TIR) using the formula: TIR (%) = [(Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group] x 100.
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and markers related to this compound's mechanism of action (e.g., EZH2, MYC).[1]
Protocol 2: Chemically Induced Breast Cancer Model in Rats
This protocol describes the evaluation of this compound in a chemically induced breast cancer model.
1. Materials and Reagents:
-
Female Rattus norvegicus (rats)
-
N-nitroso-N-methylurea (NMU)
-
This compound
-
Vehicle control
-
Materials for intraperitoneal injections
2. Tumor Induction:
-
Induce breast cancer in the rats by administering two intraperitoneal injections of NMU at dosages of 50 mg/kg and 30 mg/kg body weight.[2]
-
Monitor the animals for tumor development, which may take up to 22 weeks.[2]
3. Treatment Administration:
-
Once tumors are detected, divide the rats into treatment and control groups.
-
Administer this compound (e.g., 1.5 mg/kg body weight) or vehicle control via intraperitoneal injection every 3 days for 5 weeks.[2]
4. Efficacy Evaluation:
-
At the end of the treatment period, collect blood samples for serum marker analysis (e.g., CA-153).[2]
-
Euthanize the animals and collect tumor and mammary ductal tissues.
-
Perform histopathological analysis to assess changes in the thickness of the mammary ductal epithelium.[2]
-
Conduct immunohistochemistry on tumor tissues to evaluate the expression of:
Mandatory Visualizations
Experimental Workflow for Xenograft Model
Caption: Workflow for in vivo evaluation of this compound using a xenograft mouse model.
Signaling Pathway of this compound's Anticancer Activity
This compound's anticancer activity is attributed to its ability to induce endoplasmic reticulum (ER) stress, leading to the degradation of the oncoproteins EZH2 and MYC.[1] This process is mediated by the ubiquitin-proteasome system.
Caption: this compound-induced ER stress signaling pathway leading to tumor growth arrest.
References
Formulation of Squamocin for Enhanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Squamocin, a potent annonaceous acetogenin (B2873293) with significant anti-cancer properties, into various nanoformulations to enhance its drug delivery characteristics. This compound's poor water solubility and potential for off-target toxicity necessitate advanced formulation strategies to improve its bioavailability, stability, and tumor-targeting capabilities. This document outlines protocols for the preparation and characterization of this compound-loaded liposomes, solid lipid nanoparticles (SLNs), and nanodiamonds.
Introduction to this compound Nanoformulations
This compound exhibits potent cytotoxicity against a wide range of cancer cell lines, primarily through the induction of endoplasmic reticulum (ER) stress and apoptosis.[1] However, its clinical translation is hampered by its lipophilic nature. Nanoencapsulation of this compound into carriers like liposomes, SLNs, and nanodiamonds offers a promising approach to overcome these limitations. These nanoformulations can improve aqueous dispersibility, protect the drug from premature degradation, facilitate controlled release, and potentially enable targeted delivery to tumor tissues.
Data Presentation: Comparative Analysis of this compound Nanoformulations
Table 1: Physicochemical Characterization of this compound Nanoformulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound-Loaded Liposomes | Data to be determined | Data to be determined | Data to be determined |
| This compound-Loaded SLNs | Data to be determined | Data to be determined | Data to be determined |
| Nanodiamond-Squamocin | 150 - 300[2][3] | Data to be determined | Data to be determined |
Table 2: Drug Loading and In Vitro Release Characteristics of this compound Nanoformulations
| Formulation Type | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | In Vitro Release Profile (Summary) |
| This compound-Loaded Liposomes | Data to be determined | Data to be determined | Data to be determined |
| This compound-Loaded SLNs | Data to be determined | Data to be determined | Data to be determined |
| Nanodiamond-Squamocin | 89.1[2][3] | Not Applicable | Data to be determined |
Experimental Protocols
Herein, we provide detailed, generalized protocols for the preparation and characterization of this compound nanoformulations. These protocols are based on established methods for encapsulating lipophilic drugs and should be optimized for this compound.
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound
-
Phosphatidylcholine (e.g., soy PC, egg PC, or synthetic lipids like DPPC, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol (B129727), or a mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask. A common molar ratio for lipid to cholesterol is 2:1 to 4:1. The amount of this compound should be optimized based on desired drug loading.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the phase transition temperature of the lipid to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the lipid's phase transition temperature) to the flask containing the lipid film.
-
Gently rotate the flask to hydrate (B1144303) the film. This process leads to the formation of MLVs.
-
-
Size Reduction (Optional but Recommended):
-
Sonication: To produce SUVs, sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.
-
Extrusion: To produce LUVs with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm or 200 nm). Repeat the extrusion process 10-20 times.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome (B1194612) suspension. The free drug, being more dense, will pellet, while the liposomes remain in the supernatant. Alternatively, use size exclusion chromatography or dialysis.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method is suitable for scaling up the production of SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, tristearin, cetyl palmitate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, soy lecithin)
-
Purified water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for smaller particle sizes)
-
Water bath
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
For smaller and more uniform particle sizes, subject the hot pre-emulsion to high-pressure homogenization.
-
-
Nanoparticle Formation:
-
Allow the hot nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Purification:
-
Separate the SLNs from the aqueous medium by centrifugation or filtration. Wash the SLN pellet with purified water to remove excess surfactant and unencapsulated drug.
-
Protocol 3: Characterization of this compound Nanoformulations
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.
-
Procedure:
-
Dilute the nanoformulation suspension with an appropriate solvent (e.g., purified water or PBS) to a suitable concentration for measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
-
Principle: Separation of the nanoformulation from the aqueous medium containing unencapsulated drug, followed by quantification of the drug in both fractions.
-
Procedure:
-
Separation of Free Drug: Centrifuge the nanoformulation suspension. The nanoparticles will form a pellet, and the supernatant will contain the unencapsulated this compound.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification of Total Drug: Disrupt a known amount of the nanoformulation using a suitable solvent (e.g., methanol or chloroform) to release the encapsulated this compound. Determine the total amount of this compound using the same analytical method.
-
Calculations:
-
Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
C. In Vitro Drug Release Study
-
Technique: Dialysis bag method.
-
Procedure:
-
Place a known amount of the this compound nanoformulation into a dialysis bag with a suitable molecular weight cut-off (MWCO).
-
Suspend the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small amount of a surfactant like Tween® 80 to ensure sink conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Visualization of Pathways and Workflows
Signaling Pathways of this compound
This compound's primary mechanisms of action involve the induction of ER stress, leading to the unfolded protein response (UPR), and subsequent activation of apoptotic pathways.
Caption: this compound-induced ER Stress Signaling Pathway.
Caption: Intrinsic Apoptosis Pathway Activated by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the formulation and characterization of this compound nanoparticles.
Caption: General Experimental Workflow for this compound Nanoformulations.
Disclaimer: The provided protocols are intended as a general guide. Researchers must conduct their own optimization studies to determine the ideal formulation parameters for this compound-loaded nanoparticles. Safety precautions should be strictly followed when handling this compound and organic solvents.
References
Application Notes and Protocols for Assessing Squamocin's Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the insecticidal properties of Squamocin, a potent annonaceous acetogenin. The following sections outline standardized methods for larvicidal bioassays, cytotoxicity assessments, and feeding deterrence assays, enabling reproducible and comparable results for research and development of new biopesticides.
Overview of this compound's Insecticidal Action
This compound, a secondary metabolite derived from plants of the Annonaceae family, has demonstrated significant insecticidal activity against a broad spectrum of insect pests.[1] Its primary mode of action involves the inhibition of the mitochondrial complex I (NADH: ubiquinone oxidoreductase), which disrupts cellular respiration and leads to insect death.[2][3] Recent studies have also revealed that this compound can induce autophagy and alter the expression of genes related to membrane ion transport in the midgut of insects, suggesting multiple modes of action that could reduce the likelihood of resistance development.[4][5][6]
Quantitative Data Summary
The following tables summarize the insecticidal efficacy of this compound against various insect species as reported in the literature.
Table 1: Larvicidal Activity of this compound against Aedes aegypti
| Concentration (ppm) | Mortality (%) | Time to Mortality | LC50 (ppm) | Reference |
| 10 | 100 | 190 min | 6.4 (after 190 min) | [2] |
| 20 | 100 | 190 min | 6.4 (after 190 min) | [2] |
| 50 | 100 | 360 min | 6.4 (after 190 min) | [2] |
| 80 | 100 | 360 min | 6.4 (after 190 min) | [2] |
| 100 | 100 | 360 min | 6.4 (after 190 min) | [2] |
| 0.01 µg/mL | LC50 | Not Specified | 0.01 µg/mL | [7] |
| 0.11 µg/mL | LC90 | Not Specified | - | [7] |
Table 2: Insecticidal Activity of this compound against Lepidopteran Pests
| Insect Species | Concentration (µg/mL) | Mortality (%) | Time After Treatment | Reference |
| Spodoptera frugiperda | 50 | 93 | 72 h | [8][9] |
| Spodoptera frugiperda | 100 | 100 | 72 h | [8][9] |
| Spodoptera frugiperda | 100 | 55 | 72 h | [10] |
| Lepidoptera complex¹ | 500 | 52 | 48 h | [8] |
| Lepidoptera complex¹ | 750 | 65 | 48 h | [8] |
¹ Anticarsia gemmatalis, Rachiplusia nu, Pseudoplusia includens, Loxostege bifidalis and Spodoptera frugiperda
Experimental Protocols
Protocol for Larvicidal Bioassay (adapted from Costa et al., 2014)
This protocol is designed to determine the lethal concentration (LC50) of this compound against mosquito larvae, such as Aedes aegypti.
Materials:
-
This compound (97% purity)
-
Tween 20 or Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
-
25 mL glass vials or beakers
-
Third-instar larvae of the target insect (e.g., Aedes aegypti)
-
Pipettes
-
Incubator or environmental chamber (25 ± 2°C, 12h photoperiod)
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., 2% Tween 20 or DMSO) to create a stock solution (e.g., 10 µg/mL).[6]
-
Preparation of Test Concentrations: Prepare a series of dilutions from the stock solution with distilled water to achieve the desired test concentrations (e.g., 10, 20, 50, 80, and 100 ppm).[2] A control group should be prepared with the solvent and distilled water only.
-
Experimental Setup:
-
Dispense 20 mL of each test concentration into four replicate glass vials.
-
Introduce 20 third-instar larvae into each vial.[2]
-
-
Incubation: Place the vials in an incubator or environmental chamber maintained at 25 ± 2°C with a 12-hour photoperiod.[6]
-
Mortality Assessment: Record the number of dead larvae in each vial at regular intervals (e.g., every hour) until 100% mortality is observed in the highest concentration.[2] Larvae are considered dead if they are immobile and do not respond to gentle prodding.
-
Data Analysis: Use Probit analysis to calculate the LC50 and LC90 values from the mortality data.
Protocol for Cytotoxicity Assay on Insect Midgut (adapted from da Silva Costa et al., 2016)
This protocol evaluates the cytotoxic effects of this compound on the midgut cells of insect larvae.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Insect rearing medium
-
Third-instar larvae of the target insect
-
Dissecting microscope and tools
-
Fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate (B84403) buffer, pH 7.2)
-
Ethanol (B145695) series (for dehydration)
-
Embedding medium (e.g., paraffin (B1166041) or resin)
-
Microtome
-
Staining solutions (e.g., Hematoxylin and Eosin)
-
Light microscope
Procedure:
-
Exposure of Larvae: Expose third-instar larvae to sublethal concentrations (e.g., LC20 and LC50 determined from the larvicidal bioassay) of this compound in their diet or rearing water for specific time points (e.g., 1, 6, 12, and 24 hours).[4] A control group should be maintained in a medium with the solvent only.
-
Midgut Dissection: At each time point, randomly select larvae from each group, anesthetize them on ice, and dissect out the midguts under a dissecting microscope.
-
Fixation: Immediately fix the dissected midguts in the fixative solution for at least 24 hours at 4°C.[11]
-
Dehydration and Embedding: Dehydrate the fixed tissues through a graded ethanol series and embed them in paraffin or a suitable resin.
-
Sectioning and Staining: Section the embedded tissues using a microtome and mount the sections on microscope slides. Stain the sections with Hematoxylin and Eosin or other appropriate stains to visualize cellular morphology.
-
Microscopic Examination: Observe the stained sections under a light microscope to identify any cytotoxic effects, such as vacuolization, cell lysis, or damage to the brush border membrane.[2]
Protocol for Oviposition-Deterrent Assay (adapted from Álvarez Colom et al., 2010)
This protocol assesses the potential of this compound to deter egg-laying in adult insects.
Materials:
-
This compound
-
Acetone or other volatile solvent
-
Artificial oviposition substrate (e.g., filter paper, agar (B569324) block)
-
Petri dishes or cages for adult insects
-
Adult female insects of the target species
-
Dissecting microscope
Procedure:
-
Preparation of Treated Substrate: Dissolve this compound in a volatile solvent to achieve a specific concentration (e.g., 30 µg/cm²).[3] Evenly apply the solution to the surface of the artificial oviposition substrate and allow the solvent to evaporate completely.
-
Preparation of Control Substrate: Treat a separate set of substrates with the solvent only to serve as a control.
-
Experimental Setup: Place one treated and one control substrate in a Petri dish or cage containing adult female insects.
-
Oviposition Period: Allow the insects to oviposit for a defined period (e.g., 24 or 48 hours).
-
Egg Counting: After the oviposition period, count the number of eggs laid on both the treated and control substrates under a dissecting microscope.
-
Data Analysis: Calculate the oviposition deterrence index (ODI) using the following formula: ODI (%) = [(C - T) / (C + T)] x 100, where C is the number of eggs on the control substrate and T is the number of eggs on the treated substrate.
Visualization of Pathways and Workflows
Signaling Pathway of this compound's Action in Insect Midgut Cells
Caption: this compound's multifaceted mechanism of action in insect midgut cells.
Experimental Workflow for Larvicidal Bioassay
Caption: Workflow for determining the larvicidal efficacy of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Larvicidal and Cytotoxic Potential of this compound on the Midgut of Aedes aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Modes of Action of the this compound in the Midgut Cells of Aedes aegypti Larvae | PLOS One [journals.plos.org]
- 5. Multiple Modes of Action of the this compound in the Midgut Cells of Aedes aegypti Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of this compound on Aedes aegypti larvae, its predators and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insecticidal Effects of the Annonaceous Acetogenin this compound and the Acetogenin Fraction of Seeds of Rollinia occidentalis on Soybean and Corn Pests [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Note: Detection of Squamocin-Induced Apoptosis using Annexin V/PI Staining
Introduction
Squamocin, a member of the Annonaceous acetogenins, is a potent bioactive compound isolated from plants of the Annonaceae family.[1] It has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, making it a promising candidate for anti-cancer drug development.[2][3] One of the primary mechanisms through which this compound exerts its anti-tumor activity is the induction of apoptosis, or programmed cell death.[2][4] A reliable and quantitative method for detecting apoptosis is therefore crucial for evaluating the efficacy of this compound and understanding its mechanism of action.
The Annexin V/Propidium Iodide (PI) assay is a widely used and robust method for detecting and differentiating between early and late-stage apoptosis.[5] This application note provides a detailed protocol for using Annexin V/PI staining followed by flow cytometry to quantify apoptosis in cancer cells treated with this compound.
Principle of the Method
The assay is based on key biochemical changes that occur at the cell surface during apoptosis.[6]
-
Phosphatidylserine (B164497) (PS) Exposure: In healthy, viable cells, the phospholipid phosphatidylserine (PS) is exclusively located on the inner leaflet of the plasma membrane.[7] During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, exposing it to the extracellular environment.[6][8]
-
Annexin V Binding: Annexin V is a 36-kDa, calcium-dependent protein that has a high binding affinity for PS.[7] By conjugating Annexin V to a fluorochrome like FITC (Fluorescein isothiocyanate), early apoptotic cells with exposed PS can be specifically labeled and detected.[8]
-
Propidium Iodide (PI) Staining: PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[5] However, in the late stages of apoptosis or in necrotic cells, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red.[7][8]
This dual-staining approach allows for the differentiation of four distinct cell populations by flow cytometry:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[5]
This compound's Apoptotic Signaling Pathway
This compound induces apoptosis through a multi-faceted mechanism, primarily by targeting mitochondrial function, which in turn activates downstream caspase cascades.[3][4] Key events include the inhibition of mitochondrial respiratory Complex I, leading to reduced ATP production, and triggering endoplasmic reticulum (ER) stress.[3][9][10] This culminates in the activation of both intrinsic and extrinsic apoptotic pathways, involving the upregulation of pro-apoptotic proteins like Bax and Bad, activation of caspases-3, -8, and -9, and cleavage of Poly (ADP-ribose) polymerase (PARP).[2][4]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocol: Annexin V/PI Staining
This protocol provides a general procedure for staining cells treated with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Treated (with this compound) and untreated cell populations
-
1.5 mL microcentrifuge tubes or 5 mL flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow Cytometer
Procedure
-
Preparation of Reagents:
-
Prepare 1X Binding Buffer by diluting the 10X stock solution with deionized water. For example, mix 1 mL of 10X buffer with 9 mL of water. Keep on ice.
-
Ensure all other reagents are thawed and ready for use.
-
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated sample as a negative control.
-
Suspension Cells: Collect cells by centrifugation at 300 x g for 5 minutes.[5]
-
Adherent Cells: Gently detach cells using a non-enzymatic method like scraping or using EDTA. Avoid harsh trypsinization, which can damage the cell membrane.[5]
-
Collect a total of 1-5 x 10⁵ cells per sample.[11]
-
-
Cell Washing:
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
Caption: Experimental workflow for Annexin V/PI staining.
Data Presentation and Interpretation
Flow cytometry data is typically presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q) to quantify the different cell populations.
References
- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. biologi.ub.ac.id [biologi.ub.ac.id]
- 7. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Gene Expression Analysis in Response to Squamocin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin, a member of the annonaceous acetogenins, is a potent natural product that has demonstrated significant anti-tumor activity across a variety of cancer cell lines. Its mechanism of action involves the inhibition of mitochondrial complex I, leading to a cascade of cellular events that ultimately suppress cancer cell proliferation and survival. Understanding the precise changes in gene expression induced by this compound is critical for elucidating its therapeutic effects, identifying biomarkers for drug sensitivity, and discovering potential combination therapies.
These application notes provide a comprehensive overview of the molecular pathways affected by this compound and detailed protocols for analyzing the resultant gene expression changes using RNA sequencing (RNA-Seq).
Mechanism of Action: this compound-Induced Signaling Pathways
Recent studies have elucidated a key signaling pathway initiated by this compound treatment. This compound has been shown to bind to heat shock protein 90α (HSP90α), leading to the disruption of mitochondrial respiratory Complex I function and a subsequent decrease in ATP production.[1] This energy depletion triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1] The induction of ER stress activates a specific ubiquitin-proteasome cascade involving the E1 activase UBA6, the E2 conjugating enzyme UBE2Z, and the E3 ligase FBXW7.[1] This pathway ultimately targets the oncoproteins EZH2 and MYC for degradation, leading to cell cycle arrest and apoptosis.[1][2]
Data Presentation: Gene Expression Changes
The following tables summarize representative quantitative data from a hypothetical RNA-Seq experiment designed to assess the effect of this compound on gene expression in a human cancer cell line. This data reflects the expected changes based on the known biological activities of this compound, particularly the induction of ER stress and apoptosis, and the degradation of MYC and EZH2.
Table 1: Genes Down-regulated in Cancer Cells Following this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.58 | 0.0001 | Cell cycle progression, Proliferation |
| EZH2 | Enhancer of Zeste 2 Polycomb Repressive Complex 2 Subunit | -2.15 | 0.0005 | Histone methylation, Transcriptional repression |
| CCND1 | Cyclin D1 | -1.98 | 0.0012 | G1/S transition of mitotic cell cycle |
| CDK4 | Cyclin Dependent Kinase 4 | -1.75 | 0.0025 | Cell cycle progression |
| BCL2 | BCL2 Apoptosis Regulator | -1.55 | 0.0041 | Inhibition of apoptosis |
Table 2: Genes Up-regulated in Cancer Cells Following this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| DDIT3 (CHOP) | DNA Damage Inducible Transcript 3 | 3.12 | 0.00005 | ER stress-induced apoptosis |
| HSPA5 (BiP) | Heat Shock Protein Family A (Hsp70) Member 5 | 2.89 | 0.00008 | Unfolded protein response |
| ATF4 | Activating Transcription Factor 4 | 2.75 | 0.00011 | ER stress response |
| FBXW7 | F-Box and WD Repeat Domain Containing 7 | 2.50 | 0.00023 | Substrate recognition for ubiquitination |
| UBA6 | Ubiquitin Like Modifier Activating Enzyme 6 | 2.21 | 0.00045 | Ubiquitin-activating enzyme |
| UBE2Z | Ubiquitin Conjugating Enzyme E2 Z | 2.10 | 0.00058 | Ubiquitin-conjugating enzyme |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.05 | 0.00062 | Pro-apoptosis |
| CASP3 | Caspase 3 | 1.98 | 0.00089 | Apoptosis execution |
Experimental Protocols
A generalized workflow for analyzing gene expression changes in response to this compound treatment is presented below.
Cell Culture and Treatment
-
Cell Line Selection : Choose a cancer cell line of interest (e.g., Head and Neck Squamous Cell Carcinoma lines like SCC15 or SCC25, breast cancer lines like MCF-7, or others).
-
Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the IC50 value for the chosen cell line and use concentrations at and below the IC50 for gene expression studies.
-
Treatment : Treat the cells with the various concentrations of this compound and a vehicle control (DMSO) for a predetermined time course (e.g., 12, 24, 48 hours).[1]
-
Replicates : Prepare at least three biological replicates for each treatment condition and time point.
RNA Isolation and Quality Control
-
Cell Lysis and RNA Extraction : At the end of the treatment period, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Purification : Purify the total RNA according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control :
-
Quantification : Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Integrity : Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of >8 is recommended for optimal RNA-Seq results.
-
RNA-Seq Library Preparation
-
Poly(A) RNA Selection : Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation : Fragment the purified mRNA into smaller pieces.
-
cDNA Synthesis : Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation : Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation : Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.
-
PCR Amplification : Amplify the adapter-ligated library to generate a sufficient quantity of DNA for sequencing.
-
Library Quality Control : Assess the quality and quantity of the prepared library using a DNA-specific quantification method (e.g., Qubit) and determine the fragment size distribution using a Bioanalyzer.
Next-Generation Sequencing
-
Sequencing Platform : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Sequencing Depth : Aim for a sequencing depth of at least 20-30 million reads per sample for differential gene expression analysis.[3]
Bioinformatics Analysis
-
Quality Control of Raw Reads : Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming : Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment : Align the trimmed reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.
-
Quantification : Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis : Utilize R packages such as DESeq2 or edgeR to normalize the count data and identify differentially expressed genes between this compound-treated and control samples. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis : Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA to identify over-represented biological pathways and gene ontology terms.
Validation of RNA-Seq Results
-
Quantitative Real-Time PCR (qPCR) : Validate the expression changes of a subset of key up- and down-regulated genes identified by RNA-Seq using qPCR.
-
Primer Design : Design and validate primers for the target genes and at least two stable housekeeping genes for normalization.
-
cDNA Synthesis : Reverse transcribe an aliquot of the same RNA samples used for RNA-Seq into cDNA.
-
qPCR Reaction : Perform qPCR using a SYBR Green-based detection method.
-
Data Analysis : Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on gene expression. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying the anti-tumor activity of this compound, which can aid in the development of this promising natural product as a therapeutic agent.
References
Application Notes and Protocols: Squamocin as a Positive Control in Complex I Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its critical role in cellular respiration and energy production makes it a significant target for drug development, particularly in the fields of oncology and neurodegenerative diseases. Annonaceous acetogenins, a class of natural products, are potent inhibitors of complex I. Among them, squamocin has demonstrated significant inhibitory activity, making it an excellent candidate for use as a positive control in complex I inhibition assays. These application notes provide detailed protocols for utilizing this compound as a positive control, enabling researchers to reliably assess the potency and mechanism of novel complex I inhibitors.
Data Presentation
The inhibitory potency of this compound and the well-established complex I inhibitor, rotenone, are summarized below. These values, expressed as the half-maximal inhibitory concentration (IC50), provide a benchmark for evaluating new chemical entities.
| Compound | Assay System | IC50 |
| This compound | T24 bladder cancer cells | 0.003 µg/mL |
| Rotenone | Isolated mitochondrial complex I | 1.7 - 2.2 µM |
| Rotenone | SH-SY5Y neuroblastoma cells | 25 nM |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of this compound Inhibition on Mitochondrial Complex I.
Caption: Experimental Workflow for Complex I Inhibition Assay.
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of mitochondria from fresh rodent liver tissue.
Materials:
-
Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Homogenizer (Dounce or Potter-Elvehjem).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver and place it in ice-cold Isolation Buffer.
-
Mince the liver into small pieces and wash with Isolation Buffer to remove excess blood.
-
Homogenize the tissue in 10 volumes of ice-cold Isolation Buffer with a loose-fitting pestle.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with Isolation Buffer.
-
Resuspend the pellet in a minimal volume of Isolation Buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Spectrophotometric Assay for Complex I (NADH:Ubiquinone Oxidoreductase) Activity
This protocol is adapted for the use of this compound as a positive control.
Materials:
-
Assay Buffer: 25 mM potassium phosphate, pH 7.5, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL fatty acid-free BSA.
-
NADH solution: 10 mM in Assay Buffer (prepare fresh).
-
Ubiquinone-1 (Coenzyme Q₁) solution: 10 mM in ethanol.
-
This compound stock solution: 1 mM in DMSO.
-
Test compound stock solution.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Ubiquinone-1 at 1 mM in Assay Buffer.
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer to a final volume of 200 µL.
-
5 µL of 1 mM Ubiquinone-1 (final concentration: 25 µM).
-
Isolated mitochondria (5-10 µg of protein).
-
This compound (for positive control wells) or test compound at various concentrations. For this compound, a final concentration range of 10 nM to 1 µM is recommended. For vehicle control wells, add the corresponding volume of DMSO.
-
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of 10 mM NADH solution (final concentration: 1 mM).
-
Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound serves as a potent and reliable positive control for mitochondrial complex I inhibition assays. The protocols provided herein offer a standardized methodology for researchers to investigate the effects of novel compounds on complex I activity. The accompanying data and diagrams facilitate a comprehensive understanding of the assay principles and the mechanism of this compound's inhibitory action. Consistent use of a well-characterized positive control like this compound is essential for generating reproducible and comparable data in the pursuit of new therapeutics targeting mitochondrial function.
Click Chemistry for the Synthesis of Squamocin Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin, a member of the Annonaceous acetogenins, is a potent cytotoxic agent with significant antitumor activity. Its mechanism of action involves the inhibition of mitochondrial Complex I, leading to cellular ATP depletion and the induction of endoplasmic reticulum (ER) stress. To further investigate its molecular targets, cellular distribution, and mechanism of action, the development of chemical probes derived from this compound is essential. Click chemistry, a powerful and versatile set of bioorthogonal reactions, offers an efficient strategy for the synthesis of such probes by attaching reporter molecules like fluorophores or biotin (B1667282) to the this compound scaffold.
This document provides detailed application notes and experimental protocols for the synthesis of this compound probes using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry.
Signaling Pathway of this compound-Induced Cell Death
This compound has been shown to induce apoptosis in cancer cells through a signaling cascade initiated by mitochondrial dysfunction and ER stress. The binding of this compound to Heat Shock Protein 90α (HSP90α) impairs its function, leading to the disruption of mitochondrial respiratory Complex I and a subsequent decrease in ATP production. This energy depletion triggers ER stress and the unfolded protein response (UPR). Ultimately, this cascade enhances the ubiquitination and degradation of key oncoproteins, EZH2 and MYC, through the UBA6-UBE2Z-FBXW7 ubiquitin ligase complex, leading to cell cycle arrest and apoptosis.
Preparation of Squamocin Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squamocin, a member of the annonaceous acetogenins, is a potent bioactive compound isolated from plants of the Annonaceae family. It has demonstrated significant cytotoxic, anti-proliferative, and pro-apoptotic effects across a variety of cancer cell lines. Its mechanism of action involves the disruption of mitochondrial complex I, leading to ATP depletion and the induction of endoplasmic reticulum (ER) stress.[1][2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the preparation of this compound stock solutions and its application in key cell-based assays.
Data Presentation: Cytotoxic Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer cell line. The following table summarizes the cytotoxic activity of this compound in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 10.03 µg/mL | [4] |
| MCF-7 | Breast Cancer | 10 µg/mL (ethanolic seed extract) | [5] |
| K-562 | Leukemia | 90 µg/mL (petroleum ether extract) | [5] |
| A-549 | Lung Cancer | 154 µg/mL (petroleum ether extract) | [5] |
| HepG2 | Liver Cancer | 1.674 µg/mL (related compound) | [5] |
| HCT116 | Colon Cancer | > 10 µg/mL | [5] |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Varies with time | [2] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Varies with time | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Reconstitution: Due to its poor water solubility, this compound should be dissolved in DMSO. Prepare a high-concentration stock solution, for example, 10 mg/mL or as high as solubility allows.
-
Procedure:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6][7] For short-term storage (up to one month), -20°C is sufficient.[6]
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.
-
Experimental Workflow for this compound Stock Solution Preparation
A brief, descriptive caption: Workflow for preparing this compound stock and working solutions.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][10][11][12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V and Propidium Iodide (PI) staining procedures for flow cytometry.[13][14][15]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium, and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard PI staining for cell cycle analysis by flow cytometry.[16][17]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway Visualization
This compound has been shown to induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[1][2][3] The following diagram illustrates the proposed signaling pathway.
This compound-Induced ER Stress and Apoptosis Signaling Pathway
A brief, descriptive caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis (Adv. Sci. 15/2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer acumens of three Annona species: a proportional review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. selleckchem.com [selleckchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Isolation of Squamocin Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Squamocin, a member of the annonaceous acetogenins (B1209576), is a bioactive compound predominantly found in the seeds of plants from the Annona species, such as Annona squamosa (custard apple).[1][2] These compounds have attracted significant scientific interest due to their potent cytotoxic, antitumor, and insecticidal properties.[1][2] The primary mechanism of action for many acetogenins, including this compound, is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a reduction in ATP production and inducing cellular stress.[1][3][4] This application note provides detailed protocols for the extraction and purification of this compound using column chromatography, a fundamental technique for isolating individual compounds from complex mixtures.[5]
Data Presentation
The following tables summarize quantitative data for the extraction and purification of this compound, compiled from various studies. These values can serve as a starting point for developing a tailored isolation protocol.
Table 1: Comparison of Extraction Methods for Annonaceous Acetogenins from Annona squamosa Seeds
| Parameter | Method 1: Maceration | Method 2: Soxhlet Extraction |
| Solvent | Methanol (B129727) | n-Hexane or Petroleum Ether |
| Solvent to Solid Ratio | 10:1 (v/w)[3] | 10:1 (v/w)[3] |
| Extraction Time | 24-72 hours[3] | 4-6 hours[3] |
| Temperature | Room Temperature[3] | Boiling point of the solvent (e.g., 65-70°C for hexane)[3] |
| Typical Yield (Crude Oil) | 8-15%[3] | 19-23%[3] |
Note: The yields presented are for the total crude oil extract. The specific yield of this compound will be a fraction of this and requires further purification and quantification.
Table 2: Column Chromatography and HPLC Parameters for this compound Purification
| Parameter | Column Chromatography (Silica Gel) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Silica (B1680970) Gel (e.g., 60-120 mesh)[3] | C18 Reverse-Phase Column[3][6] |
| Mobile Phase (Elution System) | Gradient of n-Hexane and Ethyl Acetate[3] or Chloroform/Ethyl Acetate (B1210297) (2:1) to Ethyl Acetate/Methanol (20:1)[7] | Gradient of Acetonitrile (B52724) and Water[3] or Methanol and Water[6] |
| Detection Method | Thin Layer Chromatography (TLC)[3][8] | UV Detector (e.g., at 220 nm)[3] |
Experimental Protocols
Protocol 1: Extraction of Crude Annonaceous Acetogenins
This protocol details two common methods for extracting the initial crude mixture containing this compound from Annona squamosa seeds.
1.1 Seed Preparation:
-
Thoroughly wash the Annona squamosa seeds with water to remove any remaining pulp.
-
Air-dry the seeds completely at room temperature or in a low-temperature oven (40-50°C).
-
Grind the dried seeds into a coarse powder using a grinder or mill.[3]
1.2 Extraction Method A: Maceration
-
Soak the powdered seeds in methanol at a 1:10 solid-to-solvent ratio (w/v) in a sealed container.[3]
-
Keep the mixture at room temperature for 48-72 hours, with occasional shaking to ensure thorough extraction.[3]
-
Filter the extract through filter paper to separate the solvent from the seed residue.
-
To maximize yield, the extraction process can be repeated with fresh solvent on the seed residue.[3]
-
Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.
1.3 Extraction Method B: Soxhlet Extraction
-
Place the powdered seeds into a thimble and insert it into a Soxhlet apparatus.[3]
-
Fill the round-bottom flask with a non-polar solvent such as n-hexane or petroleum ether.[3]
-
Heat the solvent to its boiling point and allow the extraction to proceed for 4-6 hours.[3]
-
After the extraction is complete, allow the apparatus to cool.
-
Recover the solvent containing the extracted compounds and concentrate it using a rotary evaporator to yield the crude oil.[3]
Protocol 2: Isolation of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
2.1 Column Preparation (Wet Packing Method):
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into a glass column with a cotton or glass wool plug at the bottom.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the excess solvent to drain until it is level with the top of the silica gel bed. Do not let the column run dry.
2.2 Sample Loading:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).[3]
-
Carefully load the dissolved sample onto the top of the silica gel bed.[5]
2.3 Elution and Fraction Collection:
-
Begin the elution process with a low-polarity mobile phase, such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. A stepwise or linear gradient can be used. For example, start with 100% n-hexane, then move to 9:1, 8:2, etc., hexane:ethyl acetate mixtures.[3][6] An alternative is a gradient of chloroform/ethyl acetate followed by ethyl acetate/methanol.[7]
-
Collect the eluate in separate fractions of a consistent volume.[9]
-
Monitor the separation of compounds by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing them under UV light or with a staining reagent.[8][9]
-
Pool the fractions that contain the compound of interest (this compound), as identified by their TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified extract containing this compound.[3]
Protocol 3: High-Purity this compound Isolation by HPLC
For applications requiring high purity, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended.
-
Dissolve the semi-purified extract from the column chromatography step in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 reverse-phase column.[3]
-
Elute the sample using a gradient of acetonitrile and water or methanol and water. The specific gradient profile should be optimized to achieve the best separation.[3][6]
-
Monitor the elution profile with a UV detector, typically at 220 nm.[3]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: Workflow for this compound Isolation.
Signaling Pathway
Recent studies have revealed a mechanism of action for this compound that involves the induction of Endoplasmic Reticulum (ER) stress, leading to the degradation of key oncoproteins.[10]
Caption: this compound-Induced Oncoprotein Degradation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly cytotoxic and neurotoxic acetogenins of the Annonaceae: new putative biological targets of this compound detected by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biochemjournal.com [biochemjournal.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Squamocin's Aqueous Solubility for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of Squamocin in in vitro studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitates out of solution when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue due to this compound's hydrophobic nature.[1] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol, but has very poor solubility in water.[1] When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer or medium, the dramatic change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally less than 0.5%, to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Gradual Dilution: Instead of adding the this compound stock directly to the full volume of medium, try a stepwise dilution. Add the stock to a smaller volume of medium first, mix gently, and then bring it up to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock, as solubility can be temperature-dependent.
-
Gentle Mixing: After adding the stock solution, mix by gentle inversion or slow pipetting. Vigorous vortexing can sometimes promote precipitation.
Q2: I am not observing any biological effect of this compound in my cell-based assays, even at high concentrations. Could this be a solubility issue?
A2: Yes, a lack of biological effect is often linked to poor bioavailability due to low solubility. If this compound has precipitated in the culture medium, its effective concentration is much lower than the intended concentration, leading to seemingly negative results. It is crucial to visually inspect your wells for any signs of precipitation after adding the compound.
Q3: What are the recommended methods to improve the aqueous solubility of this compound for in vitro studies?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water.[2][3]
-
pH Adjustment: While likely not effective for the non-ionizable this compound, this method can be useful for other compounds.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[4][5][6][7][8][9][10][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.
Quantitative Data on this compound Solubility
The aqueous solubility of this compound is very low. A study comparing this compound to a synthesized galactosyl derivative highlighted this significant challenge.
| Compound | Solvent | Solubility |
| This compound | Phosphate-Buffered Saline (PBS, pH 7.0) | Not detected[1] |
| Galactosyl-Squamocin Derivative | Phosphate-Buffered Saline (PBS, pH 7.0) | 1.37 mg/mL[1] |
This data underscores the necessity of formulation strategies to effectively use this compound in aqueous-based in vitro systems.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions using a Co-solvent (DMSO)
This protocol is adapted from methods used for similarly poorly soluble acetogenins (B1209576) and is suitable for cytotoxicity assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in 100% DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Crucially, calculate the final percentage of DMSO in your working solutions. It is recommended to keep the final DMSO concentration below 0.5% to minimize toxicity to the cells.
-
-
Cell Treatment for Cytotoxicity Assay (e.g., MTT Assay):
-
Seed your cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Remove the existing medium and replace it with 100 µL of the prepared this compound working solutions or control solutions.
-
Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with your chosen cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo).
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)
This is a general protocol for forming an inclusion complex, which would need to be optimized for this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Mortar and pestle
-
Appropriate organic solvent (e.g., ethanol)
Procedure (Kneading Method):
-
Weigh molar equivalents of this compound and HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Slowly add the this compound solution to the HP-β-CD paste while continuously kneading.
-
Continue kneading for a specified period (e.g., 30-60 minutes).
-
Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum) to obtain a solid powder.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved aqueous solubility. The solubility of this complex should then be determined experimentally.
Signaling Pathways and Experimental Workflows
This compound-Induced ER Stress and Apoptosis Signaling Pathway
This compound exerts its cytotoxic effects through a multi-faceted mechanism that originates with the inhibition of mitochondrial respiratory Complex I. This leads to reduced ATP production and increased reactive oxygen species (ROS), which in turn induces Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR).[5][12][13][14] The activated UPR then triggers a ubiquitin-proteasome cascade involving UBA6, UBE2Z, and FBXW7, leading to the degradation of the oncoproteins EZH2 and MYC.[5][12][13][14] The degradation of these key proteins, coupled with the activation of pro-apoptotic proteins like Bax and caspases, ultimately results in cell cycle arrest and apoptosis.[12]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
The following workflow outlines the key steps for evaluating the cytotoxic effects of this compound in a cancer cell line, from initial solubility testing to the final data analysis.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
References
- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. oatext.com [oatext.com]
- 11. onlinepharmacytech.info [onlinepharmacytech.info]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Squamocin Toxicity to Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Squamocin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of this compound's toxicity to normal cells, a significant hurdle in its clinical application. Here, we explore strategies such as structural modification, nanoformulations, and targeted delivery to enhance the therapeutic index of this potent antitumor compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity?
A1: this compound is a potent inhibitor of the mitochondrial respiratory chain Complex I (NADH-ubiquinone oxidoreductase).[1][2] This inhibition disrupts ATP production, leading to energy depletion and subsequent apoptosis (programmed cell death) in cancer cells.[1][2] Additionally, this compound can induce endoplasmic reticulum (ER) stress, which can also trigger apoptosis, particularly in cancer cells with high MYC expression.[1][3]
Q2: Why does this compound exhibit toxicity to normal cells?
A2: The primary target of this compound, mitochondrial Complex I, is essential for energy production in both cancerous and normal cells. By inhibiting this fundamental process, this compound can inadvertently affect healthy, non-cancerous cells, leading to off-target toxicity.[4] This lack of selectivity is a common challenge for many potent chemotherapeutic agents.
Q3: Are there strategies to decrease this compound's toxicity to normal cells while maintaining its anticancer efficacy?
A3: Yes, several strategies are being explored to improve the therapeutic index of this compound. These primarily fall into three categories:
-
Structural Modification: Altering the chemical structure of this compound to create derivatives or prodrugs with improved selectivity.
-
Nanoformulations: Encapsulating this compound in nanoparticle-based delivery systems to control its release and distribution.
-
Targeted Delivery: Conjugating this compound to ligands that specifically bind to receptors overexpressed on cancer cells.
Q4: How does structural modification, such as glycosylation, aim to reduce toxicity?
A4: Glycosylation involves attaching sugar moieties to the this compound molecule. This can increase the hydrophilicity and alter the pharmacokinetic properties of the compound. The rationale is that the glycosylated derivative may have a reduced ability to penetrate normal cells or may be selectively activated at the tumor site. While research has shown that glycosylated derivatives of this compound can be synthesized and maintain anticancer activity, further studies are needed to conclusively demonstrate reduced toxicity in normal cells.
Q5: What is a prodrug approach and how can it be applied to this compound?
A5: A prodrug is an inactive or less active form of a drug that is converted to its active form in the body, ideally at the target site. For this compound, a prodrug could be designed to be activated by enzymes that are overexpressed in the tumor microenvironment, such as fibroblast activation protein (FAP).[4] This strategy aims to limit the cytotoxic effects to the tumor, thereby sparing normal tissues.[4]
Q6: How can nanoformulations like liposomes reduce this compound's toxicity?
A6: Encapsulating this compound within nanoformulations, such as liposomes or other nanoparticles, can alter its biodistribution and release profile. These carriers can potentially exploit the enhanced permeability and retention (EPR) effect, leading to preferential accumulation in tumor tissues. By shielding normal tissues from high concentrations of free this compound, nanoformulations can reduce systemic toxicity.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Cell Lines
-
Problem: Your in vitro experiments show significant toxicity of this compound to normal cell lines, limiting the therapeutic window.
-
Possible Causes & Solutions:
-
High Compound Concentration: The concentration range used may be too high for normal cells.
-
Solution: Perform a dose-response curve with a wider range of concentrations on both cancer and normal cell lines to determine the IC50 values and calculate the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells).
-
-
Off-Target Effects: The inherent mechanism of mitochondrial inhibition affects all cell types.
-
Solution 1 (Structural Modification): If you have access to synthetic chemistry capabilities, consider synthesizing glycosylated derivatives or prodrugs of this compound. This may alter its uptake and activity in normal versus cancer cells.
-
Solution 2 (Nanoformulation): Formulate this compound into liposomes or nanoparticles. This can limit the exposure of normal cells to the free drug.
-
-
Issue 2: Poor Solubility of this compound in Aqueous Media for In Vitro Assays
-
Problem: this compound is precipitating in your cell culture medium, leading to inconsistent and unreliable cytotoxicity data.
-
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound is a highly lipophilic molecule with poor water solubility.
-
Solution 1 (Use of Co-solvents): Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO. When diluting to the final working concentration in your aqueous medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity. Always run a vehicle control with the same final DMSO concentration.
-
Solution 2 (Formulation): Encapsulate this compound in liposomes or other nanoformulations to improve its dispersion in aqueous media.
-
-
Issue 3: Difficulty in Synthesizing this compound Derivatives
-
Problem: You are encountering challenges with the chemical synthesis of glycosylated or prodrug forms of this compound.
-
Possible Causes & Solutions:
-
Complex Reaction Conditions: The synthesis of this compound derivatives can involve multi-step reactions with specific requirements.
-
Solution: Refer to detailed synthetic protocols in the literature. Pay close attention to reaction conditions such as temperature, catalysts, and purification methods. For glycosylation, the choice of glycosyl donor and promoter is critical. For prodrugs, the linker chemistry needs to be carefully selected to ensure stability in circulation and cleavage at the target site.
-
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| SCC15 | Head and Neck Squamous Cell Carcinoma | 11.65[1] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 10.85[1] |
| NOK | Non-cancerous Oral Keratinocytes | Weak effect[1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Weak effect[1] |
Note: "Weak effect" indicates a significantly lower inhibitory effect compared to the cancer cell lines, suggesting some degree of selectivity.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This protocol provides a general method for encapsulating the hydrophobic drug this compound into liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the components should be optimized for the desired liposome (B1194612) characteristics.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid phase transition temperature to evaporate the organic solvent.
-
Continue evaporation under vacuum until a thin, dry lipid film is formed on the inner wall of the flask.[5][6][7][8][9]
-
-
Hydration:
-
Add the aqueous buffer (pre-heated to above the lipid phase transition temperature) to the flask containing the lipid film.
-
Agitate the flask to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).[6][8]
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a water bath sonicator.
-
Alternatively, for a more uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size.[5]
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
-
Visualizations
Signaling Pathways
Caption: Differential effects of this compound on normal and cancer cells.
Experimental Workflow
Caption: Workflow for reducing this compound's toxicity to normal cells.
References
- 1. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. journals.usamvcluj.ro [journals.usamvcluj.ro]
Development of nanoparticle and liposomal delivery systems for Squamocin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers developing nanoparticle and liposomal delivery systems for Squamocin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound into nanoparticles or liposomes?
A1: this compound is a hydrophobic molecule, which presents several challenges. Key issues include poor aqueous solubility, potential for precipitation during formulation, and difficulties in achieving high and reproducible drug loading. Its complex structure may also be susceptible to degradation under certain processing conditions like high temperatures or exposure to organic solvents.
Q2: Which type of nanoparticle is most suitable for this compound delivery?
A2: Both polymeric nanoparticles (e.g., PLGA) and lipid-based systems (e.g., Solid Lipid Nanoparticles (SLNs) and liposomes) are viable options.
-
PLGA nanoparticles offer controlled and sustained release but may require organic solvents that can pose compatibility challenges.
-
SLNs are well-suited for hydrophobic drugs like this compound, often providing high encapsulation efficiency and improved stability.[1]
-
Liposomes can effectively encapsulate hydrophobic drugs within their lipid bilayer. The formulation can be tailored by adjusting the lipid composition, such as the cholesterol content, to optimize stability and release characteristics.[2]
Q3: How can I determine the concentration of this compound in my formulation?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound.[3][4] You will need to develop a validated method, which involves creating a calibration curve from standard solutions of known this compound concentrations and measuring the peak area of your sample.[5][6] UV-Vis spectrophotometry can also be used if a validated protocol is established and there are no interfering substances at the analysis wavelength.
Q4: What are the primary mechanisms of action for this compound that I should be assessing in my in-vitro cell-based assays?
A4: this compound has multiple modes of action. Key pathways to investigate include:
-
Induction of Apoptosis: Assess the activation of Bax, Bad, and caspase-3, as well as PARP cleavage. This compound has been shown to induce apoptosis through these pathways.[7]
-
Cell Cycle Arrest: Analyze the cell cycle distribution, as this compound is known to cause G1 phase arrest in several cancer cell lines.
-
Endoplasmic Reticulum (ER) Stress: Investigate markers of the unfolded protein response (UPR). This compound can provoke ER stress, leading to the degradation of oncoproteins like EZH2 and MYC through a ubiquitin cascade involving UBA6, UBE2Z, and FBXW7.[8][9]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE%) | 1. Drug Precipitation: this compound precipitates out of the formulation before encapsulation. 2. Poor Drug-Lipid Interaction: The chosen lipid composition does not adequately accommodate the hydrophobic drug. 3. Suboptimal Drug-to-Lipid Ratio: Too little lipid is available to encapsulate the amount of drug being used.[10] 4. Inefficient Separation: Free drug is not effectively separated from the nanoparticles/liposomes, leading to inaccurate EE% calculation. | 1. Optimize Solvent System: For solvent-based methods, ensure this compound remains fully dissolved until the nanoparticles form. 2. Modify Lipid Composition: For liposomes, increase cholesterol content (e.g., up to a 30:70 cholesterol-to-lipid ratio) to enhance bilayer stability and drug retention.[2] For SLNs, select lipids in which this compound has higher solubility. 3. Perform a Loading Curve: Test various drug-to-lipid molar ratios (e.g., 1:10, 1:20, 1:50) to find the saturation point.[10] 4. Refine Separation Technique: Use size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) for more effective separation than standard centrifugation.[10][11] |
| Particle Aggregation / Poor Stability | 1. Insufficient Surface Charge: Low zeta potential (close to 0 mV) leads to particle aggregation. 2. Incompatible Buffer/Medium: pH or ionic strength of the storage buffer destabilizes the particles.[12] 3. Degradation of Lipids/Polymer: Hydrolysis or oxidation of formulation components over time. | 1. Incorporate Charged Lipids: For liposomes, add lipids like DPPG (negative charge) or stearylamine (positive charge). 2. Use Surface Coatings: Apply a hydrophilic coating like PEG (for "stealth" properties) or chitosan (B1678972) to provide steric hindrance and improve stability.[13] 3. Optimize Storage Conditions: Store formulations at 4°C. For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose). 4. Buffer Optimization: Ensure the pH of the storage buffer is one where the formulation is most stable (typically near neutral pH). |
| Inconsistent Particle Size (High PDI) | 1. Ineffective Size Reduction: Sonication or extrusion parameters are not optimized. 2. Aggregation during Formulation: Particles clump together immediately after formation. 3. Poor Control over Nanoprecipitation: In solvent-based methods, the mixing rate and solvent/antisolvent ratio are not controlled.[14] | 1. Optimize Extrusion: For liposomes, ensure the number of passes through the extruder (e.g., >10 passes) is sufficient and the temperature is above the lipid transition temperature (Tc).[15] 2. Optimize Homogenization: For SLNs, adjust the pressure and number of cycles in the high-pressure homogenizer.[16][17] 3. Control Mixing: When using nanoprecipitation, ensure rapid and uniform mixing of the organic and aqueous phases. |
| Burst Initial Release of Drug | 1. Surface-Adsorbed Drug: A significant amount of this compound is adsorbed to the nanoparticle surface rather than encapsulated. 2. Porous or Unstable Matrix: The nanoparticle core is not dense or stable enough to retain the drug effectively. | 1. Improve Washing/Purification Steps: Thoroughly wash the nanoparticles after formulation to remove surface-bound drug. 2. Modify Formulation: Increase the lipid/polymer concentration to create a denser core. For liposomes, ensure cholesterol levels are adequate to reduce membrane permeability.[2] |
Quantitative Data Summary
Data for this compound-specific formulations are limited in the literature. The following tables present typical data for the respective delivery systems loaded with other hydrophobic drugs to serve as a benchmark for researchers.
Table 1: Example Physicochemical Properties of Liposomal Formulations
| Lipid Composition (molar ratio) | Cholesterol Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DSPC:Cholesterol | 10:90 | 110 ± 5 | 0.25 | -12.5 | 75 | [2] |
| DSPC:Cholesterol | 30:70 | 105 ± 7 | 0.18 | -14.2 | 85 | [2] |
| Soya Lecithin:Cholesterol | 1:3.5 | ~463 | N/A | +25 | 89 | [18] |
| Rapeseed Lecithin | N/A | 132 | N/A | -3.26 | 42.6 | [13] |
| Rapeseed Lecithin + Chitosan | N/A | 189 | N/A | +4.80 | 61.2 | [13] |
Table 2: Example Physicochemical Properties of Nanoparticle Formulations
| Nanoparticle Type | Polymer/Lipid | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug | Reference |
| PLGA NP | PLGA | 171 ± 2 | 0.040 | N/A | 74.3 | Doxorubicin | [19] |
| PLGA NP | PLGA | ~167 | N/A | Negative | ~50 | Kartogenin | [20] |
| SLN | 1-Tetradecanol | 150 - 300 | < 0.3 | -20 to -30 | > 70 | (Model) | [16] |
| Nanosuspension | Soy Lecithin/βCD | 134 | 0.20 | -37 | 56.1 | Acetogenins | [21] |
Experimental Protocols
Protocol 1: Liposome (B1194612) Formulation by Thin-Film Hydration
This method is suitable for encapsulating the hydrophobic this compound within the lipid bilayer.[15][22][23]
-
Lipid Film Preparation:
-
Dissolve phospholipids (B1166683) (e.g., DSPC or Soy Lecithin), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture) in a round-bottom flask. A typical molar ratio is 2:1 for phospholipid:cholesterol.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's phase transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Continue drying under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS pH 7.4) pre-heated to a temperature above the Tc.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion.
-
Load the suspension into a mini-extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Heat the extruder assembly to a temperature above the Tc.
-
Pass the suspension through the membrane 11-21 times. The resulting solution should appear translucent.
-
Protocol 2: Solid Lipid Nanoparticle (SLN) Formulation by Hot Homogenization
This method avoids harsh organic solvents and is effective for thermolabile drugs if exposure time is managed.[1][16][17]
-
Phase Preparation:
-
Lipid Phase: Melt the solid lipid (e.g., 1-Tetradecanol, stearic acid) by heating it 5-10°C above its melting point. Dissolve this compound in the molten lipid.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer (e.g., Ultra-Turrax) for several minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer that has been pre-heated to the same temperature.
-
Homogenize for 3-5 cycles at a pressure between 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath or at room temperature under stirring. The lipid will recrystallize, forming solid nanoparticles.
-
Protocol 3: Determination of Encapsulation Efficiency (EE%)
-
Separation of Free Drug:
-
Separate the unencapsulated this compound from the nanoparticle/liposome formulation.
-
Method A (Ultracentrifugation): Centrifuge the formulation at high speed. The nanoparticles/liposomes will form a pellet. Carefully collect the supernatant, which contains the free drug.
-
Method B (Size Exclusion Chromatography): Pass the formulation through an SEC column (e.g., Sephadex G-50). The larger nanoparticles/liposomes will elute first, followed by the smaller, free drug molecules.
-
-
Quantification:
-
Measure the amount of free this compound in the supernatant/later fractions (Free Drug).
-
Disrupt a known volume of the unpurified formulation using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Measure the drug concentration to determine the Total Drug.
-
Use a validated HPLC or UV-Vis spectrophotometry method for quantification.
-
-
Calculation:
-
Calculate the EE% using the following formula:[11] EE% = [(Total Drug - Free Drug) / Total Drug] * 100
-
Visualizations: Diagrams and Workflows
Signaling Pathways
References
- 1. japsonline.com [japsonline.com]
- 2. jptcp.com [jptcp.com]
- 3. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abap.co.in [abap.co.in]
- 19. Preparation and characterization of a polymeric (PLGA) nanoparticulate drug delivery system with simultaneous incorporation of chemotherapeutic and thermo-optical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Nanoparticle Properties on Kartogenin Delivery and Interactions with Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 23. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
Technical Support Center: Optimizing Squamocin Extraction from Annona Seeds
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the extraction of Squamocin and other annonaceous acetogenins (B1209576) from Annona seeds. It includes frequently asked questions, a detailed troubleshooting guide, comparative data on extraction methods, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Annona seeds? A1: The most prevalent methods include conventional techniques like maceration and Soxhlet extraction, as well as modern, enhanced methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2] Each method has distinct advantages regarding efficiency, solvent consumption, and extraction time.[1]
Q2: Which solvents are most effective for this compound extraction? A2: this compound and other acetogenins are lipophilic polyketides.[1] Therefore, solvents ranging from non-polar to moderately polar are effective. Methanol (B129727) has been shown to yield extracts with high acetogenin (B2873293) content.[3] Other commonly used solvents include ethanol (B145695), n-hexane, chloroform (B151607), and acetone.[3][4] A mixture of chloroform and methanol has also been reported to achieve high extraction efficiency.[4] The choice of solvent impacts not only the yield but also the purity and profile of the co-extracted compounds.[3]
Q3: What is a typical yield for this compound or total acetogenins from Annona seeds? A3: The yield of total acetogenins is generally low, often ranging from 0.00019% to 0.003% of the seed's dry weight.[1] The yield of crude seed oil, which contains the acetogenins, is much higher, varying from 8% to 23% depending on the extraction method.[5] For instance, maceration might yield 8-15% crude oil, while Soxhlet extraction can yield 19-23%.[5] The final yield of purified this compound will be a small fraction of this crude extract.
Q4: How can I monitor the presence of this compound during the extraction and purification process? A4: Thin-Layer Chromatography (TLC) is a common method for monitoring fractions during purification. When spots on a TLC plate are sprayed with Kedde's reagent, acetogenins typically appear as orange to purple spots.[5] For quantification and definitive identification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (e.g., at 220 nm) is the standard method.[5][6] Advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation.[1]
Q5: Are there any safety precautions I should take when handling Annona seed extracts? A5: Yes. Annonaceous acetogenins, including this compound, are known for their potent cytotoxicity.[1] They also exhibit insecticidal properties.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All handling of powdered seeds and solvent extracts should be performed in a well-ventilated area or a fume hood to avoid inhalation or skin contact.
Troubleshooting Guide
This guide addresses common problems encountered during the extraction and purification of this compound.
Problem 1: Low or No Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Inefficient Cell Wall Disruption | The seed material may not be ground finely enough. Solution: Grind the dried seeds into a coarse, uniform powder (e.g., 40-60 mesh size) to increase the surface area available for solvent penetration.[5][8] |
| Inappropriate Solvent Choice | The solvent may not have the correct polarity to solubilize this compound effectively. Solution: Use or switch to a recommended solvent like methanol, ethanol, or a chloroform:methanol mixture.[3][4] Ensure the solvent is of appropriate purity (analytical grade). |
| Insufficient Extraction Time/Temperature | The extraction period or temperature may be too short or too low. Solution: For maceration, allow 48-72 hours.[5] For Soxhlet, extract for 4-8 hours.[1][5] For UAE or MAE, optimize the time and temperature according to published protocols, as prolonged exposure can cause degradation.[4] |
| Poor Solid-to-Solvent Ratio | An insufficient volume of solvent was used for the amount of seed powder. Solution: Maintain a solid-to-solvent ratio of at least 1:10 (w/v).[5] Ratios up to 1:50 have been used in optimization studies.[4] |
Problem 2: Low Purity or Presence of Contaminants in the Extract
| Possible Cause | Recommended Solution |
| Co-extraction of Fats and Oils | Annona seeds contain a high percentage of lipids (up to 40%), which are co-extracted with acetogenins.[9] Solution: Perform a preliminary defatting step. Before the main extraction, wash the seed powder with a non-polar solvent like n-hexane or petroleum ether to remove the bulk of the oils.[7] |
| Pigment and Flavonoid Contamination | Polar solvents like methanol and ethanol can co-extract pigments, flavonoids, and tannins.[3][10] Solution: Use a multi-step purification process. After initial extraction, use liquid-liquid partitioning (e.g., between methanol/water and chloroform/ethyl acetate) to separate compounds based on polarity.[7] |
| Degradation of this compound | Acetogenins can be sensitive to high temperatures and prolonged heating, as used in methods like Soxhlet extraction.[3] Solution: Use methods that operate at lower temperatures, such as maceration or UAE. If using MAE or Soxhlet, carefully optimize the time and temperature to minimize degradation.[4][11] |
A troubleshooting workflow for low yield is presented below.
Data Presentation: Comparison of Extraction Methods
The yield of acetogenins is highly dependent on the chosen extraction method and parameters. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Crude Oil Yield from Annona squamosa Seeds
| Extraction Method | Solvent | Typical Crude Oil Yield (%) | Reference |
| Maceration | Methanol | 8 - 15% | [5] |
| Soxhlet Extraction | n-Hexane | 19 - 23% | [3][5] |
| Soxhlet Extraction | Methanol | ~10.5% | [3] |
| Microwave-Assisted | Chloroform:Methanol (2:1) | >15% (in 50 sec) | [4] |
| Thermosonication (TSAE) | Ethanol | ~3.6% (Total Extract) | [11] |
Note: The crude oil contains a mixture of lipids and acetogenins. The final yield of pure this compound is significantly lower and requires further purification steps.
Table 2: Key Factors Influencing Extraction Efficiency
The diagram below illustrates the critical parameters that must be optimized to maximize the yield of this compound.
Experimental Protocols
Below are detailed protocols for common extraction and purification procedures.
Protocol 1: Maceration for Crude Acetogenin Extraction
This protocol describes a simple method for obtaining a crude extract.
Materials:
-
Dried Annona squamosa seeds
-
Grinder or mill
-
Methanol (analytical grade)
-
Large sealed container (e.g., Erlenmeyer flask with stopper)
-
Filter paper and funnel
-
Rotary evaporator
Procedure:
-
Seed Preparation: Thoroughly wash seeds to remove pulp residue and air-dry them completely. Alternatively, use a low-temperature oven (40-50°C).[5]
-
Grind the dried seeds into a uniform, coarse powder.
-
Maceration: Place the powdered seeds in the sealed container. Add methanol at a solid-to-solvent ratio of 1:10 (w/v).[5]
-
Seal the container and let it stand for 48-72 hours at room temperature, with occasional shaking to ensure thorough mixing.[5]
-
Filtration: Filter the mixture through filter paper to separate the seed residue from the methanol extract.
-
Optional: Repeat the extraction on the seed residue with fresh methanol to maximize yield and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined filtrates using a rotary evaporator under reduced pressure to obtain the crude seed extract. Store the extract at a low temperature for further purification.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general method to separate acetogenins from the crude extract.
Materials:
-
Crude extract from Protocol 1
-
Silica (B1680970) gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-Hexane and Ethyl Acetate (B1210297) (HPLC grade)
-
Collection tubes
-
TLC plates, developing tank, and Kedde's reagent for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane (or the initial mobile phase) and load it onto the top of the packed silica gel column.[5]
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by progressively adding ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, and so on).[5]
-
Fraction Collection: Collect the eluate in separate fractions using collection tubes.
-
Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3), and visualize the spots by spraying with Kedde's reagent. Fractions showing orange to purple spots contain acetogenins.[5]
-
Pooling and Concentration: Combine the fractions that show a strong presence of the target compound(s). Evaporate the solvent to yield a semi-purified acetogenin-rich extract. This can be further purified using preparative HPLC.[6]
The general workflow from seed to purified compound is visualized below.
References
- 1. agriculturaljournals.com [agriculturaljournals.com]
- 2. agriculturaljournals.com [agriculturaljournals.com]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 8. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Squamocin in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Squamocin in preclinical models. The information is tailored for scientists and drug development professionals to address potential challenges and off-target effects observed during experimentation.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
Question: My experiments are showing significant cell death in my non-cancerous control cell lines upon this compound treatment. How can I reduce this off-target cytotoxicity?
Possible Causes:
-
High this compound Concentration: The concentration of this compound may be too high for the specific non-cancerous cell line, leading to toxicity.
-
Inherent Sensitivity of the Cell Line: Some non-cancerous cell lines may be inherently more sensitive to mitochondrial complex I inhibitors like this compound.
-
Poor Solubility and Aggregation: Due to its high lipophilicity, this compound can precipitate in aqueous culture media, leading to inconsistent local concentrations and non-specific toxicity.[1][2]
Troubleshooting Steps & Solutions:
-
Determine the Therapeutic Window:
-
Action: Perform a dose-response curve with a wide range of this compound concentrations on both your cancer and non-cancerous cell lines.
-
Goal: Identify a "therapeutic window" where you observe significant cytotoxicity in the cancer cell line with minimal effect on the non-cancerous line.
-
-
Consider Alternative Formulations:
-
Action: If a therapeutic window cannot be established with standard formulations, consider using modified versions of this compound designed for improved solubility and reduced toxicity.
-
Examples:
-
-
Optimize Culture and Dosing Conditions:
-
Action: Ensure this compound is fully solubilized in a suitable vehicle (e.g., DMSO) before adding it to the culture medium. The final vehicle concentration should be non-toxic to the cells.
-
Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. Serially dilute this stock in culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is below 0.5%.
-
Issue 2: Inconsistent IC50 Values for this compound Between Experiments
Question: I am observing significant variability in the IC50 values of this compound for the same cancer cell line across different experimental replicates. What could be the cause?
Possible Causes:
-
Poor Water Solubility: this compound's poor solubility can lead to inconsistent concentrations in the culture medium.[3]
-
Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all influence a cell's sensitivity to a drug.
-
Assay-Related Variability: The choice of cytotoxicity assay and variations in incubation times can affect the calculated IC50 value.[4]
Troubleshooting Steps & Solutions:
-
Standardize Cell Culture Practices:
-
Action: Use cells within a consistent range of passage numbers. Seed cells at the same density for each experiment and allow them to adhere and enter the exponential growth phase before adding the drug.
-
-
Ensure Complete Solubilization:
-
Action: Always prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the drug.
-
-
Standardize Assay Parameters:
-
Action: Use a consistent incubation time for all experiments. Be aware that the IC50 value of a drug can be time-dependent.[4]
-
Consider Alternative Assays: If using a colorimetric assay like MTT, be aware that drug color can interfere. Consider using a luminescent assay like CellTiter-Glo® or a direct cell counting method like trypan blue exclusion.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1:
-
On-Target Effects: this compound's primary on-target effect is the inhibition of mitochondrial complex I (NADH-ubiquinone oxidoreductase).[1][5] This leads to ATP depletion, induction of oxidative stress, and subsequent apoptosis and cell cycle arrest in cancer cells.[6][7][8] It has shown potent cytotoxic activity against a variety of cancer cell lines.[9]
-
Off-Target Effects: The main off-target effects stem from its on-target mechanism but in non-cancerous cells. These include:
-
General Cytotoxicity: High concentrations of this compound can be toxic to normal, healthy cells.[2]
-
Neurotoxicity: Annonaceous acetogenins (B1209576), including this compound, have been associated with neurotoxic effects and are being investigated as potential environmental risk factors for atypical Parkinsonism.[10][11][12]
-
Q2: What are the main strategies to mitigate this compound's off-target toxicity?
A2: The two primary strategies are:
-
Chemical Modification: This involves altering the structure of the this compound molecule to improve its properties. A key example is glycosylation , where a sugar molecule is attached. This has been shown to dramatically increase aqueous solubility.[2]
-
Advanced Formulation: This involves using drug delivery systems to improve the therapeutic index. Examples include:
-
Nanoparticle Encapsulation: Loading this compound into nanoparticles can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues.[3]
-
Solid Dispersions: Formulating this compound in solid dispersions with polymers like polyethylene (B3416737) glycol (PEG) can improve its solubility and oral absorption.
-
Q3: How does this compound induce apoptosis and cell cycle arrest in cancer cells?
A3: this compound induces apoptosis through both the intrinsic and extrinsic pathways. It leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspase-3 and caspase-9.[1][7][9] This results in the cleavage of PARP, a key event in apoptosis.[7] this compound can also induce cell cycle arrest, typically at the G1 or G2/M phase, depending on the cancer cell type.[1][6][8] This is often associated with the modulation of cell cycle regulatory proteins.
Q4: Are there any known effects of this compound on non-cancerous cells that I should be aware of in my preclinical model?
A4: Yes, besides general cytotoxicity at high concentrations, the most significant reported off-target effect is potential neurotoxicity.[10][11][12] If your preclinical model involves in vivo studies, particularly long-term studies, it is crucial to monitor for any neurological side effects. In vitro, it is advisable to use a non-cancerous neural cell line as a control to assess potential neurotoxic effects.
Quantitative Data
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SCC15 | Head and Neck Squamous Cell Carcinoma | 11.65 | [6] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 10.85 | [6] |
| T24 | Bladder Cancer | Not specified, but cytotoxic | [7] |
| MCF-7/ADR | Multidrug-Resistant Breast Cancer | 3.34 µM (this compound P) | [13] |
| SMMC 7721/T | Multidrug-Resistant Liver Cancer | 0.435 µM (this compound P) | [13] |
Table 2: Impact of Glycosylation on this compound Solubility
| Compound | Modification | Solubility in PBS (pH 7.0) | Reference |
| This compound | None | Not detected | [2] |
| Galactosyl Derivative 13 | Galactose Conjugation | 1.37 mg/mL | [2] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Luminescent Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Add the drug dilutions to the cells and include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for a specified time. Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Mechanism of this compound-induced cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective cytotoxicity of this compound on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly cytotoxic and neurotoxic acetogenins of the Annonaceae: new putative biological targets of this compound detected by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer acumens of three Annona species: a proportional review - PMC [pmc.ncbi.nlm.nih.gov]
Methods to prevent the precipitation of Squamocin in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the precipitation of Squamocin in cell culture media during experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter.
Troubleshooting Guide: this compound Precipitation
Visible precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially inducing cellular stress or toxicity unrelated to its biological activity. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Precipitate Observed Immediately After Adding this compound Stock Solution to Media
-
Potential Cause: Poor aqueous solubility of this compound. This compound is a highly lipophilic compound with very low water solubility.[1] Direct addition of a concentrated stock solution (e.g., in DMSO) to the aqueous cell culture medium can cause it to immediately "crash out" of solution.
-
Recommended Solutions:
-
Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. Create an intermediate dilution of the this compound stock in pre-warmed media and then add this to the final culture volume. Mix gently but thoroughly immediately after addition.
-
Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound. Determine the lowest effective concentration for your experiments to minimize the risk of precipitation.
-
Issue 2: Precipitate Forms Over Time During Incubation
-
Potential Cause:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of media components and the dissolved this compound.[2]
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.[3][4]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[5]
-
-
Recommended Solutions:
-
Maintain Stable Culture Conditions: Ensure your incubator provides a stable temperature and CO2 environment to maintain a consistent pH.
-
Use a Buffered Medium: Employ a robustly buffered cell culture medium (e.g., HEPES-buffered) to resist pH changes.
-
Consider Serum-Free Media: If compatible with your cell line, switching to a serum-free medium can sometimes reduce precipitation issues caused by interactions with serum proteins.[6] However, serum albumin can also act as a carrier protein and improve the solubility of some hydrophobic compounds.[7] The effect should be empirically determined.
-
Issue 3: Cell Viability is a Concern with Solubilizing Agents
-
Potential Cause: Cytotoxicity of solvents or other excipients. High concentrations of solvents like DMSO can be toxic to cells.[8]
-
Recommended Solutions:
-
Minimize Final Solvent Concentration: The final concentration of DMSO in your cell culture media should generally be kept below 0.5%. However, the tolerance to DMSO can be cell line-dependent.
-
Include a Vehicle Control: Always include a vehicle control in your experiments (media with the same final concentration of the solvent but without this compound) to account for any potential effects of the solvent on your cells.
-
Explore Alternative Solubilization Methods: If solvent toxicity is a concern, consider the advanced solubilization strategies outlined in the FAQs below.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro assays. However, it is crucial to prepare a high-concentration stock solution and then dilute it in the cell culture medium to ensure the final DMSO concentration remains low (ideally ≤ 0.5%) to avoid cytotoxicity.[8]
Q2: Are there more advanced methods to improve the solubility of this compound in my cell culture medium?
A2: Yes, several advanced formulation strategies can significantly improve the solubility and prevent the precipitation of this compound:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their internal cavity, forming a water-soluble inclusion complex.[9][10][11] This method has been successfully used for other acetogenins (B1209576) to improve their aqueous solubility.[12]
-
Use of Nanocarriers: Encapsulating this compound into supramolecular polymer micelles or other nanoparticles can enhance its solubility and bioavailability in aqueous environments.[12]
-
Solid Dispersion Technique: Creating a solid dispersion of this compound with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) can improve its dissolution and solubility in aqueous media.[13]
Q3: Can I pre-mix this compound in my bulk cell culture media and store it?
A3: It is generally not recommended to store cell culture media pre-mixed with this compound. Due to its poor stability and tendency to precipitate over time, it is best to prepare fresh dilutions from a concentrated stock solution for each experiment.
Q4: How does pH affect the solubility of this compound?
Q5: Will reducing the serum concentration in my media help prevent precipitation?
A5: The effect of serum on this compound solubility can be complex. Serum albumin can act as a carrier protein and potentially increase the solubility of hydrophobic compounds.[7] Conversely, other serum components could interact with this compound and contribute to precipitation. If you suspect serum-related precipitation, you could try reducing the serum concentration or using a serum-free medium, but this should be validated for your specific cell line and experimental conditions.[6]
Quantitative Data on Solubility Enhancement
The following table summarizes quantitative data on methods to improve the solubility of acetogenins, including this compound.
| Compound | Method | Solvent/Vehicle | Initial Solubility | Enhanced Solubility | Fold Increase | Reference |
| This compound | Glycosylation (Galactosyl derivative) | Phosphate Buffered Saline (PBS, pH 7.0) | Not Detected | 1.37 mg/mL | >1370 | [1] |
| Acetogenins (ACGs) | Solid Dispersion | Water | Not Quantifiable | Annonacin: 213.11 µg/mL, this compound: 1084.73 µg/mL | Significant | [13] |
| Annonacin | Supramolecular Polymer Micelles (α-CD/urea) | Aqueous Media | Poor | 13-fold increase in bioavailability (simulated) | 13 | [12] |
Experimental Protocols
Protocol 1: Solubilization of this compound using Cyclodextrins
This protocol is adapted from methods used for similar hydrophobic compounds.[12]
-
Preparation of Cyclodextrin (B1172386) Solution:
-
Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your cell culture medium. The concentration will need to be optimized but can start in the range of 1-10 mM.
-
Gently warm the solution to 37°C to aid dissolution.
-
-
Preparation of this compound-Cyclodextrin Complex:
-
Prepare a concentrated stock solution of this compound in a minimal amount of an appropriate organic solvent (e.g., DMSO or ethanol).
-
Slowly add the this compound stock solution dropwise to the pre-warmed cyclodextrin solution while vortexing or stirring vigorously.
-
Allow the mixture to equilibrate, for example, by stirring for several hours at a controlled temperature (e.g., 40°C, ensuring it's below the degradation temperature of this compound).[12]
-
-
Sterilization and Use:
-
Sterilize the this compound-cyclodextrin complex solution by filtering it through a 0.22 µm syringe filter.
-
This solution can then be used to treat your cells. Remember to include a vehicle control with the same concentration of cyclodextrin.
-
Visualizations
Caption: Workflow for preventing immediate precipitation of this compound.
Caption: Strategies to enhance this compound solubility in cell culture.
References
- 1. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Stereoselective Drug Interactions with Serum Proteins by High-Performance Affinity Chromatography: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface chemistry-mediated modulation of adsorbed albumin folding state specifies nanocarrier clearance by distinct macrophage subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of serum albumin protein corona for exploring cellular behaviors of fattigation-platform nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Squamocin Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Squamocin for larger studies. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound at a larger scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude this compound Extract | Inefficient Extraction: The solvent may not be effectively penetrating the seed material, or the extraction time may be insufficient. | Optimize the solvent-to-solid ratio; typically, a 10:1 (v/w) ratio is a good starting point.[1] For maceration, ensure occasional shaking over 48-72 hours.[1] For Soxhlet extraction, ensure the solvent is boiling and the cycle completes over 4-6 hours.[1] Consider grinding the Annona squamosa seeds to a fine powder to increase the surface area for solvent penetration. |
| Improper Solvent Selection: The polarity of the solvent may not be optimal for this compound, which is a lipophilic compound.[2] | Use non-polar solvents like n-hexane or petroleum ether for initial extraction to remove oils.[1] Follow with a more polar solvent like methanol (B129727) or ethanol (B145695) to extract the acetogenins (B1209576).[3] A sequential extraction can improve yield and purity. | |
| Degradation of this compound: this compound can be sensitive to high temperatures and prolonged exposure to certain conditions.[3] | If using Soxhlet extraction, carefully control the temperature of the heating mantle to avoid overheating the solvent and degrading the compound. For heat-sensitive compounds, maceration at room temperature is a gentler alternative.[1] | |
| Poor Separation during Column Chromatography | Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks and poor separation. | As a rule of thumb, the amount of crude extract loaded should not exceed 1-5% of the total weight of the silica (B1680970) gel in the column. Dissolve the extract in a minimal amount of the initial mobile phase before loading.[4] |
| Inappropriate Mobile Phase: The polarity of the solvent system may not be suitable for separating this compound from other co-extracted compounds. | Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems for acetogenin (B2873293) purification include gradients of n-hexane:ethyl acetate (B1210297) or n-hexane:chloroform.[1][5] Monitor fractions using Thin Layer Chromatography (TLC) to identify the optimal solvent polarity for eluting this compound. | |
| Improper Column Packing: Air bubbles or an unevenly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in poor separation.[6] | Prepare a slurry of silica gel in the initial mobile phase and pour it carefully into the column, allowing it to settle without air pockets. Gently tap the column to ensure even packing. Equilibrate the column with several column volumes of the initial mobile phase before loading the sample.[4] | |
| Low Recovery or Purity from HPLC | Co-elution of Impurities: Impurities with similar polarity to this compound may co-elute, reducing the purity of the final product. | Optimize the mobile phase gradient and flow rate. A shallower gradient can improve the resolution between closely eluting peaks. Consider using a different stationary phase (e.g., a different C18 column from another brand or a phenyl-hexyl column) which may offer different selectivity. |
| Compound Precipitation: this compound has poor water solubility and may precipitate on the column or in the tubing if the mobile phase composition changes too rapidly or if the sample is too concentrated.[7] | Ensure the sample is fully dissolved in the initial mobile phase before injection. Use a mobile phase with a sufficient percentage of organic solvent (e.g., methanol or acetonitrile) to maintain solubility.[5] | |
| Degradation on the Column: Although less common with modern stationary phases, some residual acidity or basicity on the silica matrix could potentially degrade sensitive compounds. | Use high-purity solvents and columns from reputable manufacturers. If degradation is suspected, it may be beneficial to use a buffered mobile phase, although this can complicate post-purification removal. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield of this compound to expect from Annona squamosa seeds?
A1: The yield of total acetogenins, including this compound, from Annona squamosa seeds is typically low, ranging from 0.00019% to 0.003% of the dry seed weight.[2] The specific yield of pure this compound will be a fraction of this and depends heavily on the efficiency of the extraction and purification methods used.
Q2: How can I monitor the purification process effectively at a larger scale?
A2: Thin Layer Chromatography (TLC) is a cost-effective and rapid method for monitoring the fractions from column chromatography.[5] Use silica gel 60 plates and a mobile phase such as chloroform:methanol (9:1).[5] The presence of this compound and other acetogenins can be visualized by spraying the plate with Kedde's reagent, which reacts with the γ-lactone ring to produce a pinkish-purple spot.[5] For HPLC, a UV detector set at 210-220 nm is typically used, as acetogenins have a weak UV absorbance due to their lactone moiety.[5]
Q3: What are the key considerations when scaling up from analytical to preparative HPLC?
A3: When scaling up HPLC, the primary goal is to maintain the separation quality achieved at the analytical scale. This is typically done by keeping the column bed height and linear flow rate constant while increasing the column diameter.[8] You will need to use a column with a larger particle size (e.g., 5-10 µm) for preparative work to avoid excessive backpressure. The sample load will be significantly higher, so it's important to determine the maximum loading capacity of your preparative column without sacrificing resolution.
Q4: Are there any stability concerns with purified this compound?
A4: this compound is a lipophilic molecule and is susceptible to degradation under certain conditions. It is recommended to store the purified compound in a dry, dark place at low temperatures (0 - 4°C for short-term and -20°C for long-term storage).[9] It is soluble in DMSO but has very poor water solubility.[7][9] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Large-Scale Extraction of Crude this compound
This protocol describes a method for obtaining a crude extract rich in acetogenins from Annona squamosa seeds.
Materials:
-
Dried seeds of Annona squamosa
-
Grinder or mill
-
n-Hexane (analytical grade)
-
Methanol (analytical grade)
-
Large glass containers with lids
-
Filter paper and funnel or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Seed Preparation: Thoroughly wash the Annona squamosa seeds to remove any residual pulp. Air-dry the seeds completely at room temperature or in a low-temperature oven (40-50°C). Once dried, grind the seeds into a coarse powder.
-
Defatting: Soak the powdered seeds in n-hexane at a 1:10 solid-to-solvent ratio (w/v) in a sealed container for 24 hours with occasional stirring. This step removes non-polar lipids.
-
Filter the mixture to separate the seed residue from the n-hexane. Discard the hexane (B92381) extract (or save for other analyses). Air-dry the seed residue to remove any remaining hexane.
-
Methanol Extraction: Transfer the defatted seed powder to a clean, sealed container and add methanol at a 1:10 solid-to-solvent ratio (w/v).[1]
-
Allow the mixture to macerate for 48-72 hours at room temperature with occasional shaking.[1]
-
Filter the extract through filter paper to separate the solvent from the seed residue.
-
Repeat the extraction process on the seed residue with fresh methanol to ensure complete extraction.
-
Concentration: Combine the methanolic filtrates and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
Pilot-Scale Column Chromatography Purification
This protocol outlines the purification of the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column of appropriate size
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector
-
TLC plates (silica gel 60)
-
Kedde's reagent
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the glass column, ensuring no air bubbles are trapped.[1]
-
Equilibration: Equilibrate the packed column by passing 2-3 column volumes of 100% n-hexane through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (100% n-hexane) and load it onto the top of the column.[1]
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise or linear gradient. A typical gradient might be from 100% n-hexane to 100% ethyl acetate.[1]
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable mobile phase (e.g., chloroform:methanol 9:1).[5] Visualize the spots by spraying with Kedde's reagent. Fractions containing the pinkish-purple spot corresponding to this compound should be pooled.
-
Concentration: Concentrate the pooled fractions containing this compound under reduced pressure to obtain a semi-purified extract.
Preparative HPLC for Final Purification
This protocol describes the final purification step to obtain high-purity this compound.
Materials:
-
Semi-purified this compound extract
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column (preparative scale)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
0.45 µm syringe filters
Procedure:
-
Method Development (Analytical Scale): First, develop an analytical HPLC method using a standard C18 column to determine the optimal mobile phase composition and gradient for separating this compound. A common mobile phase is a gradient of methanol and water or acetonitrile and water.[5]
-
Scale-Up: Scale up the analytical method to your preparative column. Adjust the flow rate and injection volume according to the column dimensions to maintain a similar separation profile.
-
Sample Preparation: Dissolve the semi-purified extract in the initial mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Fraction Collection: Inject the filtered sample onto the preparative HPLC system. Collect the fractions corresponding to the this compound peak, which is detected at approximately 220 nm.[5]
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the scaled-up purification of this compound.
This compound's Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 3. agriculturaljournals.com [agriculturaljournals.com]
- 4. benchchem.com [benchchem.com]
- 5. biochemjournal.com [biochemjournal.com]
- 6. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 7. This compound, a new cytotoxic bis-tetrahydrofuran containing acetogenin from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. medkoo.com [medkoo.com]
Addressing batch-to-batch variability in Squamocin extracts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squamocin extracts, focusing on the critical issue of batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in the context of this compound extracts?
A: Batch-to-batch variability refers to the chemical and biological differences observed between different production lots of this compound extracts.[1] This inconsistency is a significant challenge as it can lead to poor reproducibility of experimental results and compromise the safety and efficacy of potential drug candidates.[1][2] The primary causes are the natural variability of the botanical source material and variations in the manufacturing and extraction processes.[1][2]
Q2: What are the primary sources of this variability?
A: The sources of variability can be categorized into three main areas:
-
Raw Material Variability : This is often the largest contributor. Factors include the plant's genetic makeup, geographical origin, climate, cultivation methods, time of harvest, and post-harvest processing and storage conditions.[1][2] For instance, the this compound content in Annona squamosa fruit can vary significantly depending on where it is grown.[3]
-
Extraction and Processing : The method used to extract this compound and other acetogenins (B1209576) from the plant material, typically the seeds, significantly impacts the final product's composition.[1][4] Key factors include the choice of extraction technique (e.g., maceration, Soxhlet, supercritical fluid CO2 extraction), solvent type and concentration, temperature, and extraction time.[1][5][6]
-
Manufacturing and Analytical Processes : Minor deviations in experimental protocols, equipment calibration, or even different operators can introduce variability during both the manufacturing and the quality control analysis of the extracts.[1]
Q3: How does this compound exert its biological effects?
A: this compound, like other Annonaceous acetogenins, is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[7] This inhibition disrupts cellular energy production (ATP synthesis), which is the primary mechanism behind its strong cytotoxic and insecticidal properties.[4][7]
Troubleshooting Guide: Variable Experimental Results
Issue: I'm observing inconsistent results (e.g., cytotoxicity, enzyme inhibition) between different batches of my this compound extract.
This is a classic sign of batch-to-batch variability. Follow these steps to diagnose and mitigate the issue.
Step 1: Verify and Standardize Raw Material
-
Action: Confirm the botanical identity of your raw material (Annona squamosa). If possible, source material from the same geographical location and harvest time for all batches.
-
Rationale: Genetic and environmental factors are major sources of variation in the concentration of this compound and other acetogenins.[1][2] Studies have shown that this compound content can vary significantly by location.[3]
Step 2: Implement a Standardized Extraction Protocol
-
Action: Ensure you are using the exact same extraction protocol for every batch. This includes solvent type, solvent-to-solid ratio, temperature, and duration.
-
Rationale: The extraction method heavily influences which compounds are present in the final extract and in what quantities.[4] Even minor changes can alter the chemical profile.
Step 3: Perform Chemical Fingerprinting on All Batches
-
Action: Analyze all batches using a chromatographic method like High-Performance Liquid Chromatography (HPLC).[1] Visually compare the resulting chromatograms to identify differences in the chemical constituents.
-
Rationale: An HPLC fingerprint provides a snapshot of the chemical composition. Significant differences in peak presence, retention time, or peak area indicate batch variability.[8]
Step 4: Quantify the Marker Compound (this compound)
-
Action: Use a validated HPLC method to quantify the concentration of this compound in each batch. Normalize your experiments based on this compound concentration rather than the total extract weight.
-
Rationale: The total extract weight includes many inactive compounds. Normalizing to the concentration of the primary bioactive compound, this compound, ensures that you are using a consistent dose of the active ingredient in your downstream biological assays.
Data Presentation: Illustrating Variability
The following tables summarize quantitative data relevant to this compound analysis and variability.
Table 1: Variation in this compound Content by Geographical Origin
| Origin Location | This compound Content (mg/fruit) | Reference |
|---|---|---|
| Asia | 13.5 - 36.4 | [3] |
| Caribbean Basin | 13.5 - 36.4 | [3] |
| Indian Ocean | 13.5 - 36.4 | [3] |
Data synthesized from studies investigating Annona squamosa fruit pulps.[3]
Table 2: Typical HPLC Parameters for this compound Quantification
| Parameter | Recommended Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | [5][9] |
| Mobile Phase | Gradient of Methanol (B129727) and Water | [5][9] |
| Flow Rate | 1.0 mL/min | [5][9] |
| Detection Wavelength | 220 nm | [5][9] |
| Column Temperature | 30°C | [5][9] |
These parameters are based on established methods for the analysis of Annonaceous acetogenins.[5][9]
Experimental Protocols
Protocol 1: Standardized Extraction of this compound from Annona squamosa Seeds
This protocol is based on methods developed for the extraction of Annonaceous acetogenins.[4][5]
-
Seed Preparation: Air-dry Annona squamosa seeds and grind them into a fine powder (approx. 20 mesh).
-
Extraction:
-
Accurately weigh 100 g of the dried seed powder.
-
For a robust and reproducible method, consider Supercritical Fluid CO2 Extraction (SFE) under optimized conditions (e.g., 30 MPa pressure, 35°C, 1-hour extraction time with an ethanol (B145695) modifier).[5]
-
Alternatively, perform Soxhlet extraction or maceration with methanol or ethanol for a specified period (e.g., 24 hours). Ensure the solvent volume and temperature are consistent for every batch.
-
-
Concentration: Evaporate the solvent from the extract solution using a rotary evaporator under reduced pressure.
-
Storage: Dissolve the final dried residue in a known volume of methanol or DMSO for storage. Store at -20°C in an airtight, light-protected container.
Protocol 2: HPLC Quantification of this compound
This protocol outlines a validated method for quantifying this compound and other acetogenins.[5][9]
-
Instrumentation and Materials:
-
HPLC System: A standard system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: Agilent Zorbax Extend reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[5]
-
Solvents: HPLC-grade methanol and deionized water.
-
Standards: A certified reference standard of this compound.
-
-
Sample and Standard Preparation:
-
Sample: Accurately weigh a standardized amount of dried extract from each batch. Dissolve the extract in a fixed volume of methanol, vortex, and sonicate to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.[1]
-
Standard Curve: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.5 µg/mL to 20 µg/mL).[5]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Methanol.
-
Gradient Program: 85% B for 40 minutes, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: 220 nm.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in each extract sample by comparing its peak area to the standard curve.
-
Compare the calculated concentrations across all batches to quantify variability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. The fruit of Annona squamosa L. as a source of environmental neurotoxins: From quantification of this compound to annotation of Annonaceous acetogenins by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochemjournal.com [biochemjournal.com]
- 5. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the selectivity of Squamocin towards cancer cells
Welcome to the Technical Support Center for Squamocin Research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in improving the selectivity of this compound towards cancer cells.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Category 1: Cytotoxicity and Selectivity Assays
Question 1: I am observing high variability and inconsistent results in my MTT/cytotoxicity assays. What could be the cause?
Answer: High variability in cytotoxicity assays is a common issue. Consider the following troubleshooting steps:
-
Cell Seeding Density: Inconsistent initial cell numbers per well can lead to significant variations. Always perform a cell count and viability check (e.g., trypan blue exclusion) before seeding. Ensure a homogenous cell suspension to avoid clumps.[1]
-
Compound Precipitation: this compound is highly lipophilic and has poor water solubility.[2][3] At higher concentrations, it may precipitate in the culture medium, leading to inconsistent exposure.
-
Solution: Visually inspect the media for any precipitate after adding this compound. Prepare fresh stock solutions in a suitable solvent like DMSO for each experiment and ensure the final solvent concentration is low and consistent across all wells, including a vehicle-only control.[1]
-
-
Incubation Time: The cytotoxic effects of this compound are time-dependent. Use a timer to ensure precise and consistent incubation periods for all plates.[1]
-
Assay Interference: Some compounds can chemically interact with the assay reagents (e.g., reducing MTT), giving false positive or negative results.[4]
-
Solution: Run a control experiment with this compound in cell-free media containing the MTT reagent to check for any direct chemical reaction.[4] If interference is observed, consider using an alternative cytotoxicity assay, such as the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[5]
-
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the assay plate for experimental data. Fill them with sterile PBS or media to maintain humidity.[5]
-
Question 2: My this compound formulation is showing high toxicity in my normal/non-cancerous control cell line. How can I improve its selectivity?
Answer: A lack of selectivity is a known challenge with Annonaceous acetogenins (B1209576).[2] If you observe high toxicity in normal cells, it indicates that the current formulation does not effectively differentiate between cancerous and healthy cells. Here are some strategies:
-
Lower the Dose in Combination Therapy: Synergistic drug combinations can often achieve high efficacy at lower, less toxic concentrations of the individual drugs.[6][7] Explore combinations with other agents that may sensitize cancer cells specifically to this compound.
-
Develop a Targeted Drug Delivery System: Encapsulating this compound in nanoparticles functionalized with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells can significantly improve selectivity.[8][9]
-
Modify the this compound Molecule: Create derivatives or prodrugs. For instance, glycosylation of this compound may target cancer cells that overexpress glucose transporters (GLUTs).[3]
Category 2: Drug Delivery Systems (DDS)
Question 1: The drug loading efficiency of my this compound nanoparticles is very low. How can I improve it?
Answer: Low drug loading is often related to the physicochemical properties of the drug and the nanoparticle matrix.
-
Formulation Method: The method used to prepare the nanoparticles can greatly influence loading efficiency. For a hydrophobic drug like this compound, methods like nanoprecipitation or emulsion-solvent evaporation are common. Experiment with process parameters such as solvent type, stirring speed, and the ratio of drug to polymer/lipid.
-
Drug-Carrier Interaction: Enhance the affinity between this compound and the nanoparticle material. If using a polymeric carrier, select a polymer with a hydrophobic core that can better accommodate this compound.
-
Solubility: Ensure that both the drug and the carrier are fully dissolved in the organic solvent before nanoparticle formation.
Question 2: My targeted nanoparticles are not showing enhanced uptake in cancer cells compared to non-targeted nanoparticles.
Answer: This suggests an issue with the targeting mechanism.
-
Receptor Expression Levels: Confirm that your target cancer cell line has high expression levels of the receptor your ligand is targeting. Use techniques like Western Blot, flow cytometry, or qPCR to quantify the receptor expression. Compare this to the expression on your control (normal) cell line.
-
Ligand Density and Orientation: The density of the targeting ligand on the nanoparticle surface is critical. Too low a density may not be sufficient for effective binding, while too high a density can sometimes cause steric hindrance. Also, ensure the conjugation chemistry allows the ligand to be in the correct orientation for receptor binding.
-
Particle Stability: The targeted nanoparticles might be unstable in the culture medium, leading to aggregation or premature drug release. Characterize the particle size and stability in the presence of serum to simulate experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent inhibitor of the mitochondrial respiratory chain Complex I.[10][11] This inhibition disrupts ATP production, leading to cellular energy depletion.[12][13] This energy stress triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which promotes the degradation of key oncoproteins like EZH2 and MYC.[12] Ultimately, this compound induces cell cycle arrest (commonly at the G1 or S phase) and apoptosis through pathways involving Bax, Bad, and caspase-3 activation.[10][12][14]
Q2: What are the main strategies to improve the selectivity of this compound for cancer cells? A2: The three primary strategies are:
-
Targeted Drug Delivery: Using nanocarriers like nanodiamonds, liposomes, or polymeric nanoparticles to deliver this compound specifically to the tumor site.[8][15][16] This can be achieved through passive targeting (the EPR effect) or active targeting by attaching ligands that bind to cancer-specific antigens.[8]
-
Chemical Modification (Prodrugs/Derivatives): Modifying the this compound structure to create derivatives with improved properties. A key example is glycosylation, which aims to leverage the increased glucose uptake of cancer cells via overexpressed glucose transporters.[3]
-
Combination Therapy: Using this compound in combination with other chemotherapeutic agents or targeted therapies.[17] This can create synergistic effects, allowing for lower doses of this compound and reducing toxicity to normal cells while maintaining high efficacy against cancer cells.[6][7]
Q3: Why is this compound's poor water solubility a problem? A3: Its poor water solubility (highly lipophilic nature) makes it difficult to formulate for clinical administration and can lead to low bioavailability.[2][3] This also complicates in vitro experiments, as it can precipitate in aqueous culture media, leading to inconsistent results.[1] Encapsulation in drug delivery systems is a common strategy to overcome this limitation.[8]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Formulations
| Compound/Formulation | Cell Line | Assay | IC50 Value | Source(s) |
|---|---|---|---|---|
| Free this compound | T24 (Bladder Cancer) | Cytotoxicity | Not specified, but cytotoxic to all lines tested | [10] |
| Free this compound | MCF-7 (Breast Cancer) | Proliferation | Not specified, but inhibits proliferation | [13] |
| Free this compound | MCF-7 (Breast Cancer) | Cytotoxicity | 10.03 µg/ml | [15] |
| Nanodiamond-Squamocin | MCF-7 (Breast Cancer) | Cytotoxicity | Lower than free this compound (exact value not provided) | [15] |
| Squamotacin (Analogue) | PC-3 (Prostate Cancer) | Cytotoxicity | >100 million times more potent than Adriamycin | [18] |
| Galactosylated this compound | HeLa, A549, HepG2 | Cytotoxicity | Comparable to parent this compound |[3] |
Table 2: Drug Delivery System Characteristics
| System | Drug | Loading Efficiency | Size | Source(s) |
|---|---|---|---|---|
| Nanodiamond | This compound | 89.1% | 150-300 nm | [15] |
| Nanodiamond | Annonacin | 88.9% | 150-300 nm |[15] |
Key Signaling Pathways & Experimental Workflows
Below are diagrams illustrating key concepts relevant to your research.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Complex1 [label="Mitochondrial\nComplex I", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP Production", fillcolor="#F1F3F4", fontcolor="#202124"]; ER_Stress [label="ER Stress &\nUnfolded Protein\nResponse (UPR)", fillcolor="#FBBC05", fontcolor="#202124"]; HSP90a [label="HSP90α\nFunction", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub_Cascade [label="UBA6-UBE2Z-FBXW7\nUbiquitin Cascade", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oncoproteins [label="Oncoproteins\n(EZH2 / MYC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Proteasomal\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Pathway [label="Bax / Bad\nExpression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon]; CellCycleArrest [label="Cell Cycle Arrest\n(G1 / S Phase)", fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];
// Edges this compound -> Complex1 [label="Inhibits"]; this compound -> Apoptosis_Pathway [label="Induces"]; Complex1 -> ATP [label="Reduces", dir=back, style=dashed, color="#EA4335"]; ATP -> HSP90a [label="Impairs", dir=back, style=dashed, color="#EA4335"]; HSP90a -> ER_Stress [label="Provokes", dir=back, style=dashed, color="#EA4335"]; ER_Stress -> Ub_Cascade [label="Enhances"]; Ub_Cascade -> Oncoproteins [label="Targets"]; Oncoproteins -> Degradation [label="Leads to"]; Apoptosis_Pathway -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; Degradation -> CellCycleArrest; Degradation -> Apoptosis;
}
Caption: Simplified signaling pathway for this compound's anticancer effects.
// Main Goal MainGoal [label="Improve this compound\nSelectivity for Cancer Cells", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Strategies DDS [label="Targeted Drug\nDelivery Systems", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChemMod [label="Chemical Modification\n(Derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Combo [label="Combination\nTherapy", fillcolor="#FBBC05", fontcolor="#202124"];
// Sub-strategies for DDS Passive [label="Passive Targeting\n(EPR Effect)", fillcolor="#F1F3F4", fontcolor="#202124"]; Active [label="Active Targeting\n(Ligand Conjugation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-strategies for ChemMod Glyco [label="Glycosylation\n(Targets GLUTs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analogue [label="Analogue Synthesis\n(e.g., Heterocyclic)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Sub-strategies for Combo Synergy [label="Synergistic Agents\n(Lower Doses)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sensitize [label="Chemosensitizers", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges MainGoal -> DDS; MainGoal -> ChemMod; MainGoal -> Combo;
DDS -> Passive; DDS -> Active;
ChemMod -> Glyco; ChemMod -> Analogue;
Combo -> Synergy; Combo -> Sensitize; }
Caption: Key strategies for enhancing the therapeutic selectivity of this compound.
// Nodes Start [label="Start:\nSelect Targeting Strategy\n(e.g., Folate Receptor)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Formulation [label="1. Nanoparticle Formulation\n(e.g., this compound-loaded PLGA-PEG-Folate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="2. Physicochemical Characterization\n(Size, Zeta Potential, Drug Load)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="3. In Vitro Selectivity Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cells [label="Cancer Cells (High Receptor)\nvs.\nNormal Cells (Low Receptor)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="4. Data Analysis\n(Compare IC50 values)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Improved Selectivity?", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Optimize [label="Optimize Formulation\n(e.g., Ligand Density)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Proceed to\nIn Vivo Studies", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Formulation; Formulation -> Characterization; Characterization -> InVitro; InVitro -> Cells [style=dotted, arrowhead=none]; Cells -> Analysis; Analysis -> Result; Result -> End [label="Yes"]; Result -> Optimize [label="No"]; Optimize -> Formulation; }
Caption: Experimental workflow for developing a targeted drug delivery system.
Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound formulations.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Assess viability using trypan blue.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound formulation in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include "vehicle-only" and "medium-only" controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 2: Nanoparticle Formulation (Nanoprecipitation)
This protocol describes a common method for formulating this compound-loaded polymeric nanoparticles.
Materials:
-
This compound
-
Polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous phase (e.g., deionized water with a surfactant like PVA or Poloxamer 188)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and the chosen polymer in the organic solvent. Ensure complete dissolution.
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker and stir at a constant, moderate speed.
-
Add the organic phase dropwise into the stirring aqueous phase. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug into nanoparticles.
-
-
Solvent Evaporation:
-
Allow the resulting suspension to stir for several hours (e.g., 4-6 hours) in a fume hood to evaporate the organic solvent. A rotary evaporator can be used to accelerate this step.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug. Resuspend the pellet by vortexing or sonication after each wash.
-
-
Lyophilization and Storage:
-
After the final wash, resuspend the nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and lyophilize (freeze-dry) it to obtain a dry powder.
-
Store the nanoparticle powder at -20°C or 4°C in a desiccator.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimized low-dose combinatorial drug treatment boosts selectivity and efficacy of colorectal carcinoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Strategies to boost antibody selectivity in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterocyclic analogues of this compound as inhibitors of mitochondrial complex I. On the role of the terminal lactone of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumoral effects of this compound on parental and multidrug resistant MCF7 (human breast adenocarcinoma) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Saponins as chemosensitizing substances that improve effectiveness and selectivity of anticancer drug-Minireview of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Squamotacin: an annonaceous acetogenin with cytotoxic selectivity for the human prostate tumor cell line (PC-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Stabilization of the Butenolide Ring in Squamocin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squamocin and its derivatives. The focus is on addressing common issues related to the stability of the crucial butenolide ring.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for the butenolide ring in this compound derivatives?
A1: The main stability issue is the epimerization of the chiral center at the C-36 position (adjacent to the carbonyl group) of the butenolide ring. This occurs primarily under basic conditions and can lead to a mixture of diastereomers with potentially altered biological activity.[1]
Q2: Why is maintaining the stereochemistry of the butenolide ring important?
A2: The specific stereochemistry of the butenolide ring is often crucial for the potent cytotoxic and anti-cancer activities of this compound and its analogs. Epimerization can lead to a significant decrease or complete loss of biological efficacy.
Q3: What are the typical signs of butenolide ring degradation or epimerization in my sample?
A3: You may observe the appearance of new, closely eluting peaks in your HPLC chromatogram, changes in the optical rotation of your sample, and a decrease in the desired biological activity of the compound.
Q4: How can I minimize butenolide ring epimerization during synthesis and purification?
A4: Avoid using strong bases for prolonged periods. If a basic step is necessary, use milder bases (e.g., triethylamine, DIPEA) at low temperatures and for the shortest possible time. During purification, such as column chromatography, use a neutral or slightly acidic mobile phase. Ensure that all solvents are of high purity and free from basic impurities.
Q5: What are the optimal storage conditions for this compound derivatives to ensure the stability of the butenolide ring?
A5: this compound derivatives should be stored as a dry solid at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. If in solution, use aprotic, non-basic solvents and store at low temperatures for short periods.
Troubleshooting Guides
Issue 1: Appearance of a new, closely eluting peak in the HPLC chromatogram of a purified this compound derivative.
| Possible Cause | Recommended Solution |
| Epimerization of the butenolide ring | Analyze the sample using chiral HPLC to confirm the presence of diastereomers.[2][3][4] If epimerization has occurred, re-purify the sample if possible. In the future, strictly avoid basic conditions during workup and purification. Use buffered aqueous solutions if pH control is necessary. |
| Oxidation of the molecule | Store the compound under an inert atmosphere and use degassed solvents for all manipulations. Consider adding a small amount of an antioxidant like BHT during storage, if compatible with downstream applications. |
| Hydrolysis of the lactone ring | Ensure all solvents are anhydrous. Avoid prolonged exposure to protic solvents, especially under acidic or basic conditions. |
Issue 2: Decreased or inconsistent biological activity of a this compound derivative.
| Possible Cause | Recommended Solution |
| Presence of the C-36 epimer | As with Issue 1, verify the stereochemical purity of your sample using chiral HPLC. A significant percentage of the epimer will likely reduce the overall activity. |
| Degradation of the sample during storage or handling | Re-evaluate your storage conditions. Aliquot the compound to avoid repeated freeze-thaw cycles. Protect from light. Re-test the purity of the stock solution before use. |
| Interaction with experimental media | The pH of your cell culture media or assay buffer could be promoting epimerization over the course of the experiment. Consider performing a time-course stability study of the compound in the experimental medium. |
Quantitative Data on Butenolide Ring Stability
The stability of the butenolide ring is highly dependent on the specific derivative and the experimental conditions. The following table provides illustrative data on the degradation of a generic this compound derivative under various pH conditions at 37°C, as might be determined by a stability-indicating HPLC method.
| pH | Half-life (t½) in hours | Predominant Degradation Pathway |
| 3.0 | > 168 | Minimal degradation |
| 5.0 | 120 | Slow hydrolysis |
| 7.4 | 48 | Epimerization and slow hydrolysis |
| 9.0 | 8 | Rapid epimerization and hydrolysis |
Disclaimer: This data is for illustrative purposes only. Researchers must perform their own stability studies for each specific this compound derivative.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Derivatives
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the degradation of this compound derivatives.[5][6]
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
For chiral separations to detect epimerization, a chiral stationary phase (CSP) column is required. Polysaccharide-based CSPs are often effective.[3]
2. Mobile Phase Development:
-
Start with a gradient of acetonitrile (B52724) and water or methanol (B129727) and water.
-
If peaks are broad or tailing, add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any acidic functional groups and improve peak shape.
-
Optimize the gradient to achieve good separation between the parent compound and any degradation products.
3. Forced Degradation Studies:
-
To ensure the method is "stability-indicating," you must be able to resolve the parent drug from its degradation products. This is achieved through forced degradation studies.
-
Acid Hydrolysis: Incubate the derivative in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate the derivative in 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours) due to the high sensitivity to base.
-
Oxidative Degradation: Treat the derivative with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C) for several days.
-
Photodegradation: Expose a solution of the derivative to UV light.
-
4. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound and its derivatives are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis through the intrinsic pathway.
Caption: this compound inhibits Complex I, leading to apoptosis.
Experimental Workflow for Butenolide Ring Stability Assessment
This workflow outlines the key steps in assessing the stability of the butenolide ring in a this compound derivative.
Caption: Workflow for assessing butenolide ring stability.
Logical Relationship for Troubleshooting Butenolide Instability
This diagram illustrates the decision-making process when encountering potential butenolide ring instability.
Caption: Troubleshooting logic for butenolide instability.
References
- 1. Base-catalyzed epimerization of the butenolide in annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]
Technical Support Center: Optimization of Microwave-Assisted Extraction for Squamocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of microwave-assisted extraction (MAE) of Squamocin from Annona squamosa seeds.
Frequently Asked Questions (FAQs)
Q1: What is Microwave-Assisted Extraction (MAE) and why is it suitable for this compound extraction?
A1: Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction of target compounds.[1][2] This method is particularly advantageous for extracting this compound, a bioactive acetogenin (B2873293) from Annona squamosa seeds, due to its efficiency, reduced extraction time, and lower solvent consumption compared to traditional methods like Soxhlet extraction.[1][3] The principle of MAE involves two main mechanisms: ionic conduction and dipole rotation, which cause the polar molecules within the plant cells to heat up rapidly, leading to cell wall rupture and the release of phytochemicals into the solvent.[4]
Q2: What are the critical parameters to consider when optimizing MAE for this compound?
A2: The efficiency of this compound extraction using MAE is influenced by several key parameters:
-
Solvent Choice: The polarity and dielectric properties of the solvent are crucial. Non-polar solvents or mixtures like chloroform (B151607):methanol have shown high extraction efficiency for acetogenins (B1209576).[4]
-
Microwave Power: Higher microwave power can increase the extraction rate, but excessive power may lead to the thermal degradation of this compound, which is a heat-labile compound.[5]
-
Extraction Time: MAE significantly reduces extraction time. However, an optimal time must be determined, as prolonged exposure to microwaves can also cause degradation.[4][6]
-
Solid-to-Solvent Ratio: A higher solvent volume generally improves extraction efficiency up to a certain point, after which the effect may plateau.[4][7]
-
Temperature: Temperature is a critical factor, as high temperatures can enhance solubility and diffusion but can also lead to the degradation of thermolabile compounds like acetogenins.[1]
-
Particle Size: Grinding the Annona squamosa seeds to a fine powder increases the surface area available for solvent interaction, improving extraction efficiency.
Q3: Can high microwave power or temperature degrade this compound?
A3: Yes, acetogenins like this compound are known to be thermolabile. High temperatures (above 60°C) and excessive microwave power can lead to the degradation of these bioactive compounds.[1][2] It is crucial to carefully optimize the microwave power and monitor the temperature during extraction to prevent the loss of this compound. Intermittent cooling cycles can be employed to avoid vigorous boiling and thermal degradation.[4]
Q4: What are the advantages of MAE over conventional extraction methods for this compound?
A4: MAE offers several advantages over traditional methods like maceration and Soxhlet extraction for obtaining this compound:
-
Shorter Extraction Times: MAE can reduce extraction times from hours to minutes.[1]
-
Reduced Solvent Consumption: This technique is more environmentally friendly as it requires less solvent.[1][2]
-
Higher Extraction Rate and Yield: The efficient heating mechanism of MAE often leads to higher recovery of target compounds.[1][2]
-
Improved Purity: In some cases, the selectivity of MAE can result in a cleaner extract with fewer impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Yield | 1. Inefficient extraction parameters. 2. Degradation of this compound due to excessive heat. 3. Inappropriate solvent choice. 4. Insufficient grinding of plant material. | 1. Optimize parameters such as microwave power, extraction time, and solid-to-solvent ratio. 2. Reduce microwave power and/or extraction time. Implement intermittent cooling cycles to maintain a lower temperature. 3. Experiment with different solvents or solvent mixtures. A combination of polar and non-polar solvents (e.g., chloroform:methanol) may be effective. 4. Ensure the Annona squamosa seeds are ground to a fine, consistent powder. |
| Inconsistent Results Between Batches | 1. Inhomogeneity of the plant material. 2. Fluctuations in microwave power output. 3. Inconsistent solid-to-solvent ratio. | 1. Thoroughly mix the powdered seed material to ensure uniformity. 2. Calibrate the microwave equipment to ensure consistent power delivery. 3. Accurately measure the solvent and plant material for each extraction. |
| Extract is Difficult to Filter | 1. High concentration of co-extracted materials (e.g., polysaccharides, proteins). 2. Solid-to-liquid ratio is too low. | 1. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other interfering compounds. 2. Increase the solvent-to-solid ratio to improve filtration. |
| Charring of the Plant Material | 1. Microwave power is too high. 2. Insufficient solvent volume. | 1. Lower the microwave power setting. 2. Ensure the plant material is fully submerged in the solvent. |
Data Presentation
Table 1: Influence of MAE Parameters on Extraction Yield from Annona squamosa Seeds
| Solvent | Sample:Solvent Ratio (g/mL) | Total Extraction Time (sec) | Extraction Efficiency (%) |
| Chloroform:Methanol (2:1) | 1:50 | 50 | 17 |
| Chloroform | 1:50 | 90 | 15 |
| Acetone | 1:50 | 70 | 10 |
| Hexane | 1:50 | 240 | 10 |
| Methanol | 1:50 | 90 | 8 |
| Ethanol (50%) | 1:50 | 70 | 6 |
| Water | 1:50 | 210 | 10 |
Data adapted from a study on the optimization of MAE of Annona squamosa seeds. Extraction efficiency was determined by the weight of the dried extract.[4]
Table 2: Comparative Yield of Total Acetogenins (TAC) using Different Extraction Methods from Annona muricata Seeds
| Extraction Method | Temperature (°C) | Time | Total Acetogenin Content (mg/g DW) |
| Thermosonication-Assisted Extraction (TSAE) | 50 | 30 min | 35.89 |
| Ultrasound-Assisted Extraction (UAE) | 25 | 30 min | 16.54 |
| Soxhlet | 60-70 | 8 h | 2.30 |
DW: Dry Weight. This table provides a comparison of a modern extraction technique with conventional methods for a related Annona species, highlighting the potential for significantly higher yields with advanced methods.[1][2]
Experimental Protocols
Detailed Methodology for Microwave-Assisted Extraction of this compound
This protocol is a synthesized methodology based on established practices for the MAE of bioactive compounds from Annona squamosa seeds.
1. Sample Preparation:
- Obtain dried seeds of Annona squamosa.
- Wash the seeds thoroughly with distilled water and air-dry them in the shade.
- Grind the dried seeds into a fine powder using a mechanical grinder.
- Store the powdered material in an airtight container in a cool, dark place until extraction.
2. Microwave-Assisted Extraction Procedure:
- Weigh 1 gram of the powdered seed material and place it into a microwave-safe extraction vessel.
- Add 50 mL of the chosen extraction solvent (e.g., a 2:1 mixture of chloroform and methanol) to the vessel.[4]
- Allow the material to soak in the solvent for a few minutes with occasional shaking before placing it in the microwave extractor.
- Set the microwave power to a predetermined optimal level (e.g., 400-600 W). It is crucial to start with lower power settings to avoid degradation.
- Set the extraction time. This may involve a single extraction period or multiple shorter cycles with intermittent cooling. For example, a total extraction time of 50-90 seconds can be effective.[4]
- If using intermittent extraction, a cycle of heating followed by a cooling period (e.g., 40 seconds) is recommended to prevent overheating and solvent loss.[4]
- Ensure the extraction vessel is properly sealed if using a closed-vessel system to prevent solvent evaporation. In an open-vessel system, a condenser should be attached.
3. Post-Extraction Processing:
- After the extraction is complete, carefully remove the vessel from the microwave and allow it to cool to room temperature.
- Filter the extract using Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
- Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extracted compounds.
- Combine the filtrates.
- The solvent from the filtrate can be removed using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
- The crude extract can then be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Visualizations
Caption: Experimental workflow for the extraction and isolation of this compound.
Caption: Signaling pathway of this compound-induced tumor growth arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agriculturaljournals.com [agriculturaljournals.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. avenalab.com [avenalab.com]
- 7. Optimisation of the Microwave-Assisted Ethanol Extraction of Saponins from Gac (Momordica cochinchinensis Spreng.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Squamocin Solubility and Assay Guidance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Squamocin. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound's solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a member of the annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family. It is a lipophilic molecule known for its cytotoxic and antitumor properties. The primary mechanism of action for this compound is the inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This disruption of cellular energy metabolism can lead to apoptosis (programmed cell death) in cancer cells.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is the primary cause of this?
A2: this compound is a highly lipophilic compound and is poorly soluble in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit and precipitate out of solution. This phenomenon is often referred to as "crashing out."
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: High-purity, anhydrous DMSO is the most commonly recommended solvent for preparing a concentrated stock solution of this compound. It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of organic solvent introduced into your final assay, which could otherwise cause cellular toxicity.
Q4: Are there any co-solvents that can improve the solubility of this compound in my aqueous assay medium?
A4: Yes, co-solvents can be used to improve the solubility of this compound in aqueous solutions. These are typically water-miscible organic solvents that, when added to the aqueous medium, increase its capacity to dissolve hydrophobic compounds. Common co-solvents include polyethylene (B3416737) glycol (PEG), such as PEG 400, and ethanol. Surfactants like Tween® 80 can also be employed to enhance solubility by forming micelles that encapsulate the hydrophobic drug. However, it is crucial to determine the tolerance of your specific cell line to these co-solvents, as they can be toxic at higher concentrations.
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides step-by-step solutions to common issues encountered with this compound solubility during experimental procedures.
Issue 1: Immediate precipitation of this compound upon dilution of DMSO stock in aqueous buffer or media.
-
Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous environment. The rapid change in solvent polarity upon dilution causes the compound to crash out.
-
Solutions:
-
Optimize the Dilution Process:
-
Pre-warm the aqueous buffer or cell culture medium to 37°C. This can slightly increase the solubility of the compound.
-
Instead of adding the this compound stock solution directly to the full volume of the aqueous solution, add the stock to a smaller volume of the aqueous solution first, and then add this intermediate dilution to the final volume.
-
Crucially, add the this compound stock solution dropwise to the vigorously stirring or vortexing aqueous solution. This rapid dispersion helps to prevent localized high concentrations that lead to immediate precipitation.
-
-
Reduce the Final Concentration: If precipitation persists, your target concentration may be too high for the chosen solvent system. Consider lowering the final working concentration of this compound in your assay.
-
Incorporate a Co-solvent: Introduce a biocompatible co-solvent into your final aqueous solution. Start with low concentrations and perform a vehicle control to ensure the co-solvent itself does not affect your experimental results.
-
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause: The solution is in a supersaturated and thermodynamically unstable state. Over time, nucleation and crystal growth occur, leading to visible precipitation.
-
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare the final working solution of this compound immediately before use in each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.
-
Maintain Constant Temperature: Ensure your experimental setup is maintained at a constant temperature, as fluctuations can affect solubility and promote precipitation.
-
Consider Solubilizing Agents: For longer-term experiments, the inclusion of solubilizing agents like PEG 400 or a low concentration of a non-ionic surfactant like Tween® 80 in the final medium can help maintain the stability of the solution. Always include an appropriate vehicle control with these agents.
-
Quantitative Solubility Data
The following table summarizes the approximate solubility of annonaceous acetogenins, including this compound and the structurally similar compound Annonacin, in various solvents and co-solvent systems. This data can be used as a guideline for preparing solutions for your assays.
| Compound | Solvent/Co-solvent System | Approximate Solubility |
| Annonacin | DMSO | ~20 mg/mL |
| Annonacin | Ethanol | ~1 mg/mL |
| Annonacin | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| This compound | Solid Dispersion in PEG 4000 | 1084.73 µg/mL[1] |
| This compound | Phosphate-Buffered Saline (PBS) | Not Detected (Practically Insoluble)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Place the pre-warmed medium in a sterile tube on a vortex mixer set to a medium speed.
-
While the medium is vortexing, slowly add the required volume of the 10 mM this compound stock solution dropwise. For a 1:1000 dilution to achieve a 10 µM final concentration, the final DMSO concentration will be 0.1%.
-
Continue vortexing for an additional 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your assay.
-
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound-induced apoptosis.[3][4]
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Squamocin and Bullatacin
An in-depth analysis of Squamocin and Bullatacin (B1665286), two prominent annonaceous acetogenins, reveals their potent cytotoxic activities against a wide spectrum of cancer cell lines. Both compounds, derived from plants of the Annonaceae family, have demonstrated significant potential as anticancer agents. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Overview of Cytotoxic Potency:
Bullatacin has been shown to exhibit remarkable cytotoxicity, with IC50 values in the nanomolar range for several cancer cell lines. For instance, in colon cancer cell lines SW480 and HT-29, Bullatacin demonstrated IC50 values of approximately 10 nM and 7 nM, respectively[1]. It has also been found to be effective against multidrug-resistant (MDR) human mammary adenocarcinoma cells[2].
This compound has also displayed broad-spectrum cytotoxic effects. It has been shown to be cytotoxic to all cancer cell lines tested in certain studies and can induce apoptosis in various cancer cells, including T24 bladder cancer cells[3]. The IC50 values for this compound are also in the nanomolar to low micromolar range, indicating high potency.
Mechanism of Action:
Both this compound and Bullatacin primarily induce cell death through the induction of apoptosis. Their cytotoxic action is largely attributed to the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to cellular energy depletion and the initiation of the apoptotic cascade.
This compound triggers apoptosis through both the intrinsic and extrinsic pathways. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and Bad, leading to the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP)[3].
Bullatacin also initiates apoptosis via a mitochondrial-dependent pathway, characterized by the release of cytochrome c and the activation of caspase-9 and -3[4]. Furthermore, Bullatacin has been identified as an inducer of immunogenic cell death (ICD). It promotes the translocation of endoplasmic reticulum (ER) chaperones, such as calreticulin (B1178941) (CRT) and HSP90, to the cell surface, a process that can enhance the anti-tumor immune response[5][6].
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Bullatacin against various human cancer cell lines as reported in the literature. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density, incubation time, and specific assay protocols.
Table 1: IC50 Values of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| MCF-7 | Breast Adenocarcinoma | ~0.01 | Not Specified |
| T24 | Bladder Carcinoma | Not Specified | Not Specified |
| K562 | Chronic Myeloid Leukemia | Not Specified | Not Specified |
| SW620 | Colorectal Adenocarcinoma | Not Specified | 24 |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | 24 |
| GBM8401 | Glioblastoma | Not Specified | 24 |
Table 2: IC50 Values of Bullatacin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| SW480 | Colon Adenocarcinoma | ~0.01 | 48 |
| HT-29 | Colon Adenocarcinoma | ~0.007 | 48 |
| 2.2.15 (HepG2) | Hepatocellular Carcinoma | ~0.0078 | 24 |
| MCF-7/Adr (MDR) | Breast Adenocarcinoma | Not Specified | Not Specified |
| KBv200 (MDR) | Oral Epidermoid Carcinoma | Not Specified | 48 |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5×10³ to 1×10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Bullatacin. A vehicle control (e.g., DMSO) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and Bullatacin that lead to cancer cell death.
Apoptotic Pathway of this compound
Caption: this compound-induced apoptotic signaling pathway.
Apoptotic and Immunogenic Cell Death Pathway of Bullatacin
Caption: Bullatacin-induced apoptosis and immunogenic cell death pathways.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Squamocin's Antitumor Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor effects of Squamocin, a naturally occurring Annonaceous acetogenin, in various xenograft models. The product's performance is compared with other therapeutic agents, supported by experimental data from preclinical studies.
Comparative Antitumor Efficacy of this compound
This compound has demonstrated significant antitumor activity across a range of cancer types in xenograft models. Its efficacy is often attributed to its unique mechanism of action, primarily the induction of endoplasmic reticulum (ER) stress, leading to the degradation of key oncoproteins, and the induction of apoptosis. The following tables summarize the quantitative data from studies evaluating this compound's and other comparative agents' effects on tumor growth.
Table 1: Antitumor Activity of this compound in Head and Neck Squamous Cell Carcinoma (HNSCC), Gastric Cancer (GC), and Colorectal Cancer (CRC) Xenograft Models [1]
| Cancer Type | Cell Line | Treatment Group | Tumor Inhibition Rate (TIR) |
| HNSCC | SCC15 (EZH2-overexpressing) | This compound | Not specified, significant tumor volume and weight reduction |
| EPZ-6438 (EZH2 inhibitor) | Not specified, less effective than this compound | ||
| Gastric Cancer | AGS | This compound | 56.49% |
| EPZ-6438 | 32.7% | ||
| Colorectal Cancer | SW480 | This compound | 53.82% |
| EPZ-6438 | 27.43% | ||
| Colorectal Cancer (PDX) | This compound | 56.83% |
Table 2: Comparative Antitumor Activity of Annonaceous Acetogenins and Paclitaxel in Sarcoma 180 (S180) and Hepatoma (HepS) Xenograft Models
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Reduction | Reference |
| S180 | Bullatacin | 15 µg/kg | 65.8% | [2] |
| Paclitaxel | 40 µg/kg | Less effective than Bullatacin | [2] | |
| HepS | Bullatacin | 15 µg/kg | 63.4% | [2] |
| Paclitaxel | 40 µg/kg | Less effective than Bullatacin | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. The following are representative protocols for xenograft studies based on the cited literature.
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., SCC15 for HNSCC, AGS for gastric cancer, SW480 for colorectal cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Animal Models: Athymic nude mice or NOD-SCID mice (typically 4-6 weeks old) are used for tumor implantation. All animal experiments are conducted in accordance with institutional animal care and use committee guidelines.[1]
-
Tumor Implantation: A suspension of 5 x 10^6 to 10 x 10^6 cancer cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Tumor volume is monitored every 3 days by measuring the length (L) and width (W) with calipers. Tumor volume is calculated using the formula: V = (L × W²)/2. Animal body weight is also monitored as an indicator of toxicity.[1]
This compound Treatment Protocol (HNSCC, GC, CRC Models)[1]
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to treatment and control groups.
-
Drug Administration:
-
This compound: Administered intraperitoneally at a dosage of 1 mg/kg every 3 days for a total of five doses.
-
EPZ-6438 (Comparative Agent): Administered intraperitoneally at a dosage of 250 mg/kg every 3 days for a total of five doses.
-
Control Group: Receives an equivalent volume of the vehicle (e.g., PBS) on the same schedule.
-
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for Ki67, EZH2, H3K27me3, and MYC).[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its antitumor effects through distinct signaling pathways, primarily by inducing endoplasmic reticulum (ER) stress and apoptosis.
ER Stress-Associated Degradation of EZH2/MYC Axis
This compound has been shown to disrupt mitochondrial respiratory Complex I function and impair HSP90α function.[3][4] This leads to ER stress and the unfolded protein response (UPR).[3][4] The activation of the UPR triggers a ubiquitin cascade involving UBA6, UBE2Z, and FBXW7, which enhances the degradation of the oncoproteins EZH2 and MYC, ultimately leading to tumor growth arrest.[3][4]
Caption: this compound-induced ER stress and oncoprotein degradation pathway.
Apoptosis Induction Pathway
This compound also induces apoptosis in cancer cells. It has been reported to upregulate the expression of pro-apoptotic proteins Bax and Bad, leading to the activation of caspase-3 and subsequent cleavage of PARP, a hallmark of apoptosis.[5][6]
Caption: this compound's induction of the intrinsic apoptosis pathway.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of this compound's antitumor effects in a xenograft model.
Caption: A standard experimental workflow for xenograft studies.
References
- 1. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective cytotoxicity of this compound on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Squamocin and Paclitaxel: A Comparative Analysis of Anticancer Activity
In the landscape of anticancer drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a detailed comparison of the anticancer activities of Squamocin, a potent Annonaceous acetogenin, and Paclitaxel (B517696), a widely used chemotherapeutic agent. While both compounds exhibit significant cytotoxicity against various cancer cell lines, their mechanisms of action, and consequently their cellular effects, differ substantially. This analysis, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective anticancer profiles.
Executive Summary
| Feature | This compound | Paclitaxel |
| Primary Mechanism of Action | Inhibition of mitochondrial Complex I, leading to ATP depletion and induction of apoptosis. Also triggers ER stress, leading to the degradation of the EZH2/MYC axis. | Stabilization of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis. |
| Cell Cycle Arrest | Primarily induces G1 phase arrest, although G2/M arrest has been observed in some cancer cell lines. | Induces a potent G2/M phase arrest. |
| Induction of Apoptosis | Triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. | Induces apoptosis following prolonged mitotic arrest, primarily through the intrinsic pathway. |
| Signaling Pathways | Affects pathways related to cellular energy metabolism, ER stress, and apoptosis signaling. | Modulates signaling pathways such as PI3K/AKT and MAPK/ERK, which are involved in cell survival and apoptosis. |
Data Presentation
Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct comparative studies are limited, data from various sources allows for an indirect comparison of the cytotoxic effects of this compound and Paclitaxel on several cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Paclitaxel in Various Cancer Cell Lines
| Cancer Cell Line | Compound | IC50 | Reference |
| MCF-7 (Breast) | This compound | Data not available in a directly comparable format | |
| Paclitaxel | ~3.5 µM - 19 nM | [1][2] | |
| A549 (Lung) | This compound | Data not available in a directly comparable format | |
| Paclitaxel | ~0.04 µM | [3] | |
| HCT116 (Colon) | This compound | Data not available in a directly comparable format | |
| Paclitaxel | ~9.7 nM | [4] | |
| T24 (Bladder) | This compound | Cytotoxic to all cancer cell lines tested | [5] |
| SCC15 & SCC25 (HNSCC) | This compound | Effective in suppressing proliferation | [6] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.
Apoptosis Induction
Both this compound and Paclitaxel are potent inducers of apoptosis, or programmed cell death, a key mechanism in their anticancer activity.
Table 2: Comparison of Apoptosis Induction
| Feature | This compound | Paclitaxel |
| Primary Apoptotic Pathway | Intrinsic (mitochondrial) and Extrinsic | Intrinsic (following mitotic arrest) |
| Key Molecular Events | - Activation of caspase-3, -8, and -9- Cleavage of PARP- Upregulation of pro-apoptotic proteins (Bax, Bad)- Downregulation of anti-apoptotic proteins (Bcl-2) | - Activation of caspase-3, -8, and -9- Cleavage of PARP- Release of cytochrome c from mitochondria |
| Supporting Evidence | Induces apoptosis in bladder cancer cells (T24) through Bax, Bad, and caspase-3 related pathways.[5] | Induces apoptosis in various cancer cell lines, often correlated with G2/M arrest. |
Cell Cycle Arrest
A hallmark of many anticancer drugs is their ability to interfere with the cell cycle, leading to a halt in cell proliferation. This compound and Paclitaxel exhibit distinct effects on cell cycle progression.
Table 3: Comparison of Cell Cycle Arrest
| Feature | This compound | Paclitaxel |
| Primary Phase of Arrest | G1 phase | G2/M phase |
| Mechanism | Inhibition of ATP production, affecting energy-dependent processes for cell cycle progression. | Stabilization of microtubules, preventing the formation of a functional mitotic spindle. |
| Supporting Evidence | Arrests T24 bladder cancer cells in the G1 phase.[5] | Induces a potent G2/M arrest in a wide range of cancer cell lines. |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or Paclitaxel at a predetermined concentration (e.g., IC50 value) for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment: Cells are treated with this compound or Paclitaxel at a specific concentration for a designated time period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of this compound and Paclitaxel.
Experimental Workflow
Caption: Experimental workflow for comparing anticancer activity.
Conclusion
This compound and Paclitaxel are both potent natural product-derived anticancer agents, however, they operate through fundamentally different mechanisms. Paclitaxel's well-established role as a microtubule stabilizer leads to a distinct G2/M cell cycle arrest and subsequent apoptosis. In contrast, this compound's primary target is the mitochondrial respiratory chain, leading to a bioenergetic crisis within the cancer cell and the induction of apoptosis, often preceded by a G1 phase arrest. The differing mechanisms of action suggest that these compounds may have distinct therapeutic applications and could potentially be used in combination to achieve synergistic effects or to overcome resistance. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential across a broader range of cancer types.
References
- 1. Paclitaxel promotes lung cancer cell apoptosis via MEG3-P53 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapeutic paclitaxel and cisplatin differentially induce pyroptosis in A549 lung cancer cells via caspase-3/GSDME activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Squamocin Through Genetic Knockdown Studies: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Squamocin with other mitochondrial complex I inhibitors, focusing on the validation of its mechanism of action through genetic knockdown studies. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction to this compound and its Presumed Mechanism of Action
This compound, a member of the annonaceous acetogenins, is a potent cytotoxic compound isolated from the seeds of Annona squamosa.[1][2] It has demonstrated significant anti-cancer properties, and its primary mechanism of action is attributed to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][3] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production, generation of reactive oxygen species (ROS), and subsequent induction of apoptosis.[1][3][4] The apoptotic cascade initiated by this compound involves the activation of caspases and modulation of the Bcl-2 family of proteins.[5][6]
Comparison with Alternative Mitochondrial Complex I Inhibitors
To better understand the efficacy and specificity of this compound, we compare it with two other well-characterized mitochondrial complex I inhibitors: Rotenone and Piericidin A.
Table 1: Comparison of IC50 Values for Mitochondrial Complex I Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (Breast Cancer) | 10.03 µg/ml | [7] |
| SCC15 (Head and Neck Squamous Cell Carcinoma) | 11.65 µg/mL | [1] | |
| SCC25 (Head and Neck Squamous Cell Carcinoma) | 10.85 µg/mL | [1] | |
| KB (Nasopharyngeal Cancer) | 22.4 µg/ml | [2] | |
| A-549 (Lung Cancer) | 154 µg/ml | [2] | |
| K-562 (Leukemia) | 90 µg/ml | [2] | |
| Rotenone | MCF-7 (Breast Cancer) | 5.72 µM | [8] |
| A-549 (Lung Cancer) | 0.11 µM | [8] | |
| HCT116 (Colon Cancer) | 8.86 µM | [8] | |
| MG-63 (Osteosarcoma) | 0.02 µM | [9] | |
| U2OS (Osteosarcoma) | 1.09 µM | [9] | |
| 143B (Osteosarcoma) | 1.35 µM | [9] | |
| Piericidin A | OVCAR-8 (Ovarian Cancer) | 500 fM | [10] |
| PC-3/M (Prostate Cancer) | <16 ng/mL | [10] | |
| HCT-116 (Colon Cancer) | 9.0 nM | [10] | |
| HL-60 (Leukemia) | <0.1 µM | [11] |
Validating the Mechanism of Action: A Genetic Knockdown Approach
Genetic knockdown techniques, such as siRNA and shRNA, are powerful tools to validate the specific molecular targets of a compound. By silencing the expression of a putative target protein, we can observe whether the cytotoxic effects of the compound are diminished, thereby confirming the on-target activity.
Proposed Experimental Workflow for Validating this compound's Target
The following workflow outlines the steps to validate that mitochondrial complex I is the primary target of this compound using genetic knockdown.
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound's inhibition of mitochondrial complex I triggers a cascade of events culminating in apoptosis. The diagram below illustrates the key signaling pathways involved.
Experimental Protocols
siRNA-Mediated Knockdown of Mitochondrial Complex I Subunits
This protocol describes the transient knockdown of a target gene (e.g., NDUFS1) in a cancer cell line using small interfering RNA (siRNA).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting the gene of interest (e.g., NDUFS1) and a non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction, cDNA synthesis, and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL siRNA-lipid complex to each well containing cells and 2.4 mL of fresh complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from a subset of cells, perform reverse transcription to generate cDNA, and quantify the target gene expression relative to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse a subset of cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the target protein and a loading control (e.g., β-actin).
-
-
Downstream Assays: Proceed with this compound treatment and subsequent cell viability and apoptosis assays on the remaining cells.
shRNA-Mediated Stable Knockdown
For long-term gene silencing, a short hairpin RNA (shRNA) approach using lentiviral vectors is recommended.
Materials:
-
Lentiviral vector containing shRNA targeting the gene of interest and a control vector.
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Target cancer cell line
-
Polybrene
-
Puromycin (B1679871) (for selection)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cancer cells with the lentiviral particles in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.
-
Validation of Knockdown: Validate the stable knockdown of the target gene using qPCR and Western blotting as described for the siRNA protocol.
-
Cell-Based Assays: Use the stable knockdown and control cell lines for subsequent experiments with this compound.
Logical Framework for Validating Off-Target Effects
A crucial aspect of any knockdown experiment is to ensure that the observed phenotype is a direct result of silencing the intended target and not due to off-target effects. The following diagram illustrates the logical steps to validate the specificity of the knockdown.
Conclusion
The validation of this compound's mechanism of action through genetic knockdown of its putative target, mitochondrial complex I, is a critical step in its development as a therapeutic agent. This guide provides a framework for researchers to design and execute such validation studies. By comparing this compound's effects with those of other complex I inhibitors and rigorously validating its target engagement, the scientific community can gain a clearer understanding of its potential and limitations in cancer therapy. The provided protocols and visual aids are intended to serve as a practical resource for scientists in the field of drug discovery and development.
References
- 1. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group-Modified Rotenone Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotenone inhibited osteosarcoma metastasis by modulating ZO-2 expression and location via the ROS/Ca2+/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Cytotoxic Minor Piericidin Derivatives from the Actinomycete Strain Streptomyces psammoticus SCSIO NS126 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Squamocin and Its Analogues
Annonaceous acetogenins, a class of polyketides isolated from plants of the Annonaceae family, have garnered significant attention for their potent biological activities. Among these, Squamocin has emerged as a promising candidate for drug development due to its remarkable cytotoxic, antitumor, and pesticidal properties. This guide provides a comparative study of the biological activity of this compound and its various analogues, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
I. Comparative Cytotoxic and Antitumor Activity
This compound and its analogues exhibit potent cytotoxicity against a wide range of cancer cell lines, often demonstrating greater efficacy than conventional chemotherapeutic agents like adriamycin.[1] Their primary mode of action involves the inhibition of the mitochondrial complex I (NADH-ubiquinone oxidoreductase), leading to a depletion of cellular ATP, induction of apoptosis, and cell cycle arrest.[1][2]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Analogues against Various Cancer Cell Lines
| Compound/Analogue | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | ~100 times more effective than adriamycin | [1] |
| T24 | Bladder Cancer | Not Specified | [3] | |
| K562 | Chronic Myeloid Leukemia | Not Specified | [3] | |
| GBM841 | Glioblastoma | Not Specified | [2] | |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | [2] | |
| SW620 | Colon Adenocarcinoma | Not Specified | [2] | |
| SCC15, SCC25 | Head and Neck Squamous Cell Carcinoma | Not Specified | [1] | |
| HL-60 | Promyelocytic Leukemia | 4.7 µM (for a related compound) | [4] | |
| SMMC-7721 | Hepatic Cancer | 7.6 µM (for a related compound) | [4] | |
| Annonacin | MCF-7 | Breast Cancer | 4.52 µg/ml | [5] |
| Rolliniastatin-2 | Not Specified | Not Specified | Not Specified | |
| Asimicin | P-388 | Mouse Leukemia | Not Specified | [6] |
| Bullatacin | Not Specified | Not Specified | Not Specified | [7][8] |
| Tri-acetylated this compound | Not Specified | Not Specified | Reduced Activity | [9] |
| Tri-methoxymethylated this compound | Not Specified | Not Specified | Reduced Activity | [9] |
Note: IC50 values can vary depending on the experimental conditions. This table is a summary of available data.
The antitumor effects of this compound are attributed to its ability to induce cell cycle arrest, primarily at the G1 or G2/M phase, and to trigger apoptosis through both intrinsic and extrinsic pathways.[1][2][3] Studies have shown that this compound can modulate the expression of key regulatory proteins involved in cell cycle progression and apoptosis.
II. Comparative Pesticidal Activity
This compound and its analogues have demonstrated significant potential as natural pesticides against a variety of insect pests.[9][10][11] Their insecticidal activity is also linked to the inhibition of mitochondrial respiration.[6]
Table 2: Comparative Pesticidal Activity of this compound and Analogues
| Compound/Analogue | Target Pest | Activity | Reference |
| This compound | Spodoptera frugiperda | 55% larval mortality at 100 µg/mL | [9] |
| Spodoptera frugiperda | 93-100% mortality at 50-100 µg/mL | [11] | |
| Aedes aegypti | High toxicity | [12] | |
| Myzus persicae | 30% mortality | [12] | |
| Drosophila melanogaster | Insecticidal | [6] | |
| Callosobruchus chinensis | Lethal, antifeedant, growth inhibitory | [6] | |
| Rolliniastatin-2 | Spodoptera frugiperda | 65% larval mortality at 100 µg/mL | [9] |
| Asimicin | Spodoptera frugiperda | 85% activity | [12] |
| Aedes aegypti | High toxicity | [6] | |
| Annonacin | Oncopeltus fasciatus | 23% mortality | [12] |
| Tri-acetylated this compound | Spodoptera frugiperda | 35% larval mortality | [9] |
| Tri-methoxymethylated this compound | Spodoptera frugiperda | 25% larval mortality | [9] |
Notably, structural modifications to the this compound molecule, such as acetylation or methoxy-methylation of the hydroxyl groups, can lead to a decrease in pesticidal activity, highlighting the importance of these functional groups for its biological function.[9]
III. Experimental Protocols
A summary of the key experimental methodologies used to evaluate the biological activity of this compound and its analogues is provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or similar tetrazolium salts by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound analogues for a specified period (e.g., 24, 48, 72 hours).
-
The MTS reagent is added to each well, and the plates are incubated.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
2. Apoptosis Analysis (Flow Cytometry)
-
Principle: Annexin V/Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Methodology:
-
Cells are treated with the test compounds.
-
Both floating and adherent cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by a flow cytometer.
-
3. Western Blotting
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Methodology:
-
Cells are treated with this compound analogues and then lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., caspases, Bax, Bcl-2, cyclins) followed by incubation with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system.
-
4. Pesticidal Bioassay
-
Principle: The toxicity of the compounds is evaluated by exposing the target insect pest to treated food or by topical application.
-
Methodology (Leaf Disc Method for S. frugiperda):
-
Leaf discs from a suitable host plant (e.g., corn) are dipped in solutions of the test compounds at various concentrations.
-
The treated leaf discs are placed in petri dishes with the insect larvae.
-
Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Control groups are treated with the solvent only.
-
IV. Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their biological effects by modulating several key signaling pathways. The diagrams below illustrate the primary mechanisms involved in their anticancer activity.
Caption: this compound-induced apoptotic signaling pathway.
The primary mechanism of action is the inhibition of mitochondrial complex I, which leads to decreased ATP production and increased reactive oxygen species (ROS), ultimately triggering apoptosis.[1][2] this compound also modulates the MAPK signaling pathway by activating JNK and inhibiting ERK, which further promotes apoptosis through the regulation of the Bcl-2 family of proteins.[2] This leads to the activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), culminating in the activation of the executioner caspase-3 and cleavage of PARP.[2][3]
Caption: this compound-induced cell cycle arrest pathway.
This compound has been shown to induce cell cycle arrest at the G1 or G2/M phase in various cancer cell lines.[1][2][3] This is achieved through the modulation of histone H3 phosphorylation and the induction of cell cycle inhibitors like p21 and p27.[2][3] Concurrently, this compound down-regulates the expression of key cell cycle progression proteins such as Cyclin A2, CDK2, Cyclin B1, Cdk1, and Cdc25C, leading to a halt in cell proliferation.[1][3]
Caption: General experimental workflow for activity comparison.
This workflow outlines the typical steps involved in the comparative biological evaluation of this compound analogues, from initial treatment of biological systems to the final analysis of their cytotoxic, apoptotic, and pesticidal effects.
References
- 1. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US6991818B2 - Compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scielo.br [scielo.br]
- 11. Insecticidal Effects of the Annonaceous Acetogenin this compound and the Acetogenin Fraction of Seeds of Rollinia occidentalis on Soybean and Corn Pests [scirp.org]
- 12. scielo.br [scielo.br]
Squamocin's Efficacy Across Diverse Cancer Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Squamocin's effectiveness in various cancer cell lines. We present a comparative analysis of its performance against other related acetogenins, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Comparative Efficacy of Acetogenins
Annonaceous acetogenins, including this compound, Annonacin, and Bullatacin, are a class of potent bioactive compounds isolated from plants of the Annonaceae family.[1] These compounds have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their primary mechanism of action involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to a depletion of ATP and subsequent induction of apoptosis.[1]
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its analogs, Annonacin and Bullatacin, in various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| SCC15 | Head and Neck Squamous Cell Carcinoma | 11.65 µg/mL | [2] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | 10.85 µg/mL | [2] |
| MCF-7 | Breast Adenocarcinoma | 10.03 µg/mL | [3] |
| T24 | Bladder Cancer | Not explicitly quantified, but cytotoxic | [4][5] |
| GBM8401 | Glioblastoma | Not explicitly quantified, but cytotoxic | [1] |
| Huh-7 | Hepatocellular Carcinoma | Not explicitly quantified, but cytotoxic | [1] |
| SW620 | Colon Adenocarcinoma | Not explicitly quantified, but cytotoxic | [1] |
Table 2: IC50 Values of Annonacin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| ECC-1 | Endometrial Cancer | 4.62 µg/mL | [6] |
| HEC-1A | Endometrial Cancer | 4.75 µg/mL | [6] |
| EC6-ept (primary) | Endometrial Cancer | 4.92 µg/mL | [6] |
| EC14-ept (primary) | Endometrial Cancer | 4.81 µg/mL | [6] |
| MCF-7 | Breast Adenocarcinoma | 4.52 µg/mL | [3] |
Table 3: IC50 Values of Bullatacin in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| 2.2.15 | Hepatocellular Carcinoma (HBV-transfected) | 7.8 ± 2.5 nM | [7] |
| S180 (in vivo) | Sarcoma | 15 µg/kg (reduced tumor growth by 65.8%) | [8] |
| HepS (in vivo) | Hepatocellular Carcinoma | 15 µg/kg (reduced tumor growth by 63.4%) | [8] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for the key experimental assays are provided below.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest cells after treatment and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bad, Caspase-3, PARP, EZH2, MYC) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.
Experimental workflow for assessing this compound's efficacy.
Apoptosis Induction
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates the expression of pro-apoptotic proteins like Bax and Bad, leading to the activation of caspase-3 and subsequent cleavage of PARP, a hallmark of apoptosis.[4][5]
This compound-induced apoptosis signaling pathways.
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at different phases in various cancer cell lines. For instance, it causes G1 phase arrest in T24 bladder cancer cells and S and G2/M phase arrest in SCC15 head and neck cancer cells.[2][5] This arrest is often associated with the modulation of cell cycle regulatory proteins.
This compound-induced cell cycle arrest.
Degradation of EZH2/MYC Axis
Recent studies have revealed that this compound can trigger endoplasmic reticulum (ER) stress, leading to the ubiquitination and subsequent degradation of the oncoproteins EZH2 and MYC.[9] This provides a novel mechanism for its potent anti-tumor activity, particularly in cancers where the EZH2/MYC axis is hyperactive.
This compound-mediated degradation of the EZH2/MYC axis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective cytotoxicity of this compound on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 9. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin-Based Nanoparticles vs. Free Drug: A Head-to-Head Comparison for Enhanced Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Squamocin, a potent Annonaceous acetogenin, has demonstrated significant cytotoxic effects against various cancer cell lines. However, its therapeutic potential is often hindered by poor solubility and potential systemic toxicity. Encapsulating this compound into nanoparticle delivery systems presents a promising strategy to overcome these limitations, enhancing its efficacy and safety profile. This guide provides an objective comparison of this compound-based nanoparticles and the free drug, supported by experimental data, detailed methodologies, and pathway visualizations.
Performance Data: A Quantitative Comparison
The following tables summarize the key performance indicators of this compound-based nanoparticles compared to the free drug, based on available preclinical data.
| Table 1: Physicochemical Characteristics of this compound Nanoparticles | |
| Parameter | Value |
| Average Particle Size | (231.1 ± 1.967) nm[1] |
| Drug Loading | 67.81%[1] |
| Encapsulation Efficiency | 87.99%[1] |
| Zeta Potential | Data not available |
| Polymer Carrier | PEG2000[1] |
| Table 2: In Vitro Cytotoxicity in 4T1 Breast Cancer Cells | |
| Formulation | IC50 Value (µg/mL) |
| Free this compound | 0.460 ± 0.014[2] |
| This compound Nanoparticles | 0.444 ± 0.014[2] |
| Table 3: In Vivo Efficacy in 4T1 Breast Cancer Mouse Model | |
| Treatment Group | Tumor Inhibition Rate (%) |
| This compound Nanoparticles (0.1 mg/kg) | 55.28[2] |
| This compound Nanoparticles + EGCG (0.15 mg/kg + 2 mg/kg) | 73.81[1] |
| Paclitaxel Injection (Control) | 43.64[2] |
| Table 4: Pharmacokinetic Profile | |
| Parameter | This compound Nanoparticles vs. Free Drug |
| Half-life (t½) | Expected to be prolonged for nanoparticles[3] |
| Area Under the Curve (AUC) | Expected to be increased for nanoparticles[3] |
| Maximum Concentration (Cmax) | Expected to be altered for nanoparticles[3] |
| Specific pharmacokinetic data for this compound-based nanoparticles versus the free drug is not readily available in the reviewed literature. The expected improvements are based on general findings for nanoparticle drug delivery systems. |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this comparison guide.
Preparation of this compound Nanoparticles
This compound nanoparticles (K19 NPs) were prepared using a bottom-up method with PEG2000 as the carrier material.[1]
Materials:
-
This compound
-
PEG2000
-
Phosphate buffer solution (PBS)
Procedure:
-
The specific details of the "bottom-up" method employed were not fully elaborated in the source material. Generally, such methods involve the precipitation of a preformed polymer and drug from a solution.
-
The resulting nanoparticles were collected and characterized for particle size, drug loading, and encapsulation efficiency.[1]
In Vitro Cytotoxicity Assay
The cytotoxicity of free this compound and this compound-containing nanoparticles against 4T1 breast cancer cells was determined using the MTT assay.[2]
Cell Line:
-
4T1 mouse breast cancer cells
Procedure:
-
4T1 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were then treated with varying concentrations of free this compound solution and this compound-containing nanoparticles.
-
After a predetermined incubation period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals.
-
The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader at a specific wavelength.
-
Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined.[2]
In Vivo Tumor Growth Inhibition Study
The antitumor efficacy of this compound nanoparticles was evaluated in a 4T1 breast cancer mouse model.[1][2]
Animal Model:
-
Mice bearing 4T1 breast cancer tumors
Treatment Groups:
-
Control (e.g., saline or vehicle)
-
Free this compound (at a specified dose)
-
This compound nanoparticles (at a specified dose)
-
Combination therapy (e.g., this compound nanoparticles with EGCG)
-
Positive control (e.g., Paclitaxel injection)
Procedure:
-
4T1 cells were implanted into the mammary fat pads of the mice.
-
Once the tumors reached a palpable size, the mice were randomly assigned to the different treatment groups.
-
The respective treatments were administered to the mice (e.g., via tail vein injection) according to a predetermined schedule.
-
Tumor volume was measured regularly throughout the study.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
The tumor inhibition rate was calculated for each treatment group relative to the control group.[1][2]
Visualizing the Mechanism: this compound's Signaling Pathway
This compound exerts its anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest. The following diagram illustrates the key signaling pathways involved.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow: From Formulation to In Vivo Testing
The logical flow of research and development for comparing this compound nanoparticles to the free drug is depicted below.
Caption: Experimental workflow for nanoparticle evaluation.
Conclusion
The available data suggests that this compound-based nanoparticles can offer significant advantages over the free drug. While in vitro cytotoxicity appears comparable, the nanoparticle formulation demonstrates superior in vivo tumor inhibition at a much lower dose compared to standard chemotherapeutics. The enhanced efficacy is likely attributable to the improved drug delivery characteristics of nanoparticles, which are expected to lead to a more favorable pharmacokinetic profile. Further research is warranted to fully elucidate the pharmacokinetic parameters of this compound nanoparticles and to explore their full clinical potential. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of anticancer drug development.
References
- 1. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models – Zheng Lab [zhenglab.utoronto.ca]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Squamocin and Commercial Insecticides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal efficacy of the natural compound Squamocin against leading commercial pesticides. The following sections present quantitative data, detailed experimental protocols, and visualizations of the distinct signaling pathways targeted by these compounds.
Data Presentation: Comparative Insecticidal Efficacy
The insecticidal activity of this compound and various commercial pesticides has been evaluated against several key insect pests. The following tables summarize the 50% lethal concentration (LC50) values, a standard measure of toxicity, as reported in various scientific studies. Lower LC50 values indicate higher toxicity.
| Insecticide | Target Pest | LC50 Value (ppm or µg/mL) | Exposure Time | Bioassay Method | Citation |
| This compound | Spodoptera frugiperda | 50 µg/g of diet (resulting in 100% mortality) | Not Specified | Diet Incorporation | [1] |
| This compound | Aedes aegypti (larvae) | 0.01 µg/mL | Not Specified | Larval Toxicity Assay | [2] |
| This compound | Myzus persicae | Toxic effects observed | Not Specified | Not Specified | [2] |
| This compound | Plutella xylostella | Toxic effects observed | Not Specified | Not Specified | [3] |
| Lufenuron | Spodoptera frugiperda | 1.034 - 4.558 ppm | Not Specified | Diet Overlay | [4] |
| Emamectin Benzoate | Spodoptera frugiperda | 0.33 - 0.38 µg/L | 48 hours | Leaf Bioassay | [5] |
| Chlorantraniliprole | Spodoptera frugiperda | 0.0129 - 0.068 ppm | 24 - 72 hours | Diet Incorporation | [6] |
| Indoxacarb | Spodoptera frugiperda | 0.290 - 0.392 ppm | 24 - 72 hours | Diet Incorporation | [6] |
| Cypermethrin | Spodoptera frugiperda | Not specified as LC50, but less effective than others | Not Specified | Not Specified | [7] |
| Chlorantraniliprole | Plutella xylostella | 0.000275 - 0.00037 % | Not Specified | Leaf-disc Dip | [8] |
| Flubendiamide | Plutella xylostella | 0.00050 - 0.00062 % | Not Specified | Leaf-disc Dip | [8] |
| Spinosad | Plutella xylostella | 0.00486 - 0.00541 % | Not Specified | Leaf-disc Dip | [8] |
| Bifenthrin | Myzus persicae | 0.04 mg/L | Not Specified | Not Specified | [9] |
| Acetamiprid | Myzus persicae | 0.02 mg/L | Not Specified | Not Specified | [9] |
| Flonicamid | Myzus persicae | 0.16 mg/L | Not Specified | Not Specified | [9] |
Experimental Protocols
The determination of insecticidal efficacy relies on standardized bioassays. Below are detailed methodologies for common experiments cited in the evaluation of this compound and commercial pesticides.
Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Plutella xylostella, Spodoptera frugiperda)
This method is widely used to assess the toxicity of insecticides against leaf-eating insects.
-
Preparation of Insecticide Solutions: A series of graded concentrations of the test insecticide are prepared using an appropriate solvent (e.g., distilled water with a surfactant). A control solution (solvent only) is also prepared.[8]
-
Leaf Preparation: Leaf discs of a suitable size are excised from untreated host plants (e.g., cabbage for P. xylostella, maize for S. frugiperda).[5][10]
-
Dipping: Each leaf disc is individually immersed in a test solution for a standardized period (e.g., 10-20 seconds) with gentle agitation to ensure complete coverage.[8][10] The leaves are then air-dried.
-
Insect Exposure: The treated leaf discs are placed in individual ventilated containers (e.g., petri dishes) lined with moistened filter paper to maintain humidity. A specific number of larvae of a uniform age and stage (e.g., 10 second or third instar larvae) are introduced into each container.[10][11]
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 light:dark photoperiod).[10]
-
Mortality Assessment: Larval mortality is assessed at specific time intervals (e.g., 24, 48, 72, or 96 hours) post-treatment. Larvae are considered dead if they are unable to make coordinated movements when gently prodded.[10]
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the data are subjected to probit analysis to determine the LC50 value.[5]
Diet Overlay/Incorporation Bioassay for Spodoptera frugiperda
This method is suitable for assessing the toxicity of insecticides that are ingested by the insect.
-
Insecticide Preparation: Serial dilutions of the formulated insecticides are prepared.
-
Diet Preparation: A standard artificial diet for S. frugiperda is prepared.
-
Incorporation: For the diet incorporation method, the insecticide dilutions are mixed directly into the molten artificial diet before it solidifies. For the diet overlay method, a specific volume of the insecticide solution is applied to the surface of the solidified diet in each well of a multi-well plate.[4]
-
Insect Exposure: One third-instar larva is placed in each well containing the treated diet.
-
Incubation: The plates are sealed and incubated under controlled conditions.
-
Mortality Assessment: Larval mortality is recorded after a specific exposure period (e.g., 96 hours).[12]
-
Data Analysis: LC50 values are calculated using probit analysis.[4]
Aphid Bioassay (e.g., Myzus persicae)
Specific protocols are used for testing insecticides against sucking insects like aphids.
-
Leaf Disc Preparation: Leaf discs from a suitable host plant are placed on a layer of agar (B569324) in petri dishes to maintain turgor.
-
Insecticide Application: The leaf discs are dipped in various concentrations of the test insecticide for a short duration (e.g., 10 seconds) and allowed to air dry.
-
Aphid Infestation: A set number of adult apterous (wingless) aphids (e.g., 20-30) are transferred onto each treated leaf disc.
-
Incubation: The petri dishes are sealed and kept under controlled conditions.
-
Mortality Assessment: Mortality is assessed after 72 to 120 hours, depending on the insecticide's mode of action. Aphids that are unable to right themselves within 10 seconds after being turned over are considered dead.
-
Data Analysis: LC50 values are determined through probit analysis.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action of this compound and major classes of commercial insecticides, as well as a typical experimental workflow.
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. macroecointern.dk [macroecointern.dk]
- 7. connectjournals.com [connectjournals.com]
- 8. mdpi.com [mdpi.com]
- 9. irac-online.org [irac-online.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. irac-online.org [irac-online.org]
Squamocin's Pro-Apoptotic Efficacy in Primary Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic effects of Squamocin, a naturally occurring acetogenin, with established anticancer agents in primary tumor cells. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective resource for evaluating this compound's potential as a therapeutic candidate.
Executive Summary
This compound has demonstrated potent pro-apoptotic activity in various cancer cell lines, often exhibiting greater cytotoxicity than conventional chemotherapeutic drugs like doxorubicin (B1662922).[1] Its mechanism of action involves the induction of both intrinsic and extrinsic apoptotic pathways, characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.[1][2][3] While extensive research has been conducted on cancer cell lines, this guide focuses on the critical validation of these effects in primary tumor cells, which more closely recapitulate the complex tumor microenvironment and patient-to-patient variability.
Comparative Analysis of Pro-Apoptotic Activity
To provide a clear comparison, the following tables summarize the cytotoxic and pro-apoptotic effects of this compound and other widely used anticancer drugs. It is important to note that direct head-to-head comparative studies of this compound in primary tumor cells are limited. The data presented here is compiled from various studies on different cancer cell lines, which serve as a foundational reference.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | GBM8401 (Glioblastoma) | Not explicitly stated, but effects seen at 15-60 µM | [1] |
| Huh-7 (Hepatocellular Carcinoma) | Not explicitly stated, but effects seen at 15-60 µM | [1] | |
| SW620 (Colon Carcinoma) | Not explicitly stated, but effects seen at 15-60 µM | [1] | |
| T24 (Bladder Cancer) | Not explicitly stated, but apoptosis induced | [2][3] | |
| MCF-7 (Breast Adenocarcinoma) | Antiproliferative effects observed | [4] | |
| Doxorubicin | Human Tumor Cell Lines | Varies by cell line | [5] |
| MDA-MB 231 (Breast Cancer) | Apoptosis induced at lower doses when conjugated with CPPs | [6] |
| Compound | Cancer Cell Line/Primary Cells | Effect on Apoptotic Markers | Reference |
| This compound | GBM8401, Huh-7, SW620 | ↑ Caspase-3, -8, -9 activation, ↑ PARP cleavage | [1] |
| T24 | ↑ Bax and Bad expression, ↑ Caspase-3 activity, ↑ PARP cleavage | [2][3] | |
| Doxorubicin | Human Tumor Xenografts | Induces apoptosis, correlated with p53 status | [5] |
| MDA-MB 231 | Induces Bax oligomerization, cytochrome c release, caspase activation | [6] | |
| Normal and Tumor Cells | Induces apoptosis via different mechanisms (H2O2/p53 dependent) | [7] | |
| Other Natural Compounds | Various Cancer Cell Lines | Induction of apoptosis via caspase activation and PARP cleavage | [8][9] |
Table 2: Mechanistic Comparison of Pro-Apoptotic Effects. This table highlights the molecular changes induced by this compound and other agents, demonstrating a common pathway of caspase activation and PARP cleavage, hallmarks of apoptosis.
Signaling Pathways in this compound-Induced Apoptosis
This compound triggers a cascade of molecular events culminating in programmed cell death. The primary mechanisms identified involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by cellular stress and is largely regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bad are upregulated by this compound, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]
Caption: Intrinsic pathway of this compound-induced apoptosis.
Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While the specific death receptors involved in this compound-induced apoptosis are not fully elucidated in the provided literature, the activation of caspase-8 is a key indicator of this pathway's involvement.[1] Activated caspase-8 can directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.
Caption: Extrinsic pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the pro-apoptotic effects of chemical compounds in primary tumor cells.
Primary Tumor Cell Culture
Objective: To isolate and culture viable tumor cells from patient tissue for in vitro drug testing.
Protocol:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resections under sterile conditions.
-
Mechanical Dissociation: Mince the tissue into small fragments (1-2 mm³) in a sterile petri dish containing culture medium.
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube containing a digestion cocktail (e.g., collagenase, hyaluronidase, and DNase I in a balanced salt solution). Incubate at 37°C with gentle agitation for a duration optimized for the specific tumor type.
-
Cell Filtration and Collection: Pass the digested cell suspension through a series of cell strainers (e.g., 100 µm, 70 µm, and 40 µm) to remove undigested tissue and cell clumps. Centrifuge the filtrate to pellet the cells.
-
Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in a red blood cell lysis buffer for a short incubation period.
-
Cell Plating and Culture: Resuspend the final cell pellet in a specialized primary cell culture medium supplemented with growth factors and antibiotics. Plate the cells onto coated culture flasks or plates (e.g., collagen or Matrigel) and maintain in a humidified incubator at 37°C and 5% CO₂.
-
Characterization: Authenticate the primary tumor cell culture by methods such as short tandem repeat (STR) profiling and immunofluorescence staining for tumor-specific markers.
Caption: Workflow for establishing primary tumor cell cultures.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect and quantify the expression levels of key apoptotic proteins (e.g., caspases, PARP, Bcl-2 family members).[10]
Protocol:
-
Cell Lysis: Treat primary tumor cells with the test compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Caspase-3 Activity Assay
Objective: To quantitatively measure the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysate Preparation: Treat primary tumor cells with the test compound and prepare cell lysates as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add a specific amount of protein lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Colorimetric Assay: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
-
Fluorometric Assay: Measure the fluorescence with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm. The amount of AFC released is proportional to the caspase-3 activity.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated controls.
Conclusion
The available evidence from studies on cancer cell lines strongly suggests that this compound is a potent inducer of apoptosis, operating through both the intrinsic and extrinsic pathways. Its efficacy, in some cases surpassing that of established chemotherapeutic agents, underscores its potential as a novel anticancer drug. However, to translate these promising preclinical findings into clinical applications, it is imperative to conduct rigorous validation studies in primary tumor cells. Such studies will provide a more accurate assessment of this compound's therapeutic window and its efficacy in a setting that better reflects the complexity of human cancers. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of new and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective cytotoxicity of this compound on T24 bladder cancer cells at the S-phase via a Bax-, Bad-, and caspase-3-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumoral effects of this compound on parental and multidrug resistant MCF7 (human breast adenocarcinoma) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of doxorubicin and radiation on p53-dependent apoptosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient induction of apoptosis by doxorubicin coupled to cell-penetrating peptides compared to unconjugated doxorubicin in the human breast cancer cell line MDA-MB 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Neurotoxic Landscape of Annonaceous Acetogenins: A Comparative Analysis of Squamocin and its Congeners
A deep dive into the neurotoxic profiles of squamocin, annonacin (B1665508), bullatacin (B1665286), and uvaricin (B1199999) reveals a shared mechanism of potent mitochondrial inhibition, yet with varying degrees of neuronal damage. This guide provides a comparative analysis of their neurotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Annonaceous acetogenins (B1209576), a class of polyketides found in the Annonaceae family of plants, have garnered significant attention for their potent biological activities, including their antitumor properties. However, their consumption has also been linked to atypical parkinsonism, raising concerns about their neurotoxic potential. This guide focuses on comparing the neurotoxicity of this compound with other prominent acetogenins: annonacin, bullatacin, and uvaricin.
Comparative Neurotoxicity: A Quantitative Overview
The primary mechanism underlying the neurotoxicity of these acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This disruption of cellular energy metabolism leads to ATP depletion, oxidative stress, and ultimately, neuronal cell death. The potency of this inhibition varies among different acetogenins, as reflected in their cytotoxic concentrations in neuronal cell cultures.
| Acetogenin (B2873293) | Cell Type | Assay | Endpoint | Concentration (µM) | Reference |
| This compound | - | - | - | Data not available in reviewed literature | - |
| Annonacin | Mesencephalic Dopaminergic Neurons | Cell Viability | EC50 | 0.018 | [1] |
| Primary Rat Cortical Neurons | MTT Assay | LD50 | 50.45 (30.07 µg/mL) | [2] | |
| Striatal Neurons | Cell Viability | - | Neuronal loss starting at 0.05 | [3] | |
| Bullatacin | SW480 Colon Cancer Cells | CCK-8 Assay | IC50 | ~0.01 | [4] |
| HT-29 Colon Cancer Cells | CCK-8 Assay | IC50 | ~0.007 | [4] | |
| Human Mammary Adenocarcinoma (MCF-7/Adr) | Growth Inhibition | IC50 | < 0.001 µg/mL | [5] | |
| Uvaricin | - | - | - | Data not available in reviewed literature | - |
Annonacin has been shown to be significantly more potent in inducing the death of dopaminergic neurons than the well-known neurotoxin MPP+ (1-methyl-4-phenylpyridinium) and as effective as rotenone.[1] Studies on primary rat cortical neurons have determined the LD50 of annonacin to be 50.45 µM (equivalent to 30.07 µg/ml) after 48 hours of treatment.[2] Furthermore, in cultured striatal neurons, annonacin induced concentration-dependent cell loss, with effects observed at concentrations as low as 50 nM.[3]
While direct neurotoxicity data for bullatacin in neuronal cells is scarce, its high cytotoxicity in various cancer cell lines, with IC50 values in the nanomolar range, suggests a potent capacity to induce cell death.[4][5] This potent cytotoxicity is attributed to the same mechanism of mitochondrial complex I inhibition.
Key Signaling Pathways in Acetogenin-Induced Neurotoxicity
The inhibition of mitochondrial Complex I by acetogenins triggers a cascade of downstream events culminating in neuronal cell death. The primary pathway involves a severe depletion of intracellular ATP, which disrupts cellular homeostasis and function. This energy crisis is a central mediator of the observed neurotoxicity.
Caption: Acetogenin-induced neurotoxicity signaling pathway.
In addition to ATP depletion, the inhibition of Complex I can lead to increased production of reactive oxygen species (ROS), contributing to oxidative stress and further cellular damage. Another significant consequence observed with annonacin is the redistribution of the tau protein from the axon to the cell body, a pathological hallmark of several neurodegenerative diseases.[3]
Experimental Protocols for Assessing Neurotoxicity
The evaluation of acetogenin neurotoxicity typically involves in vitro studies using primary neuronal cultures or neuronal cell lines. A generalized workflow for these experiments is outlined below.
Caption: Experimental workflow for acetogenin neurotoxicity.
Key Methodologies:
-
Cell Culture: Primary neuronal cultures, such as those derived from the mesencephalon (rich in dopaminergic neurons) or cortex, are frequently used to provide a physiologically relevant model.[1][2] Human neuroblastoma cell lines are also utilized for screening purposes.
-
Treatment: Acetogenins are dissolved in a suitable solvent (e.g., DMSO) and applied to the cell cultures at a range of concentrations for specific durations (typically 24-48 hours).
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
-
Dopamine Uptake Assay: For studies focusing on dopaminergic neurons, the uptake of radiolabeled dopamine ([³H]-dopamine) is measured to assess the functional integrity of these specific neurons.[1]
-
Immunocytochemistry: This technique is used to visualize specific proteins within the neurons. For instance, antibodies against tyrosine hydroxylase (TH) are used to identify dopaminergic neurons, while antibodies against tau protein can reveal pathological changes in its distribution.[3]
Conclusion
This compound and its related annonaceous acetogenins, including annonacin and bullatacin, exhibit significant neurotoxic potential primarily through the inhibition of mitochondrial Complex I. While quantitative neurotoxicity data for this compound and uvaricin in neuronal models remains limited, the potent effects observed with annonacin and the high cytotoxicity of bullatacin in other cell types underscore the need for caution and further research into the neurotoxic profiles of all acetogenins. The experimental protocols and signaling pathways detailed in this guide provide a framework for future investigations aimed at better understanding and mitigating the potential neurological risks associated with these otherwise promising natural compounds.
References
- 1. The mitochondrial complex I inhibitor annonacin is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.library.louisville.edu [ir.library.louisville.edu]
- 3. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Squamocin's Potential in Overcoming Multidrug Resistance: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. This guide provides an objective in vivo comparison of Squamocin, a naturally occurring acetogenin, with other established and investigational agents in its potential to overcome MDR. We present a comprehensive analysis of experimental data, detailed methodologies, and visual representations of the underlying molecular pathways to assist researchers in navigating this critical area of oncology drug development.
Unraveling this compound's Unique Anti-MDR Mechanism
Recent in vivo studies have illuminated a novel mechanism through which this compound exerts its anticancer effects, potentially circumventing classical MDR pathways. Unlike traditional MDR modulators that often target efflux pumps like P-glycoprotein (P-gp), this compound appears to operate through an alternative route involving the epigenetic regulator EZH2 and the oncoprotein MYC.
An in vivo study utilizing xenograft models of head and neck squamous cell carcinoma (HNSCC), gastric cancer (GC), and colorectal cancer (CRC) demonstrated that this compound effectively suppresses tumor growth.[1] The mechanism elucidated involves the induction of endoplasmic reticulum (ER) stress, which in turn leads to the degradation of the EZH2/MYC protein axis.[1] This disruption of a critical cancer cell survival pathway highlights this compound's potential efficacy in tumors that are not necessarily reliant on P-gp-mediated resistance.
However, it is crucial to note that direct in vivo evidence of this compound's efficacy in well-characterized, P-gp overexpressing multidrug-resistant xenograft models is still emerging. An earlier in vitro study from 1999 indicated that this compound did not restore the cytotoxic activity of adriamycin in P-gp-expressing MCF-7 resistant cells, suggesting it may not be a direct P-gp inhibitor.[2] This underscores the importance of its alternative mechanism of action.
Comparative In Vivo Efficacy of MDR-Overcoming Agents
To provide a clear perspective on this compound's potential, this section compares its in vivo performance with established MDR modulators, including the first-generation agent Verapamil, the third-generation P-gp inhibitor Tariquidar (B1662512) (XR9576), and the naturally derived flavonoid, Quercetin (B1663063).
| Compound | Cancer Model | Resistance Mechanism | Key In Vivo Findings | Dosage & Administration | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| This compound | HNSCC, Gastric Cancer, Colorectal Cancer Xenografts | Not specified as MDR, acts via EZH2/MYC degradation | Effectively suppressed tumor growth. | 0.4 mg/kg, intraperitoneally | HNSCC: 84.06%, GC: 56.49%, CRC: 53.82% | [1] |
| Verapamil | Gemcitabine-resistant Pancreatic Cancer Xenograft | P-gp overexpression | Significantly inhibited tumor growth and metastasis. | Not specified in abstract | Significant reduction in tumor growth | |
| Verapamil + Epirubicin | Human Leukemia (CEM/VCR 1000) Xenograft | P-gp overexpression | Enhanced the anti-tumor effect of epirubicin. | 1280-2560 mg (oral, clinical study) | Not specified for xenograft | |
| Tariquidar (XR9576) + Paclitaxel | Human Ovarian (2780AD) & Small Cell Lung (H69/LX4) Carcinoma Xenografts | P-gp overexpression | Fully restored the antitumor activity of paclitaxel. | 6-12 mg/kg, orally | Complete reversal of resistance | |
| Tariquidar (XR9576) + Doxorubicin (B1662922) | Murine Colon (MC26) Carcinoma Xenograft | Intrinsic P-gp expression | Potentiated the antitumor activity of doxorubicin. | 2.5-4.0 mg/kg, i.v. or p.o. | Maximum potentiation observed | |
| Quercetin | Colon (CT-26) & Breast (MCF-7) Cancer Xenografts | Not specified as MDR | Significantly reduced tumor volume. | 50, 100, 200 mg/kg, intraperitoneally | Significant reduction at all doses | [3] |
| Quercetin + Docetaxel (B913) | Docetaxel-resistant Prostate Cancer Xenograft | P-gp upregulation, Akt signaling | Reversed docetaxel resistance and slowed tumor growth. | Not specified in abstract | Synergistic tumor growth inhibition |
Experimental Protocols: A Guide to In Vivo MDR Studies
Reproducibility is paramount in preclinical research. This section provides an overview of the methodologies employed in the cited in vivo studies.
Establishment of Multidrug-Resistant Xenograft Models
-
Doxorubicin-Resistant MCF-7 Human Breast Cancer Model:
-
Cell Culture: MCF-7 cells are cultured in appropriate media.
-
Induction of Resistance: Resistance is induced by exposing the cells to gradually increasing concentrations of doxorubicin over an extended period (e.g., 4-6 months).[4] The IC50 value for doxorubicin is periodically checked to confirm resistance.
-
Animal Implantation: Athymic nude mice are typically used. Doxorubicin-resistant MCF-7 cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., serum-free medium or PBS) and subcutaneously injected into the flank of each mouse.[5] Estradiol supplementation may be required to support tumor growth.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
-
Gemcitabine-Resistant Pancreatic Cancer Patient-Derived Xenograft (PDX) Model:
-
PDX Establishment: Tumor fragments from a patient with pancreatic ductal adenocarcinoma are implanted subcutaneously into immunocompromised mice (e.g., NSG mice).[7]
-
Induction of Resistance: Once tumors are established, mice are treated with gemcitabine (B846) (e.g., 100 mg/kg, intraperitoneally, weekly or bi-weekly).[7]
-
Selection of Resistant Tumors: Treatment continues until tumors no longer respond and resume growth, at which point they are considered gemcitabine-resistant.[7]
-
Propagation of Resistant Model: The resistant tumors can then be serially passaged in subsequent cohorts of mice for further studies.
-
In Vivo Treatment Protocols
-
This compound Treatment in HNSCC, GC, and CRC Xenografts:
-
Tariquidar and Chemotherapy Co-administration:
-
In studies with Tariquidar, the P-gp inhibitor is typically administered prior to or concurrently with the chemotherapeutic agent. For instance, in a study with refractory solid tumors in children, Tariquidar was administered intravenously over 30 minutes, 60 minutes before chemotherapy.[8] Dosages and schedules vary depending on the specific combination and cancer model.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: P-gp mediated drug efflux and its inhibition.
Caption: this compound's mechanism via ER stress and EZH2/MYC degradation.
Caption: Workflow for in vivo xenograft studies.
References
- 1. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumoral effects of this compound on parental and multidrug resistant MCF7 (human breast adenocarcinoma) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Squamocin Derivatives vs. The Parent Compound: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Squamocin, a potent Annonaceous acetogenin, has demonstrated significant cytotoxic effects against a variety of cancer cell lines. However, its clinical development has been hampered by poor water solubility and potential toxicity to normal cells.[1] This has spurred the development of various this compound derivatives aimed at improving its physicochemical properties and therapeutic index. This guide provides a comparative analysis of the efficacy of these derivatives against the parent compound, supported by experimental data and detailed methodologies.
Quantitative Comparison of Efficacy
The primary measure of efficacy for this compound and its derivatives has been the in vitro cytotoxicity against various cancer cell lines, typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and its Glycosylated Derivatives
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound (Parent) | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison |
| Galactosylated this compound Derivatives | Comparable to parent compound[1] | Comparable to parent compound[1] | Comparable to parent compound[1] |
| Glucosylated this compound Derivatives | Comparable to parent compound[1] | Comparable to parent compound[1] | Comparable to parent compound[1] |
Note: While specific IC50 values for the parent this compound were not provided in the direct comparative study, the research concluded that the glycosylated derivatives exhibited a similar level of anticancer activity to the parent compound.[1]
Table 2: In Vitro Cytotoxicity (IC50) of Other this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| This compound-O1 | K562 (Leukemia) | ~0.4 µg/mL |
| HLE (Hepatoma) | ~3.7 µg/mL | |
| This compound-O2 | K562 (Leukemia) | ~0.43 µg/mL |
| HLE (Hepatoma) | ~3.5 µg/mL | |
| This compound P | MCF-7/ADR (Multidrug-Resistant Breast Cancer) | 3.34 |
| SMMC 7721/T (Multidrug-Resistant Liver Cancer) | 0.435 | |
| Annosquatin III | MCF-7/ADR (Multidrug-Resistant Breast Cancer) | 4.04 |
| SMMC 7721/T (Multidrug-Resistant Liver Cancer) | 1.79 |
Note: The data for this compound-O1 and -O2 was originally reported in µg/mL and has been presented as such due to the lack of reported molecular weights for direct conversion to µM in the source.
Table 3: Physicochemical Properties
| Compound | Water Solubility |
| This compound | Poor, not detected in PBS[1] |
| Galactosylated this compound Derivative (13) | 1.37 mg/mL in PBS (pH 7.0)[1] |
The data clearly indicates that glycosylation significantly improves the aqueous solubility of this compound, a critical factor for drug development.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and its derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound and its derivatives). A vehicle control (medium with the same concentration of solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined from the dose-response curves.
Synthesis of Glycosylated this compound Derivatives
A common method for synthesizing glycosylated derivatives involves the Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (click reaction).[1]
General Procedure:
-
Alkynylation of this compound: this compound is reacted with an alkyne-containing linker, such as 5-hexynoic acid, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form an alkynyl-squamocin ester.
-
Preparation of Glycosyl Azide (B81097): A sugar moiety (e.g., glucose or galactose) is converted to the corresponding glycosyl azide.
-
Click Reaction: The alkynyl-squamocin ester is then reacted with the glycosyl azide in the presence of a Cu(I) catalyst, typically generated in situ from CuSO4 and a reducing agent like sodium ascorbate, to yield the triazole-linked glycoconjugate.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography.
Mechanism of Action: Signaling Pathways
Recent studies have elucidated that this compound's anticancer effects are, at least in part, mediated through the induction of endoplasmic reticulum (ER) stress, leading to the degradation of key oncoproteins EZH2 and MYC.[2]
Experimental Workflow for Investigating the Mechanism of Action
Caption: Experimental workflow for analyzing protein degradation.
This compound-Induced ER Stress and Oncoprotein Degradation Pathway
Caption: this compound's mechanism of action via ER stress.
Conclusion
The development of this compound derivatives has addressed some of the key limitations of the parent compound, most notably its poor water solubility. Glycosylated derivatives, for instance, exhibit significantly improved solubility while maintaining comparable in vitro cytotoxicity.[1] Furthermore, other derivatives like this compound P and annosquatin III have shown potent activity against multidrug-resistant cancer cell lines, suggesting they may overcome some mechanisms of chemotherapy resistance.
The elucidation of this compound's mechanism of action, involving the induction of ER stress and subsequent degradation of the oncoproteins EZH2 and MYC, provides a strong rationale for its anticancer activity and a basis for the rational design of future derivatives.[2]
While the available data is promising, a direct comparative study of a wide range of this compound derivatives under standardized conditions is warranted to definitively establish the most promising candidates for further preclinical and clinical development. Future research should also focus on the in vivo efficacy and toxicity profiles of these derivatives to fully assess their therapeutic potential.
References
Unveiling Novel Cellular Targets of Squamocin: A Comparative Proteomic Analysis
A deep dive into the molecular mechanisms of the potent Annonaceous acetogenin, Squamocin, reveals a complex interplay of cellular pathways beyond its established role as a mitochondrial complex I inhibitor. This guide provides a comparative proteomic overview of this compound's effects, juxtaposed with the known mitochondrial inhibitor Rotenone (B1679576), to illuminate novel therapeutic targets for researchers, scientists, and drug development professionals.
This compound, a naturally occurring compound from the Annonaceae family, has demonstrated significant cytotoxic and anti-tumor properties. While its inhibitory effect on mitochondrial complex I is well-documented, recent proteomic studies have begun to unravel a broader spectrum of its molecular interactions, pointing towards novel avenues for therapeutic intervention. This comparison guide synthesizes quantitative proteomic data to highlight these new targets and provides detailed experimental methodologies for reproducibility.
Comparative Analysis of Protein Expression Changes
To understand the broader cellular impact of this compound, its effects on the proteome of Head and Neck Squamous Cell Carcinoma (HNSCC) cells (SCC15 and SCC25) were analyzed. These changes are compared with the proteomic alterations induced by Rotenone, a classic mitochondrial complex I inhibitor, in dopaminergic cells. This comparison, while across different cell types, provides valuable insights into both the shared and unique mechanisms of these compounds.
This compound-Induced Proteomic Alterations in HNSCC Cells
Treatment of SCC15 and SCC25 cells with this compound led to significant changes in proteins involved in cell cycle regulation and apoptosis.
| Protein Family | Protein | Change in Expression | Cell Line(s) |
| Cell Cycle Regulators | Cyclin A2 | Downregulated | SCC15 & SCC25 |
| CDK2 | Downregulated | SCC15 & SCC25 | |
| Cyclin B1 | Downregulated | SCC15 | |
| Apoptosis-Related Proteins | Bax | Upregulated | SCC15 & SCC25 |
| Activated Caspase 3 | Upregulated | SCC15 & SCC25 | |
| PARP | Upregulated | SCC15 & SCC25 | |
| Epigenetic Regulators | EZH2 | Downregulated | SCC15 & SCC25 |
| MYC | Downregulated | SCC15 & SCC25 |
Table 1: Summary of quantitative changes in protein expression in HNSCC cells following this compound treatment.[1]
Rotenone-Induced Proteomic Alterations in Dopaminergic Cells
Rotenone treatment in a dopaminergic cell line also resulted in widespread changes in the mitochondrial proteome. A study identified 110 mitochondrial proteins with significant changes in abundance.[2] Due to the extensive list, a selection of functionally relevant protein changes is presented below.
| Protein | Change in Expression | Functional Category |
| Various mitochondrial proteins | 156 proteins upregulated | Transport, Metabolism, Signal Transduction |
| 155 proteins downregulated | Transport, Metabolism, Signal Transduction |
Table 2: Overview of proteomic changes in dopaminergic cells treated with Rotenone. The original study identified 311 proteins with altered expression, 110 of which were mitochondrial.[2]
Novel Signaling Pathways Targeted by this compound
Beyond its impact on mitochondrial respiration, comparative proteomics reveals that this compound's anti-tumor effects are significantly mediated through the induction of endoplasmic reticulum (ER) stress and the subsequent degradation of the EZH2/MYC oncogenic axis.[3]
This pathway highlights a significant departure from the singular focus on mitochondrial inhibition and presents the EZH2/MYC axis as a compelling new target for therapeutic strategies involving this compound and related compounds.
Experimental Protocols
The identification of these novel targets was achieved through a combination of proteomic techniques, primarily Two-Dimensional Difference Gel Electrophoresis (2D-DIGE) and Mass Spectrometry.
Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)
2D-DIGE is a powerful technique for comparative proteomics, allowing for the simultaneous separation and quantification of proteins from different samples on the same gel, thereby minimizing gel-to-gel variation.[4][5][6]
Sample Preparation and Labeling:
-
Protein Extraction: Cells are lysed in a buffer containing urea, thiourea, CHAPS, and protease inhibitors to solubilize proteins.
-
Protein Quantification: The protein concentration of each sample is determined using a standard assay such as the Bradford assay.
-
Fluorescent Labeling: Equal amounts of protein from control and treated samples are minimally labeled with different cyanine (B1664457) dyes (e.g., Cy3 for control, Cy5 for treated). A pooled internal standard containing equal amounts of all samples is labeled with a third dye (e.g., Cy2).[4]
Two-Dimensional Gel Electrophoresis:
-
First Dimension (Isoelectric Focusing - IEF): The labeled protein samples are mixed and separated based on their isoelectric point (pI) on an IPG (Immobilized pH Gradient) strip.
-
Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.
Image Acquisition and Analysis:
-
Gel Scanning: The gel is scanned at different wavelengths corresponding to the excitation/emission spectra of the cyanine dyes.
-
Image Analysis: Specialized software is used to detect, match, and quantify the protein spots across the different channels (dyes). The ratios of the spot intensities between the samples are calculated to determine changes in protein expression.
Mass Spectrometry for Protein Identification
Following the identification of differentially expressed protein spots from 2D-DIGE, the spots of interest are excised from the gel for protein identification by mass spectrometry.
In-Gel Digestion:
-
The excised gel spots are destained and dehydrated.
-
Proteins within the gel piece are digested with a specific protease, typically trypsin, to generate a mixture of peptides.
Mass Spectrometry Analysis:
-
The peptide mixture is extracted from the gel and analyzed by a mass spectrometer, often using techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS spectrum) and then fragments individual peptides to determine their amino acid sequence (MS/MS spectrum).
Database Searching:
-
The obtained peptide mass and fragmentation data are searched against a protein sequence database (e.g., UniProt) using search engines like Mascot or SEQUEST.
-
The proteins are identified based on the matching peptide sequences.
This comprehensive proteomic approach provides a powerful platform for elucidating the complex molecular mechanisms of action of bioactive compounds like this compound, paving the way for the identification of novel therapeutic targets and the development of more effective cancer therapies.
References
- 1. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel proteins affected by rotenone in mitochondria of dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.ac.uk [abdn.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Synergistic Potential of Squamocin with Conventional Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the synergistic anti-cancer effects of Squamocin, a potent Annonaceous acetogenin, when used in combination with established chemotherapeutic drugs such as doxorubicin, cisplatin, and paclitaxel (B517696). While direct, peer-reviewed studies quantifying the synergistic interactions of this compound with these specific agents are not extensively available in the public domain, this document outlines the standardized experimental protocols and data analysis methods necessary to perform such a validation. The methodologies described herein are based on established practices in preclinical cancer research for assessing drug synergy.
Introduction to this compound's Anti-Cancer Profile
This compound, isolated from the seeds of Annona squamosa, has demonstrated significant cytotoxicity against a variety of cancer cell lines. Its primary mechanisms of action include the inhibition of the mitochondrial complex I, leading to a decrease in ATP production, and the induction of apoptosis and cell cycle arrest, often in the G1 phase.[1][2][3] These potent anti-proliferative effects make this compound a compelling candidate for combination therapies, which aim to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities of conventional chemotherapy.
Part 1: Quantitative Analysis of Synergism
The cornerstone of evaluating drug combinations is the quantitative assessment of synergy. The Combination Index (CI) method, developed by Chou and Talalay, is a widely accepted approach for this purpose.[3][4][5][6]
Data Presentation: Hypothetical Synergy Data
To illustrate the application of the CI method, the following tables present hypothetical data for the combination of this compound with doxorubicin, cisplatin, and paclitaxel in a generic cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Table 1: Synergistic Effect of this compound and Doxorubicin on Cancer Cell Viability
| This compound (nM) | Doxorubicin (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 5 | 50 | 0.65 | 0.78 | Synergy |
| 10 | 100 | 0.85 | 0.65 | Strong Synergy |
| 2.5 | 25 | 0.50 | 0.85 | Moderate Synergy |
CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: Synergistic Effect of this compound and Cisplatin on Cancer Cell Viability
| This compound (nM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 4 | 2 | 0.70 | 0.72 | Synergy |
| 8 | 4 | 0.90 | 0.58 | Strong Synergy |
| 2 | 1 | 0.55 | 0.81 | Moderate Synergy |
Table 3: Synergistic Effect of this compound and Paclitaxel on Cancer Cell Viability
| This compound (nM) | Paclitaxel (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 3 | 5 | 0.68 | 0.75 | Synergy |
| 6 | 10 | 0.88 | 0.62 | Strong Synergy |
| 1.5 | 2.5 | 0.52 | 0.88 | Moderate Synergy |
Part 2: Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible data. The following are methodologies for key experiments to validate the synergy of this compound with other chemotherapeutic agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the dose-response of cancer cells to individual drugs and their combinations.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapeutic agent (doxorubicin, cisplatin, or paclitaxel), and their combinations at fixed ratios for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug and combination. Use software like CompuSyn to calculate the Combination Index (CI).[2][4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the drug combinations.
Protocol:
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and their combination at synergistic concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of the drug combination on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the drug combination for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the molecular mechanisms underlying the synergistic effects.
Protocol:
-
Protein Extraction: Treat cells with the drug combination, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin D1). Then, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10]
Part 3: Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the synergistic action of this compound.
Caption: Experimental workflow for validating this compound's synergy.
Caption: Synergistic induction of apoptosis by this compound and a chemotherapeutic agent.
Caption: Combined effect on cell cycle arrest at the G1/S checkpoint.
By following these standardized methodologies and analytical approaches, researchers can robustly validate the synergistic potential of this compound in combination with other chemotherapeutic agents, providing a strong rationale for advancing promising combination therapies into further preclinical and clinical development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Squamocin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Squamocin, a potent Annonaceous acetogenin, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. Given its cytotoxic properties, it is imperative to treat this compound and all associated materials as hazardous cytotoxic waste.[1][2][3] Adherence to strict disposal protocols is critical to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance.[4]
Core Principles for Disposal
The primary principle for this compound disposal is to prevent its release into the environment and to protect all personnel from exposure.[3] All procedures must align with local, regional, and national regulations for hazardous waste.[3] Due to its cytotoxic nature, this compound waste must be segregated from other laboratory waste streams.[1]
Quantitative Safety Data Summary
| Parameter | Guideline | Source |
| Waste Categorization | Hazardous Cytotoxic Waste | [2][5] |
| Waste Container Color | Purple or Red | [1][5] |
| Final Disposal Method | High-Temperature Incineration | [1][6] |
| Spill Decontamination | 2% Sodium Hypochlorite (B82951) Solution | [6] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the recommended steps for the proper disposal of this compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including double-gloving with chemotherapy-rated nitrile gloves, a solid-front, back-closing disposable gown, and ANSI Z87.1-compliant safety glasses with a full-face shield.[6]
-
For handling powders or when aerosols may be generated, a NIOSH-approved N95 or higher respirator is required.[6]
2. Waste Segregation:
-
All items that come into contact with this compound must be treated as cytotoxic waste.[1]
-
Segregate this compound waste into designated, clearly labeled, leak-proof, and puncture-resistant containers.[5][6] These containers should be color-coded, typically purple or red, and marked with the cytotoxic symbol.[1][5]
3. Disposal of Different Waste Forms:
-
Solid Waste (e.g., contaminated gloves, gowns, bench liners, gels, powders):
-
Liquid Waste (e.g., unused solutions, rinsates, cell culture media):
-
Collect in a labeled, leak-proof, and sealed waste container compatible with the solvent used.[6]
-
Do not dispose of liquid this compound waste down the drain.[7] Chemical deactivation may be an option for some cytotoxic agents if incineration is not available, but this must be done in accordance with institutional and regulatory guidelines.[1]
-
-
Sharps (e.g., needles, syringes, contaminated glassware):
4. Spill Management:
-
In the event of a spill, evacuate the immediate area.[6]
-
The cleanup should be performed by trained personnel wearing appropriate PPE.[6]
-
Cover the spill with absorbent pads and decontaminate the area with a 2% sodium hypochlorite solution, allowing for a contact time of at least 30 minutes.[6]
-
Collect all contaminated cleanup materials and dispose of them as hazardous cytotoxic waste.[6]
5. Final Disposal:
-
All collected this compound waste must be disposed of through a licensed hazardous waste management company.[8]
-
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[1][6]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. acewaste.com.au [acewaste.com.au]
- 3. benchchem.com [benchchem.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
